INCB159020
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C37H35ClFN7O2 |
|---|---|
Peso molecular |
664.2 g/mol |
Nombre IUPAC |
3-[1-[(1R,4R,5S)-2-azabicyclo[2.1.1]hexan-5-yl]-7-(3-chloro-2-methylphenyl)-6-fluoro-4-(5-methylpyrazin-2-yl)-2-[(1R)-1-(3-oxomorpholin-4-yl)ethyl]pyrrolo[3,2-c]quinolin-8-yl]propanenitrile |
InChI |
InChI=1S/C37H35ClFN7O2/c1-19-15-42-29(17-41-19)34-26-14-30(21(3)45-10-11-48-18-31(45)47)46(36-23-13-28(36)43-16-23)37(26)25-12-22(6-5-9-40)32(33(39)35(25)44-34)24-7-4-8-27(38)20(24)2/h4,7-8,12,14-15,17,21,23,28,36,43H,5-6,10-11,13,16,18H2,1-3H3/t21-,23-,28-,36+/m1/s1 |
Clave InChI |
BZTYAVYCLPPSMR-MGRYNLJHSA-N |
Origen del producto |
United States |
Foundational & Exploratory
An In-Depth Technical Guide on the Core Mechanism of Action of INCB159020
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
INCB159020 is an orally bioavailable small molecule inhibitor specifically targeting the KRAS G12D mutation, a prevalent oncogenic driver in various cancers. Developed by Incyte Corporation, this compound has demonstrated potent and selective inhibition of KRAS G12D signaling pathways in preclinical models. Its mechanism of action centers on the direct binding to the mutant KRAS G12D protein, leading to the suppression of downstream signaling, primarily through the MAPK/ERK pathway. This results in the inhibition of tumor cell proliferation and induction of apoptosis. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its biochemical and cellular activities, the signaling pathways it modulates, and the experimental methodologies used for its characterization.
Core Mechanism of Action: Direct Inhibition of KRAS G12D
This compound is designed to selectively bind to the KRAS protein harboring the G12D mutation. This mutation impairs the intrinsic GTPase activity of KRAS, locking it in a constitutively active, GTP-bound state. This aberrant signaling drives uncontrolled cell growth, proliferation, and survival. This compound directly engages the KRAS G12D protein, disrupting its ability to interact with downstream effector proteins, thereby inhibiting the oncogenic signaling cascade.
Biochemical Potency and Selectivity
Preclinical data indicate that this compound is a potent and selective inhibitor of KRAS G12D.
Table 1: Biochemical Activity of this compound
| Assay Type | Parameter | Value | Selectivity vs. KRAS WT |
| Surface Plasmon Resonance (SPR) | Binding Affinity (SPR value) | 2.2 nM[1] | Information not publicly available |
| HTRF pERK Cellular Assay | IC50 | Information not publicly available | Information not publicly available |
Note: Comprehensive quantitative data for this compound is anticipated to be detailed in the forthcoming publication: Ye Q, et al. Discovery of this compound, an Orally Bioavailable KRAS G12D Inhibitor. J Med Chem. 2025 Jan 8.[1]
Modulation of Downstream Signaling Pathways
The primary consequence of this compound binding to KRAS G12D is the suppression of downstream signaling pathways that are critical for tumor cell survival and proliferation. The KRAS G12D mutation is known to preferentially activate the RAF-MEK-ERK (MAPK) and the PI3K-AKT signaling cascades.
The MAPK/ERK Signaling Pathway
The MAPK/ERK pathway is a central signaling cascade that regulates a wide range of cellular processes, including cell growth, differentiation, and survival. In KRAS G12D-mutated cells, this pathway is constitutively active. This compound-mediated inhibition of KRAS G12D leads to a significant reduction in the phosphorylation of ERK (pERK), a key downstream effector in this pathway.
Caption: this compound inhibits the KRAS G12D-mediated MAPK signaling pathway.
Experimental Protocols
The characterization of this compound involves a suite of biochemical and cell-based assays to determine its potency, selectivity, and mechanism of action. While the specific protocols for this compound are not yet publicly available, the following are representative methodologies for key experiments.
Surface Plasmon Resonance (SPR) for Binding Affinity
SPR is a label-free technique used to measure the binding kinetics and affinity of a small molecule to its protein target.
Methodology:
-
Immobilization: Recombinant human KRAS G12D and KRAS WT proteins are immobilized on separate flow cells of a sensor chip.
-
Binding: A series of concentrations of this compound in a suitable running buffer are injected over the sensor surface.
-
Detection: The change in the refractive index at the sensor surface, which is proportional to the mass of bound this compound, is monitored in real-time.
-
Data Analysis: The association (ka) and dissociation (kd) rate constants are determined by fitting the sensorgram data to a kinetic binding model. The equilibrium dissociation constant (KD) is calculated as kd/ka.
Caption: Workflow for determining binding affinity using Surface Plasmon Resonance.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay for pERK Inhibition
HTRF assays are used to quantify the levels of phosphorylated ERK in a cellular context, providing a measure of the inhibitor's ability to block the MAPK pathway.
Methodology:
-
Cell Culture: KRAS G12D mutant and KRAS WT cell lines are seeded in microplates and cultured.
-
Compound Treatment: Cells are treated with a range of concentrations of this compound for a specified period.
-
Cell Lysis: Cells are lysed to release intracellular proteins.
-
HTRF Reaction: The cell lysate is incubated with a pair of HTRF antibodies: one targeting total ERK and labeled with a donor fluorophore, and another targeting phosphorylated ERK and labeled with an acceptor fluorophore.
-
Signal Detection: When both antibodies bind to the same pERK molecule, FRET occurs upon excitation, and the resulting signal is measured.
-
Data Analysis: The HTRF signal is normalized to the total ERK signal, and the IC50 value for pERK inhibition is calculated.
Caption: Experimental workflow for the HTRF pERK inhibition assay.
Preclinical Antitumor Activity
This compound has demonstrated antitumor activity in preclinical models. This is typically assessed through in vitro cell viability assays and in vivo tumor xenograft studies.
In Vitro Cell Viability
The effect of this compound on the proliferation of cancer cell lines with the KRAS G12D mutation is evaluated using cell viability assays, such as CellTiter-Glo®.
Table 2: Anticipated In Vitro Cellular Activity Data for this compound
| Cell Line | Cancer Type | KRAS Status | IC50 (nM) |
| Example: HPAF-II | Pancreatic | G12D | Data not yet public |
| Example: SW1990 | Pancreatic | G12D | Data not yet public |
| Example: AsPC-1 | Pancreatic | G12D | Data not yet public |
| Example: KRAS WT Cell Line | Various | WT | Data not yet public |
Note: Specific cell line data for this compound is expected in the upcoming J Med Chem publication.
In Vivo Efficacy
The antitumor efficacy of orally administered this compound is evaluated in mouse xenograft models implanted with human tumors harboring the KRAS G12D mutation. Key endpoints include tumor growth inhibition and regression.
Conclusion
This compound is a promising, orally bioavailable, selective inhibitor of KRAS G12D. Its mechanism of action is centered on the direct inhibition of the mutant KRAS protein, leading to the suppression of critical downstream signaling pathways, most notably the MAPK/ERK cascade. The preclinical data, characterized by potent biochemical and cellular activity, underscore its potential as a targeted therapy for KRAS G12D-driven cancers. Further detailed information on the comprehensive preclinical data package and experimental methodologies is anticipated with its forthcoming peer-reviewed publication.
References
INCB159020: A Deep Dive into a Novel, Orally Bioavailable KRAS G12D Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of INCB159020 (also known as INCB161734 in clinical development), a potent and selective, orally bioavailable small molecule inhibitor of the KRAS G12D mutation. The KRAS G12D mutation is one of the most prevalent oncogenic drivers in human cancers, and this compound represents a promising therapeutic strategy for this patient population. This document details the preclinical selectivity and mechanism of action of this compound, alongside preliminary clinical findings, supported by detailed experimental methodologies and visual representations of key biological pathways and workflows.
Core Attributes of this compound
This compound, developed by Incyte Corporation, is currently in preclinical development with early clinical trials underway.[1] It has been designed to address the challenges of targeting the KRAS G12D mutation, which has historically been considered "undruggable."
Quantitative Analysis of Preclinical Activity
The preclinical profile of this compound demonstrates its high affinity and selectivity for the KRAS G12D mutant protein. The following tables summarize the key quantitative data from various in vitro assays.
| Parameter | Value | Assay Type | Notes |
| Binding Affinity | |||
| SPR (to KRAS G12D) | 2.2 nM | Surface Plasmon Resonance | Measures the direct binding affinity of the compound to the target protein. |
| SPR (to KRAS G12D-GTP) | 2.8 nM | Surface Plasmon Resonance | Indicates strong binding to the active, GTP-bound form of the mutant protein. |
| SPR (to KRAS G12D-GDP) | 2.4 nM | Surface Plasmon Resonance | Shows comparable high-affinity binding to the inactive, GDP-bound form. |
| Cellular Activity | |||
| pERK IC50 | 33 nM | HTRF pERK Assay | Demonstrates potent inhibition of the downstream signaling pathway in a cellular context. |
| Selectivity | |||
| Binding vs. Wild-Type KRAS | 50-fold | Surface Plasmon Resonance | Highlights the compound's specificity for the mutant over the non-mutated protein. |
| pERK Inhibition vs. Wild-Type | 80-fold | HTRF pERK Assay | Shows significantly greater inhibition of signaling in mutant versus wild-type cells. |
| Viability vs. Wild-Type | 28-fold | Cell Viability Assay | Indicates a preferential cytotoxic effect on cells harboring the KRAS G12D mutation. |
Mechanism of Action: Targeting the KRAS G12D Oncoprotein
This compound functions by directly and selectively binding to the KRAS G12D mutant protein. This binding event locks the oncoprotein in an inactive state, thereby preventing its interaction with downstream effector proteins. This disruption of the signaling cascade ultimately leads to the inhibition of tumor cell proliferation and survival.
KRAS Signaling Pathway and Point of Intervention
The KRAS protein is a critical node in the RAS/MAPK signaling pathway, which regulates cell growth, differentiation, and survival. The G12D mutation results in a constitutively active KRAS protein, leading to uncontrolled cell proliferation. This compound's mechanism is to directly inhibit this mutated protein, thus blocking the aberrant downstream signaling.
Caption: Simplified KRAS signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. The following sections outline the key experimental protocols used in the preclinical evaluation of this compound.
Surface Plasmon Resonance (SPR) for Binding Affinity
Objective: To determine the binding kinetics and affinity of this compound to KRAS G12D and wild-type KRAS proteins.
Methodology:
-
Recombinant human KRAS G12D and wild-type KRAS proteins are immobilized on a sensor chip.
-
A series of concentrations of this compound in a suitable buffer are flowed over the chip surface.
-
The association and dissociation of the compound to the immobilized protein are measured in real-time by detecting changes in the refractive index at the sensor surface.
-
The resulting sensorgrams are fitted to a 1:1 binding model to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD), where KD = kd/ka.
Homogeneous Time Resolved Fluorescence (HTRF) pERK Assay
Objective: To measure the inhibition of ERK phosphorylation in cellular models.
Methodology:
-
Cancer cell lines harboring the KRAS G12D mutation (e.g., AsPC-1, GP2D) and wild-type KRAS cells are seeded in microplates and cultured overnight.
-
Cells are then treated with a serial dilution of this compound for a specified period.
-
Following treatment, the cells are lysed, and the lysate is incubated with a pair of HTRF antibodies: one targeting total ERK and the other targeting phosphorylated ERK (pERK), each labeled with a different fluorophore (a donor and an acceptor).
-
When both antibodies bind to their respective targets on the same ERK protein, the donor and acceptor fluorophores are brought into close proximity, resulting in a FRET signal that is measured on a plate reader.
-
The ratio of the pERK signal to the total ERK signal is calculated, and the IC50 value is determined by plotting the percentage of inhibition against the compound concentration.
Cell Viability Assay
Objective: To assess the cytotoxic effect of this compound on cancer cell lines.
Methodology:
-
KRAS G12D mutant and wild-type cancer cell lines are seeded in 96-well plates.
-
After allowing the cells to adhere, they are treated with increasing concentrations of this compound.
-
The cells are incubated with the compound for a period of 72 to 120 hours.
-
Cell viability is assessed using a commercially available reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.
-
The luminescence signal is read on a plate reader, and the IC50 values are calculated from the dose-response curves.
In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
Methodology:
-
Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of human tumor cells.
-
KRAS G12D mutant human cancer cells are implanted subcutaneously into the flanks of the mice.
-
Once the tumors reach a predetermined volume (e.g., 100-200 mm³), the mice are randomized into treatment and vehicle control groups.
-
This compound is administered orally at various dose levels and schedules.
-
Tumor volume and body weight are measured regularly (e.g., twice weekly) to assess efficacy and toxicity.
-
At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., measurement of pERK levels).
Caption: A typical experimental workflow for in vivo xenograft studies.
Preliminary Clinical Data
Initial results from a Phase 1 study of INCB161734 (this compound) in patients with advanced solid tumors harboring the KRAS G12D mutation were presented at the European Society of Medical Oncology (ESMO) Congress 2025.[2][3][4]
Phase 1 Study Highlights (ESMO 2025)
| Tumor Type | Objective Response Rate (ORR) | Disease Control Rate (DCR) |
| Pancreatic Ductal Adenocarcinoma (PDAC) | 20% | 64% |
| Colorectal Cancer (CRC) | 34% | 86% |
Safety and Tolerability: The safety profile of INCB161734 was reported as manageable, with no dose-limiting toxicities observed.[4] The most common treatment-related adverse events were nausea, diarrhea, vomiting, and fatigue.[4]
Pharmacodynamics: Early and serial analysis of circulating tumor DNA (ctDNA) was utilized to inform dose escalation and demonstrated a molecular response in a significant portion of patients.[4]
Conclusion
This compound (INCB161734) is a promising, orally bioavailable, and selective inhibitor of the KRAS G12D oncoprotein. Preclinical data robustly supports its potent and selective mechanism of action, and preliminary clinical results demonstrate encouraging anti-tumor activity and a manageable safety profile in a heavily pre-treated patient population. The ongoing clinical development of this compound will further elucidate its therapeutic potential for patients with KRAS G12D-mutant cancers.
References
- 1. researchgate.net [researchgate.net]
- 2. Data from Incyte’s TGFβR2×PD-1 Bispecific Antibody and KRAS G12D Inhibitor to be Presented at the European Society of Medical Oncology (ESMO) Congress 2025 | Incyte [incytecorp.gcs-web.com]
- 3. Incyte to present early data on KRAS G12D and PD-1/TGFβR2 candidates at ESMO 2025 - Medical Update Online [medicalupdateonline.com]
- 4. KRAS G12C & G12D inhibitors show early activity in solid tumours [dailyreporter.esmo.org]
The Structure-Activity Relationship of INCB159020: A Deep Dive into a Potent and Orally Bioavailable KRAS G12D Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of INCB159020, a potent and selective, orally bioavailable inhibitor of the KRAS G12D mutation. The KRAS G12D mutation is a critical oncogenic driver in a significant proportion of human cancers, and for a long time, KRAS was considered an "undruggable" target. The development of inhibitors like this compound represents a significant advancement in the field of oncology. This document details the binding characteristics, cellular activity, and pharmacokinetic profile of this compound, supported by experimental data and methodologies.
Mechanism of Action and Binding Profile
This compound is a non-covalent inhibitor that targets the KRAS G12D mutant protein. It exhibits high affinity for the target, with a Surface Plasmon Resonance (SPR) value of 2.2 nM.[1] The compound demonstrates significant selectivity for the KRAS G12D mutant over the wild-type (WT) protein. This selectivity is crucial for minimizing off-target effects and enhancing the therapeutic window.
Quantitative Efficacy Data
The following tables summarize the in vitro and in vivo efficacy of this compound and its analogs, highlighting the key structure-activity relationships that led to its discovery. The development of this compound began from a weakly potent hit and progressed through structure-based drug design to enhance potency and oral bioavailability.[2][3]
Table 1: In Vitro Potency and Selectivity of this compound
| Compound | KRAS G12D SPR (nM) | HTRF pERK IC50 (nM) | Cell Viability IC50 (nM) | Selectivity vs. WT KRAS (Binding) | Selectivity vs. WT KRAS (pERK) | Selectivity vs. WT KRAS (Viability) |
| This compound | 2.2 | 33 | Not specified | 50-fold | 80-fold | 28-fold |
Data sourced from multiple references.[1][4]
Table 2: In Vivo Activity of this compound
| Animal Model | Dosage | Effect |
| HPAC mouse | 30, 100, and 300 mg/kg (oral) | Dose-dependent inhibition of pERK levels |
Data sourced from ProbeChem.[4]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Surface Plasmon Resonance (SPR) Assay
This assay quantifies the binding affinity of this compound to the KRAS G12D protein.
-
Protein Preparation: Recombinant KRAS G12D protein is purified and immobilized on a sensor chip.
-
Assay Setup: A series of concentrations of this compound are flowed over the sensor chip. The binding and dissociation of the compound to the protein are measured in real-time by detecting changes in the refractive index at the surface of the chip.
-
Data Analysis: The binding kinetics (association and dissociation rates) are analyzed to determine the equilibrium dissociation constant (Kd), which is a measure of binding affinity. A lower Kd value indicates a higher binding affinity.
Homogeneous Time Resolved Fluorescence (HTRF) pERK Assay
This cell-based assay measures the inhibition of the KRAS signaling pathway by quantifying the levels of phosphorylated ERK (pERK), a downstream effector of KRAS.
-
Cell Culture: Cancer cell lines harboring the KRAS G12D mutation are cultured in appropriate media.
-
Inhibitor Treatment: Cells are treated with a range of concentrations of this compound for a specified period.
-
Lysis and Detection: Cells are lysed, and the cell lysates are incubated with two antibodies: one that recognizes total ERK and another that specifically recognizes phosphorylated ERK. These antibodies are labeled with a donor and an acceptor fluorophore, respectively.
-
Data Analysis: When the antibodies bind to their targets in close proximity, a FRET (Förster Resonance Energy Transfer) signal is generated upon excitation of the donor fluorophore. The intensity of the FRET signal is proportional to the amount of pERK. The IC50 value, the concentration of inhibitor that causes a 50% reduction in the pERK signal, is then calculated.
Cell Viability Assay
This assay measures the effect of this compound on the proliferation and survival of cancer cell lines.
-
Cell Culture: KRAS G12D mutant and wild-type cell lines are seeded in multi-well plates and allowed to adhere.
-
Inhibitor Treatment: Cells are treated with various concentrations of this compound for an extended period (e.g., 72 hours).
-
Viability Measurement: Cell viability is assessed using a reagent such as resazurin (B115843) or a tetrazolium salt (e.g., MTT), which is converted into a fluorescent or colored product by metabolically active cells.
-
Data Analysis: The amount of product formed is proportional to the number of viable cells. The IC50 value for cell viability is determined by plotting the percentage of viable cells against the inhibitor concentration.
In Vivo Tumor Xenograft Model
This experiment evaluates the anti-tumor efficacy of this compound in a living organism.
-
Tumor Implantation: Human pancreatic cancer cells (e.g., HPAC) with the KRAS G12D mutation are injected subcutaneously into immunocompromised mice.
-
Treatment: Once the tumors reach a certain size, the mice are treated orally with this compound or a vehicle control at different doses and schedules.
-
Efficacy Assessment: Tumor growth is monitored over time by measuring tumor volume. At the end of the study, tumors may be excised and analyzed for biomarkers such as pERK levels to confirm target engagement.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the KRAS signaling pathway and the general workflow for evaluating KRAS inhibitors.
References
INCB159020: A Technical Overview of Binding Affinity and Mechanism of Action as a KRAS G12D Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of INCB159020, a potent and selective inhibitor of the oncogenic KRAS G12D mutation. The document outlines the binding affinity of this compound to its target, details the experimental methodologies used to quantify this interaction, and illustrates the critical signaling pathways involved.
Quantitative Analysis of this compound Binding Affinity
This compound has demonstrated high-affinity binding to the KRAS G12D mutant protein. The primary techniques used to quantify this interaction are Surface Plasmon Resonance (SPR) for direct binding affinity and Homogeneous Time-Resolved Fluorescence (HTRF) for cellular target engagement and pathway inhibition. The data from various sources are summarized below.
| Parameter | Value | Assay Type | Target State | Reference |
| Binding Affinity (Kd) | 2.2 nM | SPR | KRAS G12D | [1] |
| 22 nM | SPR | KRAS G12D | [2] | |
| 2.4 nM | SPR | KRAS G12D (GDP-bound) | [3] | |
| 2.8 nM | SPR | KRAS G12D (GTP-bound) | [3] | |
| Inhibitory Potency (IC50) | 33 nM | HTRF pERK Cell Assay | Endogenous KRAS G12D | [2] |
Selectivity: this compound exhibits significant selectivity for KRAS G12D over the wild-type (WT) protein. Reports indicate a 50-fold greater binding affinity for the mutant form compared to KRAS WT and an 80-fold selectivity in a cellular pERK assay.[2]
Experimental Protocols
Surface Plasmon Resonance (SPR) for Binding Affinity
SPR is a label-free optical technique used to measure real-time biomolecular interactions. It quantifies binding affinity (KD) by measuring the change in the refractive index at the surface of a sensor chip as an analyte flows over an immobilized ligand.
Objective: To determine the equilibrium dissociation constant (KD) of this compound for the KRAS G12D protein.
General Methodology:
-
Protein Immobilization:
-
Recombinant, purified KRAS G12D protein (e.g., residues 1-185) is immobilized on a sensor chip surface (e.g., a CM5 dextran (B179266) chip). Covalent amine coupling is a common method, where the surface is activated with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).
-
Alternatively, biotinylated KRAS G12D can be captured on a streptavidin-coated sensor chip.[4]
-
A reference flow cell is prepared similarly but without the protein to subtract non-specific binding and bulk refractive index changes.
-
-
Analyte Injection:
-
A dilution series of this compound (the analyte) is prepared in a suitable running buffer (e.g., HBS-EP+).
-
Each concentration is injected sequentially over the KRAS G12D and reference surfaces at a constant flow rate.
-
-
Data Acquisition:
-
Association Phase: The binding of this compound to KRAS G12D is monitored as an increase in the SPR signal (measured in Resonance Units, RU) over time.
-
Dissociation Phase: The running buffer without the inhibitor is flowed over the chip, and the dissociation of the inhibitor is monitored as a decrease in the SPR signal over time.
-
-
Data Analysis:
-
The sensorgrams (plots of RU vs. time) are corrected by subtracting the reference channel signal from the active channel signal.
-
The association (kon) and dissociation (koff) rate constants are determined by fitting the data to a suitable binding model (e.g., a 1:1 Langmuir binding model).
-
The equilibrium dissociation constant (KD) is calculated as the ratio of the rate constants (KD = koff / kon).
-
HTRF pERK Assay for Cellular Potency
This assay measures the inhibitory effect of a compound on the KRAS signaling pathway by quantifying the phosphorylation of a key downstream effector, ERK. HTRF is a highly sensitive assay based on Förster Resonance Energy Transfer (FRET) between a donor and an acceptor fluorophore conjugated to specific antibodies.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on KRAS G12D-driven ERK phosphorylation in a cellular context.
General Methodology:
-
Cell Culture and Treatment:
-
A human cancer cell line endogenously expressing the KRAS G12D mutation (e.g., a pancreatic or colorectal cancer cell line) is seeded in microplates and cultured.
-
Cells are treated with a serial dilution of this compound and incubated for a specified period.
-
-
Cell Lysis:
-
A lysis buffer is added directly to the wells to release cellular proteins, including phosphorylated ERK (p-ERK) and total ERK.
-
-
Detection:
-
Two specific antibodies are added to the lysate:
-
An anti-p-ERK antibody labeled with an acceptor fluorophore (e.g., d2).
-
An anti-total ERK antibody labeled with a donor fluorophore (e.g., Europium cryptate).
-
-
The plate is incubated to allow the antibodies to bind to their targets.
-
-
Signal Measurement and Analysis:
-
When both antibodies bind to the same ERK protein, the donor and acceptor fluorophores are brought into close proximity, generating a FRET signal upon excitation.
-
The HTRF signal is read on a compatible plate reader.
-
The ratio of the p-ERK signal to the total ERK signal is calculated to normalize for cell number.
-
The IC50 value is determined by plotting the normalized signal against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic curve.
-
Signaling Pathways and Experimental Workflows
KRAS G12D Signaling Pathway
The KRAS protein is a small GTPase that acts as a molecular switch in cell signaling.[5] It cycles between an inactive GDP-bound state and an active GTP-bound state. The G12D mutation impairs the protein's ability to hydrolyze GTP, locking it in a constitutively active state and leading to uncontrolled downstream signaling that promotes cell proliferation, survival, and tumor growth.[6] this compound directly binds to the mutant KRAS G12D protein, inhibiting this aberrant signaling.
Caption: The KRAS G12D signaling cascade and the inhibitory action of this compound.
Generalized SPR Experimental Workflow
The following diagram illustrates a typical workflow for determining the binding kinetics of a small molecule inhibitor like this compound to its protein target using SPR.
Caption: A streamlined workflow for a Surface Plasmon Resonance (SPR) experiment.
HTRF pERK Assay Workflow
This diagram outlines the key steps in a cell-based HTRF assay to measure the inhibition of ERK phosphorylation.
Caption: Workflow for a Homogeneous Time-Resolved Fluorescence (HTRF) pERK assay.
References
- 1. researchgate.net [researchgate.net]
- 2. KRAS G12D targeted therapies for pancreatic cancer: Has the fortress been conquered? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activated KrasG12D is associated with invasion and metastasis of pancreatic cancer cells through inhibition of E-cadherin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Homogeneous Time-Resolved Fluorescence-Based Assay to Monitor Extracellular Signal-Regulated Kinase Signaling in a High-Throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
INCB159020: A Technical Guide to its Downstream Signaling Effects
For Researchers, Scientists, and Drug Development Professionals
Abstract
INCB159020 is an orally bioavailable and selective inhibitor of the KRAS G12D mutation, a prevalent oncogenic driver in various cancers. This document provides a comprehensive technical overview of the downstream signaling effects of this compound. It is intended for researchers, scientists, and drug development professionals seeking to understand the mechanism of action and preclinical activity of this compound. The information presented is collated from publicly available preclinical data. This guide includes a summary of quantitative data, detailed experimental methodologies, and visualizations of the affected signaling pathways.
Introduction: Targeting the KRAS G12D Oncogene
The Kirsten rat sarcoma viral oncogene homolog (KRAS) is a pivotal component of the RAS/MAPK signaling pathway, which regulates cell proliferation, differentiation, and survival. Mutations in the KRAS gene are among the most common in human cancers, with the G12D substitution being particularly frequent in pancreatic, colorectal, and non-small cell lung cancers. The KRAS G12D mutation impairs the intrinsic GTPase activity of the KRAS protein, locking it in a constitutively active, GTP-bound state. This leads to aberrant and sustained activation of downstream effector pathways, most notably the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, driving tumorigenesis.
This compound has been developed as a potent and selective small molecule inhibitor that specifically targets the KRAS G12D mutant protein.[1][2][3] By binding to KRAS G12D, this compound aims to attenuate its downstream signaling cascades, thereby inhibiting cancer cell growth and proliferation. This guide delves into the preclinical data that elucidates the downstream signaling consequences of this compound treatment.
Mechanism of Action: Inhibition of KRAS G12D Signaling
This compound exerts its therapeutic effect by directly binding to the KRAS G12D protein. This binding event prevents the mutant KRAS from engaging with its downstream effectors, thereby inhibiting the activation of pro-proliferative signaling pathways. The primary downstream cascade affected by KRAS inhibition is the MAPK pathway.
The KRAS G12D Signaling Pathway
The following diagram illustrates the canonical KRAS signaling pathway and the point of intervention for this compound.
Caption: The KRAS G12D signaling pathway and the inhibitory action of this compound.
Quantitative Analysis of Downstream Signaling Inhibition
Preclinical studies have quantitatively assessed the ability of this compound to inhibit KRAS G12D and its downstream signaling. The following tables summarize the key in vitro and in vivo findings.
In Vitro Potency and Selectivity
This compound demonstrates potent and selective binding to the KRAS G12D mutant protein.
| Parameter | Value | Assay Type |
| KRAS G12D Binding Affinity (SPR) | 2.2 nM | Surface Plasmon Resonance |
| pERK Inhibition IC50 (HTRF) | 33 nM | Homogeneous Time-Resolved Fluorescence |
Data sourced from publicly available information.[4]
Cellular Activity: Inhibition of pERK
The inhibition of ERK phosphorylation (pERK) is a key biomarker for assessing the cellular activity of KRAS inhibitors.
| Cell Line | KRAS Mutation | This compound IC50 (pERK) |
| HPAC | G12D | Potent Inhibition (Specific value not publicly available) |
| H838 | Wild-Type | >80-fold less sensitive than G12D |
Data inferred from selectivity statements in publicly available materials.[4]
In Vivo Pharmacodynamic Effects
Oral administration of this compound in mouse xenograft models demonstrates dose-dependent inhibition of the target pathway.
| Model | Dose (mg/kg, oral) | Effect on pERK Levels |
| HPAC Mouse Model | 30, 100, 300 | Dose-dependent inhibition |
Data sourced from publicly available information.[4]
Experimental Protocols
The following sections detail the methodologies used to generate the quantitative data on the downstream signaling effects of this compound. These are representative protocols based on standard techniques in the field.
Surface Plasmon Resonance (SPR) for Binding Affinity
This assay measures the binding affinity of this compound to the KRAS G12D protein.
Caption: Workflow for determining binding affinity using Surface Plasmon Resonance.
Protocol:
-
Protein Immobilization: Recombinant human KRAS G12D protein is immobilized on a sensor chip surface using standard amine coupling chemistry.
-
Analyte Preparation: this compound is serially diluted in an appropriate running buffer to generate a concentration series.
-
Binding Measurement: The this compound dilutions are injected over the sensor chip surface. The association and dissociation of the compound are monitored in real-time by detecting changes in the surface plasmon resonance signal.
-
Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate constant (k_a_), dissociation rate constant (k_d_), and the equilibrium dissociation constant (K_d_).
HTRF Assay for pERK Inhibition
This high-throughput assay quantifies the inhibition of ERK phosphorylation in cells.
Protocol:
-
Cell Culture and Treatment: Cancer cells harboring the KRAS G12D mutation (e.g., HPAC) are seeded in multi-well plates and allowed to adhere. The cells are then treated with a dose range of this compound for a specified period.
-
Cell Lysis: After treatment, the cells are lysed to release cellular proteins.
-
HTRF Reaction: The cell lysates are incubated with a pair of antibodies: one that recognizes total ERK and another that specifically binds to phosphorylated ERK (pERK). These antibodies are labeled with a donor and an acceptor fluorophore, respectively.
-
Signal Detection: When both antibodies are bound to the same ERK protein (i.e., pERK), the donor and acceptor fluorophores are brought into close proximity, resulting in a FRET signal that is measured on a plate reader.
-
Data Analysis: The HTRF signal is proportional to the amount of pERK. The IC50 value is calculated by plotting the percentage of pERK inhibition against the log concentration of this compound and fitting the data to a four-parameter logistic curve.
Western Blotting for In Vivo pERK Analysis
This technique is used to measure the levels of pERK in tumor tissues from in vivo studies.
Caption: General workflow for Western blot analysis of pERK levels.
Protocol:
-
Sample Preparation: Tumor tissues from treated and control animals are homogenized in a lysis buffer containing protease and phosphatase inhibitors. The protein concentration of the lysates is determined.
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane.
-
Antibody Incubation: The membrane is blocked and then incubated with primary antibodies specific for pERK, total ERK, and a loading control (e.g., GAPDH or β-actin). Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: An enhanced chemiluminescence (ECL) substrate is added to the membrane, and the resulting signal is captured. The intensity of the protein bands is quantified, and the levels of pERK are normalized to total ERK and the loading control to determine the extent of inhibition.
Conclusion
The preclinical data for this compound demonstrates that it is a potent and selective inhibitor of the KRAS G12D oncoprotein. By directly targeting the mutant KRAS, this compound effectively suppresses the downstream MAPK signaling pathway, as evidenced by the robust inhibition of ERK phosphorylation in both in vitro and in vivo models. This targeted mechanism of action provides a strong rationale for the clinical development of this compound as a therapeutic agent for KRAS G12D-mutant cancers. Further research and clinical investigation are warranted to fully elucidate its therapeutic potential.
References
INCB159020: A Preclinical Data Summary and Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
INCB159020 is an orally bioavailable small molecule inhibitor targeting the KRAS G12D mutation, a common oncogenic driver in various cancers.[1][2][3][4] Preclinical data have demonstrated its potential as a potent and selective therapeutic agent. This document provides a comprehensive summary of the available preclinical data for this compound, including its mechanism of action, in vitro and in vivo activity, and detailed experimental protocols.
Core Data Summary
In Vitro Activity
The in vitro potency and selectivity of this compound were evaluated through various biochemical and cell-based assays. The key findings are summarized in the table below.
| Assay Type | Parameter | Value | Cell Line |
| Biochemical Assay | SPR Binding Affinity (to KRAS G12D) | Kd = 2.2 nM[1] | N/A |
| Biochemical Assay | SPR Binding Affinity (to KRAS WT) | >50-fold selectivity vs. KRAS G12D | N/A |
| Cell-Based Assay | pERK Inhibition | IC50 = 33 nM[5] | HPAC |
| Cell-Based Assay | pERK Inhibition (selectivity vs. WT) | 80-fold selectivity vs. H838 (KRAS WT)[5] | H838 |
| Cell Viability Assay | Viability Inhibition (selectivity vs. WT) | 28-fold selectivity vs. H838 (KRAS WT)[5] | H838 |
In Vivo Activity
The in vivo efficacy of this compound was assessed in a mouse xenograft model using the HPAC human pancreatic cancer cell line, which harbors the KRAS G12D mutation.
| Animal Model | Dosing Regimen | Outcome |
| HPAC Mouse Xenograft | 30, 100, and 300 mg/kg (oral) | Dose-dependent inhibition of pERK levels[5] |
Signaling Pathway and Mechanism of Action
This compound selectively binds to the KRAS G12D mutant protein, inhibiting its downstream signaling cascade. The primary pathway affected is the MAPK/ERK pathway, a critical regulator of cell proliferation and survival.
Experimental Protocols
Surface Plasmon Resonance (SPR) Binding Assay
This assay quantifies the binding affinity of this compound to the KRAS G12D protein.
Methodology:
-
Recombinant KRAS G12D protein is immobilized on a sensor chip surface.
-
A solution containing this compound at various concentrations is flowed over the chip surface.
-
The binding of this compound to the immobilized KRAS G12D is detected in real-time by measuring changes in the refractive index at the surface.
-
Association and dissociation rates are measured to calculate the equilibrium dissociation constant (Kd), which reflects the binding affinity.
HTRF pERK Cell-Based Assay
This assay measures the inhibition of ERK phosphorylation in cells treated with this compound.
Methodology:
-
HPAC cells (or other relevant cell lines) are seeded in microplates and cultured.
-
The cells are then treated with a range of concentrations of this compound.
-
Following incubation, the cells are lysed to release cellular proteins.
-
The levels of phosphorylated ERK (pERK) and total ERK are quantified using a Homogeneous Time-Resolved Fluorescence (HTRF) assay kit. This involves the use of two antibodies, one labeled with a donor fluorophore and the other with an acceptor fluorophore, that bind to pERK.
-
The HTRF signal, which is proportional to the amount of pERK, is measured using a plate reader.
-
The IC50 value is determined by plotting the percentage of pERK inhibition against the concentration of this compound.
In Vivo Tumor Growth Inhibition Study
This study evaluates the anti-tumor efficacy of this compound in a mouse model.
Methodology:
-
Human pancreatic cancer cells (HPAC) are subcutaneously implanted into immunodeficient mice.
-
Once tumors reach a predetermined size, the mice are randomized into different treatment groups.
-
This compound is administered orally at different dose levels (e.g., 30, 100, and 300 mg/kg) daily. A control group receives the vehicle.
-
Tumor volumes are measured regularly throughout the study.
-
At the end of the study, tumors are excised, and the levels of pERK are measured to confirm target engagement in vivo.
-
The anti-tumor activity is assessed by comparing the tumor growth in the treated groups to the control group.
Conclusion
The preclinical data for this compound demonstrate its potential as a potent, selective, and orally bioavailable inhibitor of the KRAS G12D mutation. The compound effectively inhibits the MAPK/ERK signaling pathway and shows dose-dependent anti-tumor activity in vivo. These findings support the continued development of this compound as a promising therapeutic agent for KRAS G12D-mutated cancers.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of this compound, an Orally Bioavailable KRAS G12D Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of this compound, an Orally Bioavailable KRAS G12D Inhibitor [m.x-mol.net]
- 5. This compound | KRAS G12D inhibitor | Probechem Biochemicals [probechem.com]
An In-Depth Technical Guide to INCB159020 in Pancreatic Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pancreatic ductal adenocarcinoma (PDAC) remains a formidable challenge in oncology, with a stark 5-year survival rate of less than 10%. A significant driver of this malignancy is the KRAS oncogene, with the G12D mutation being the most prevalent, occurring in approximately 41.8% of PDAC cases. Historically considered "undruggable," KRAS has recently become a viable therapeutic target. INCB159020 (also referred to by its development name, INCB161734) is a novel, orally bioavailable, and selective small-molecule inhibitor of KRAS G12D. This technical guide provides a comprehensive overview of the preclinical data and methodologies used to evaluate the efficacy of this compound in various pancreatic cancer models.
Mechanism of Action
This compound is designed to selectively bind to the KRAS G12D mutant protein, locking it in an inactive state. This prevents the downstream activation of critical signaling pathways, most notably the MAPK/ERK pathway, which is essential for cancer cell proliferation and survival. By inhibiting this pathway, this compound aims to halt tumor growth and induce apoptosis in KRAS G12D-driven cancers.
Signaling Pathway
Caption: Simplified KRAS signaling pathway and the inhibitory action of this compound.
Quantitative Data
The preclinical efficacy of this compound has been demonstrated through a series of in vitro and in vivo studies. The following tables summarize the key quantitative findings.
Table 1: In Vitro Potency and Selectivity of this compound
| Assay Type | Cell Line (KRAS Mutation) | IC50 (nM) |
| pERK Inhibition (HTRF) | KRAS G12D Mutant Panel | |
| HPAFII (Pancreatic) | 14.3 (mean) | |
| (7 human, 3 mouse cell lines) | (range: 1.9-45.2) | |
| KRAS Wild-Type Panel | ||
| (14 human cell lines) | >1000 | |
| Cell Viability (CellTiter-Glo) | KRAS G12D Mutant Panel | |
| (7 human cell lines) | 154 (mean) | |
| (range: 8.3-318) | ||
| KRAS Wild-Type Panel | ||
| (14 human cell lines) | >1000 |
Data synthesized from the AACR Annual Meeting 2024 poster on INCB161734.[1]
Table 2: In Vivo Efficacy of this compound in Pancreatic Cancer Xenograft Models
| Model | Treatment and Dose | Outcome |
| HPAC (Cell Line Derived Xenograft) | This compound (Oral) | Significant Tumor Growth Inhibition |
| Panc 04.03 (Cell Line Derived Xenograft) | This compound (Oral) | Tumor Growth Arrest/Regression |
| 2838c3 (Cell Line Derived Xenograft) | This compound (Oral) | Tumor Growth Arrest/Regression |
Data synthesized from the AACR Annual Meeting 2024 poster on INCB161734.[1]
Experimental Protocols
The following sections detail the methodologies employed in the key experiments to evaluate this compound.
In Vitro Assays
This assay quantifies the inhibition of ERK phosphorylation, a downstream marker of KRAS activation.
-
Cell Culture: KRAS G12D mutant and wild-type pancreatic cancer cell lines are cultured in appropriate media and seeded in 96-well plates.
-
Compound Treatment: Cells are treated with a serial dilution of this compound for a specified period (e.g., 1-2 hours).
-
Cell Lysis: The culture medium is removed, and cells are lysed using a buffer compatible with the HTRF assay.
-
HTRF Reaction: The cell lysate is transferred to a 384-well plate, and HTRF reagents (Europium cryptate-labeled anti-phospho-ERK antibody and d2-labeled anti-total ERK antibody) are added.
-
Signal Detection: After incubation, the plate is read on an HTRF-compatible reader, and the ratio of the fluorescence signals at 665 nm and 620 nm is calculated to determine the level of ERK phosphorylation.
-
Data Analysis: IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
This assay measures cell viability by quantifying ATP levels.
-
Cell Seeding: Pancreatic cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Incubation: Cells are treated with various concentrations of this compound for an extended period (e.g., 72 hours).
-
Reagent Addition: An equal volume of CellTiter-Glo® reagent is added to each well, and the plate is incubated to stabilize the luminescent signal.
-
Luminescence Measurement: The luminescence, which is proportional to the amount of ATP and thus the number of viable cells, is measured using a luminometer.
-
Data Analysis: IC50 values are determined from the dose-response curves.
This assay quantifies apoptosis by measuring the activity of caspase-3 and -7.
-
Cell Treatment: Cells are seeded in 96-well plates and treated with this compound.
-
Reagent Incubation: A luminogenic caspase-3/7 substrate (containing the DEVD peptide) is added to each well.
-
Signal Generation: In apoptotic cells, activated caspase-3/7 cleaves the substrate, releasing a substrate for luciferase and generating a luminescent signal.
-
Luminescence Reading: The plate is read on a luminometer.
-
Data Interpretation: An increase in luminescence indicates an induction of apoptosis.
In Vivo Pancreatic Cancer Xenograft Studies
These studies assess the anti-tumor activity of this compound in a living organism.
Caption: A generalized workflow for evaluating this compound in a pancreatic cancer xenograft model.
-
Animal Models: Immunocompromised mice (e.g., NOD/SCID or athymic nude mice) are used to prevent rejection of human tumor cells.
-
Cell Implantation: Human pancreatic cancer cells (e.g., HPAC, Panc 04.03) are harvested from culture, suspended in a suitable medium (often with Matrigel), and injected subcutaneously into the flank of the mice.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into treatment and control (vehicle) groups.
-
Drug Administration: this compound is administered orally at specified doses and schedules.
-
Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Animal body weight and general health are also monitored.
-
Endpoint and Analysis: The study is concluded when tumors in the control group reach a predetermined size. Tumors are then excised, weighed, and may be used for further pharmacodynamic analysis, such as measuring pERK levels by immunohistochemistry or western blot, to confirm target engagement.
Conclusion
The preclinical data for this compound demonstrate its potent and selective inhibition of KRAS G12D-mutant pancreatic cancer cells. The in vitro studies confirm its mechanism of action through the suppression of the MAPK/ERK signaling pathway, leading to reduced cell viability and induction of apoptosis. Furthermore, in vivo studies in cell line-derived xenograft models of pancreatic cancer show significant anti-tumor efficacy, with evidence of tumor growth inhibition and regression. These promising preclinical findings support the continued clinical development of this compound as a targeted therapy for patients with KRAS G12D-mutant pancreatic cancer.
References
INCB159020: A Technical Deep Dive into a Novel KRAS G12D Inhibitor for Colorectal Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
INCB159020 is an orally active and selective inhibitor of the KRAS G12D mutation, a key oncogenic driver in a significant subset of colorectal cancers. This document provides a comprehensive technical overview of this compound, summarizing its mechanism of action, available preclinical data, and detailed experimental protocols relevant to its investigation in colorectal cancer models. While specific clinical data for this compound in colorectal cancer remains to be publicly disclosed, this guide serves as a foundational resource for researchers seeking to evaluate this compound or similar KRAS G12D inhibitors. All quantitative data is presented in structured tables, and key biological pathways and experimental workflows are visualized using DOT language diagrams.
Introduction to this compound
This compound is a potent and selective small molecule inhibitor targeting the KRAS G12D mutation. The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a GTPase that functions as a critical upstream regulator of the MAPK signaling pathway, which is implicated in cell proliferation, differentiation, and survival.[1] Mutations in KRAS, particularly at the G12 codon, lead to constitutive activation of the protein, driving oncogenesis in numerous cancers, including colorectal cancer. This compound has been developed to specifically target this mutated form of the KRAS protein.
Mechanism of Action
This compound functions by binding to the KRAS G12D mutant protein, thereby locking it in an inactive state. This prevents the downstream activation of signaling cascades, most notably the RAF-MEK-ERK (MAPK) pathway. By inhibiting this pathway, this compound aims to halt the uncontrolled proliferation of cancer cells harboring the KRAS G12D mutation.
Signaling Pathway
The KRAS signaling pathway is a central node in cellular growth control. Upon activation by upstream signals, such as from the Epidermal Growth Factor Receptor (EGFR), wild-type KRAS cycles between an active GTP-bound state and an inactive GDP-bound state. The G12D mutation impairs the GTPase activity of KRAS, leading to its persistent activation and downstream signaling.
Preclinical and Clinical Data
While specific clinical trial data for this compound in colorectal cancer is not yet publicly available in detail, preclinical data and information from related compounds provide valuable insights.
Preclinical Data for this compound
The following table summarizes the available preclinical data for this compound. It is important to note that the in vivo data was generated in a pancreatic cancer model, but it demonstrates the biological activity of the compound.
| Parameter | Value | Assay/Model | Source |
| Binding Affinity (Kd) | 22 nM | Surface Plasmon Resonance (SPR) | ProbeChem |
| Cellular IC50 (pERK) | 33 nM | HTRF pERK cell assays | ProbeChem |
| Selectivity (vs. WT KRAS) | 50x (binding), 80x (pERK), 28x (viability) | SPR, pERK, and viability assays | ProbeChem |
| In Vivo Activity | Dose-dependent pERK inhibition | HPAC mouse model (pancreatic cancer) | ProbeChem |
Clinical Data for a KRAS G12C Inhibitor in Colorectal Cancer (for reference)
To provide context for the potential clinical utility of KRAS inhibitors in colorectal cancer, the following table presents Phase 1 clinical trial data for IBI351, a KRAS G12C inhibitor, which was presented at the 2023 ASCO Annual Meeting. This data is provided for illustrative purposes as specific data for this compound is not yet available.
| Parameter | Value | Patient Cohort | Source |
| Objective Response Rate (ORR) | 42.9% | 42 evaluable subjects at 600mg BID | [2] |
| Confirmed ORR (cORR) | 31.0% | 42 evaluable subjects at 600mg BID | [2] |
| Disease Control Rate (DCR) | 88.1% | 42 evaluable subjects at 600mg BID | [2] |
| ORR in Heavily Pretreated Patients (≥2 prior lines) | 65.2% | 23 subjects at 600mg BID | [2] |
| Confirmed ORR in Heavily Pretreated Patients | 43.5% | 23 subjects at 600mg BID | [2] |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the evaluation of this compound in colorectal cancer research, based on the supplementary information from the discovery publication.[3]
In Vitro Cell Proliferation Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the proliferation of KRAS G12D mutant colorectal cancer cell lines.
Materials:
-
KRAS G12D mutant colorectal cancer cell lines (e.g., SW620, AsPC-1)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound dissolved in DMSO
-
96-well microplates
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
Luminometer
Protocol:
-
Seed colorectal cancer cells in 96-well plates at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in complete growth medium. The final DMSO concentration should be less than 0.1%.
-
Remove the existing medium from the cell plates and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (DMSO) wells.
-
Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
After incubation, allow the plates to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the IC50 values by fitting the dose-response curves using non-linear regression analysis software (e.g., GraphPad Prism).
Western Blot Analysis for pERK Inhibition
Objective: To assess the effect of this compound on the phosphorylation of ERK, a downstream effector in the KRAS signaling pathway.
Materials:
-
KRAS G12D mutant colorectal cancer cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies: anti-pERK1/2 (Thr202/Tyr204), anti-total ERK1/2, anti-GAPDH
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Plate colorectal cancer cells and allow them to adhere.
-
Treat the cells with varying concentrations of this compound for a specified time (e.g., 2 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize the pERK levels to total ERK and the loading control (GAPDH).
In Vivo Xenograft Tumor Model Study
Objective: To evaluate the anti-tumor efficacy of orally administered this compound in a colorectal cancer xenograft model.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or athymic nude mice)
-
KRAS G12D mutant colorectal cancer cells
-
Matrigel
-
This compound formulated for oral gavage
-
Calipers
-
Animal balance
Protocol:
-
Subcutaneously implant colorectal cancer cells mixed with Matrigel into the flank of the mice.
-
Monitor tumor growth regularly using calipers.
-
Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and vehicle control groups.
-
Administer this compound or vehicle orally at the desired dose and schedule (e.g., once or twice daily).
-
Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis by western blot or immunohistochemistry).
-
Plot the mean tumor volume over time for each group to assess treatment efficacy.
Experimental and Logical Workflows
In Vitro Drug Evaluation Workflow
In Vivo Efficacy Study Workflow
Conclusion
This compound represents a promising targeted therapy for KRAS G12D-mutant colorectal cancer. Its high potency and selectivity, demonstrated in preclinical studies, underscore its potential as a valuable research tool and a future therapeutic agent. This technical guide provides a foundational understanding of this compound, offering detailed protocols and conceptual frameworks to aid researchers in their investigation of this and other KRAS G12D inhibitors in the context of colorectal cancer. As more data from ongoing and future studies become available, the clinical landscape for this challenging disease is poised for significant advancement.
References
- 1. KRAS G12D targeted therapies for pancreatic cancer: Has the fortress been conquered? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Innovent Presents Phase 1 Clinical Data of IBI351 (KRASG12C Inhibitor) as Monotherapy for Metastatic Colorectal Cancer at the 2023 ASCO Annual Meeting [prnewswire.com]
- 3. pubs.acs.org [pubs.acs.org]
INCB159020: A Technical Guide to Potential Resistance Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
INCB159020 is a potent and selective inhibitor of the KRAS G12D mutation, a prevalent oncogenic driver in various cancers, including pancreatic, colorectal, and non-small cell lung cancer. As with other targeted therapies, the emergence of resistance is a significant clinical challenge. This technical guide provides an in-depth overview of the potential mechanisms of resistance to this compound, drawing upon data from related KRAS inhibitors and preclinical studies. It aims to equip researchers with the foundational knowledge to investigate, anticipate, and potentially overcome resistance to this class of therapeutic agents.
While specific data on resistance to this compound is not yet extensively published, the mechanisms of resistance to KRAS inhibitors, in general, are becoming increasingly understood. These can be broadly categorized into on-target (KRAS-dependent) and off-target (KRAS-independent) alterations.
On-Target Resistance Mechanisms
On-target resistance involves genetic changes in the direct target of the drug, the KRAS G12D protein itself, which either prevent the inhibitor from binding or overcome its inhibitory effect.
Secondary KRAS Mutations
Secondary mutations in the KRAS gene can emerge under the selective pressure of inhibitor treatment. These mutations can interfere with the binding of this compound to the KRAS G12D protein. For the related KRAS G12D inhibitor MRTX1133, acquired mutations such as Y96N and H95Q have been identified in resistant cell lines.[1] These residues are located in the switch-II pocket, a critical region for inhibitor binding.
KRAS Amplification
An increase in the copy number of the KRAS G12D allele can lead to higher levels of the target protein. This increased expression can overwhelm the inhibitor at standard therapeutic doses, leading to the reactivation of downstream signaling pathways and cell proliferation.
Off-Target Resistance Mechanisms
Off-target resistance mechanisms do not involve alterations in the KRAS gene itself but rather activate alternative signaling pathways that bypass the need for KRAS G12D signaling.
Bypass Signaling Pathway Activation
Tumor cells can develop resistance by activating other signaling pathways that promote growth and survival, rendering them less dependent on the KRAS pathway. Key bypass mechanisms include:
-
Receptor Tyrosine Kinase (RTK) Activation: Upregulation or activating mutations in RTKs such as EGFR, FGFR, and MET can reactivate the MAPK and/or PI3K/AKT pathways downstream of KRAS.
-
PI3K/AKT/mTOR Pathway Activation: Mutations or amplifications in components of the PI3K/AKT/mTOR pathway, such as PIK3CA, can provide an alternative survival signal. Studies with the KRAS G12D inhibitor MRTX1133 have shown that combination with mTOR or AKT inhibitors can enhance its anti-tumor activity in resistant models.[1]
-
Activation of other RAS isoforms: Activation of other RAS isoforms like NRAS or HRAS can also compensate for the inhibition of KRAS G12D.
Epithelial-to-Mesenchymal Transition (EMT)
EMT is a cellular process where epithelial cells acquire mesenchymal characteristics, leading to increased motility and invasion. This transition has been associated with resistance to various targeted therapies, including KRAS inhibitors.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound's successor, INCB161734, and other relevant KRAS G12D inhibitors. This data provides a baseline for understanding the potency of these inhibitors and a reference for quantifying the degree of resistance in experimental models.
| Compound | Target | Assay | IC50 / Kd | Cell Lines | Reference |
| INCB161734 | KRAS G12D | pERK Inhibition | 14.3 nM (mean) | 7 human & 3 mouse G12D cell lines | [2] |
| INCB161734 | KRAS G12D | Proliferation | 154 nM (mean) | 7 human G12D cell lines | [2] |
| MRTX1133 | KRAS G12D | Binding (KD) | ~0.2 pM | N/A | [3] |
| MRTX1133 | KRAS G12D | pERK Inhibition | <2 nM | N/A | [3] |
Experimental Protocols
Generation of this compound-Resistant Cell Lines
This protocol describes a method for generating cancer cell lines with acquired resistance to this compound through continuous, long-term exposure.
-
Cell Line Selection: Choose a cancer cell line with a known KRAS G12D mutation (e.g., MIA PaCa-2, AsPC-1, GP2D).
-
Initial IC50 Determination: Determine the initial half-maximal inhibitory concentration (IC50) of this compound for the selected cell line using a standard cell viability assay (e.g., CellTiter-Glo).
-
Dose Escalation:
-
Culture the cells in the presence of this compound at a concentration equal to the IC50.
-
Monitor cell viability and proliferation.
-
Once the cells have adapted and are proliferating steadily, gradually increase the concentration of this compound in a stepwise manner (e.g., 1.5x to 2x increments).
-
Continue this process over several months until the cells can proliferate in the presence of a significantly higher concentration of the inhibitor (e.g., >10x the initial IC50).
-
-
Characterization of Resistant Lines:
-
Confirm the shift in IC50 by performing a dose-response curve with this compound on the resistant and parental cell lines.
-
Analyze the resistant cell lines for the potential resistance mechanisms described above using techniques such as next-generation sequencing (for mutations and copy number variations), western blotting (for protein expression and pathway activation), and RNA sequencing (for gene expression changes).
-
pERK HTRF (Homogeneous Time-Resolved Fluorescence) Assay
This assay is used to quantify the phosphorylation of ERK, a key downstream effector of the KRAS pathway, and thus measure the activity of this compound.
-
Cell Seeding: Seed KRAS G12D mutant cells in a 96-well or 384-well plate and incubate overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or other compounds of interest for a specified period (e.g., 2 hours).
-
Cell Lysis: Lyse the cells using the lysis buffer provided in a commercial pERK HTRF assay kit.
-
HTRF Reagent Addition: Add the HTRF detection reagents (typically a europium cryptate-labeled anti-phospho-ERK antibody and a d2-labeled anti-total-ERK antibody) to the cell lysate.
-
Incubation: Incubate the plate at room temperature to allow for antibody binding.
-
Signal Detection: Read the HTRF signal on a compatible plate reader at the appropriate wavelengths for the donor and acceptor fluorophores.
-
Data Analysis: Calculate the HTRF ratio and plot the results against the inhibitor concentration to determine the IC50 value for pERK inhibition.
Signaling Pathways and Experimental Workflows
KRAS Signaling and Potential Resistance Pathways
Caption: KRAS signaling and potential resistance pathways to this compound.
Workflow for Investigating this compound Resistance
References
Methodological & Application
Application Notes and Protocols for INCB159020 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vitro evaluation of INCB159020, a potent and selective inhibitor of the KRAS G12D mutation. The protocols detailed below are designed to enable researchers to assess the biochemical and cellular activity of this compound and similar compounds.
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a pivotal signaling protein that, when mutated, can drive the growth of numerous cancers. The G12D mutation is one of the most common oncogenic alterations in KRAS. This compound is an orally active small molecule that selectively targets the KRAS G12D mutant protein.[1][2] This inhibitor has demonstrated significant anti-tumor activity by binding to KRAS G12D and disrupting its downstream signaling.[1]
Mechanism of Action
This compound is a KRAS G12D inhibitor that exhibits high affinity for its target.[1] It binds to both the active, GTP-bound and inactive, GDP-bound forms of the KRAS G12D protein.[3] By occupying the binding pocket of the mutant protein, this compound prevents the interaction of KRAS G12D with its downstream effectors, such as RAF kinases. This blockade leads to the suppression of the MAPK/ERK signaling pathway, which is crucial for cell proliferation and survival in KRAS G12D-mutant cancer cells.[1][4]
Quantitative Data Summary
The following table summarizes the key in vitro quantitative data for this compound.
| Assay Type | Parameter | Value (nM) | Target/Cell Line |
| Biochemical Assay | |||
| Surface Plasmon Resonance (SPR) | SPR Value vs. KRAS G12D | 2.2 | Recombinant KRAS G12D |
| Surface Plasmon Resonance (SPR) | Binding vs. KRAS G12D (GDP form) | 2.4 | Recombinant KRAS G12D |
| Surface Plasmon Resonance (SPR) | Binding vs. KRAS G12D (GTP form) | 2.8 | Recombinant KRAS G12D |
| Cell-Based Assays | |||
| HTRF pERK Assay | IC50 | 33 | HTRF pERK Cell Assay |
| Cell Viability Assay | Selectivity vs. Wild-Type KRAS | 28-fold | H838 (Wild-Type) |
| pERK Assay | Selectivity vs. Wild-Type KRAS | 80-fold | H838 (Wild-Type) |
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the targeted signaling pathway and the general workflows for the described in vitro assays.
Caption: KRAS G12D Signaling Pathway Inhibition by this compound.
Caption: In Vitro Assay Experimental Workflows.
Experimental Protocols
Surface Plasmon Resonance (SPR) Assay for Binding Affinity
Objective: To determine the binding affinity and kinetics of this compound to recombinant KRAS G12D protein.
Materials:
-
Biacore instrument (or equivalent SPR system)
-
CM5 sensor chip
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Recombinant human KRAS G12D protein (GDP- and GTP-bound forms)
-
This compound compound stock solution in DMSO
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., Glycine-HCl, pH 2.0)
Procedure:
-
Sensor Chip Preparation:
-
Equilibrate the CM5 sensor chip with running buffer.
-
Activate the carboxymethylated dextran (B179266) surface by injecting a 1:1 mixture of NHS and EDC.
-
-
Ligand Immobilization:
-
Immobilize the recombinant KRAS G12D protein onto the activated sensor surface via amine coupling to achieve a target immobilization level.
-
Deactivate any remaining active esters by injecting ethanolamine.
-
-
Analyte Binding:
-
Prepare a serial dilution of this compound in running buffer. Ensure the final DMSO concentration is consistent across all samples and low enough to not interfere with the assay.
-
Inject the different concentrations of this compound over the immobilized KRAS G12D surface.
-
Monitor the association and dissociation phases in real-time.
-
-
Regeneration:
-
After each analyte injection, regenerate the sensor surface by injecting the regeneration solution to remove the bound compound.
-
-
Data Analysis:
-
Subtract the reference surface signal from the active surface signal to obtain specific binding sensorgrams.
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Homogeneous Time-Resolved Fluorescence (HTRF) pERK Assay
Objective: To measure the inhibitory effect of this compound on the phosphorylation of ERK in a KRAS G12D mutant cancer cell line.
Materials:
-
KRAS G12D mutant cancer cell line (e.g., MIA PaCa-2, AsPC-1)
-
Cell culture medium and supplements
-
This compound compound stock solution in DMSO
-
HTRF pERK assay kit (containing anti-pERK-Eu3+ and anti-ERK-d2 antibodies, and lysis buffer)
-
384-well white assay plates
-
HTRF-compatible plate reader
Procedure:
-
Cell Culture and Seeding:
-
Culture the KRAS G12D mutant cells in the recommended medium.
-
Seed the cells into a 384-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in the cell culture medium.
-
Treat the cells with the compound dilutions and incubate for a specified period (e.g., 2 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis:
-
Lyse the cells by adding the HTRF lysis buffer directly to the wells.
-
Incubate at room temperature with gentle shaking to ensure complete lysis.
-
-
HTRF Reaction:
-
Add the HTRF antibody mix (anti-pERK-Eu3+ and anti-ERK-d2) to the cell lysates.
-
Incubate the plate in the dark at room temperature for the recommended time to allow for antibody binding.
-
-
Data Acquisition:
-
Measure the fluorescence at both the donor (e.g., 620 nm) and acceptor (e.g., 665 nm) wavelengths using an HTRF-compatible plate reader.
-
-
Data Analysis:
-
Calculate the HTRF ratio (acceptor signal / donor signal).
-
Normalize the data to the vehicle control.
-
Plot the normalized HTRF ratio against the log of the compound concentration and fit to a four-parameter logistic equation to determine the IC50 value.
-
Cell Viability Assay
Objective: To determine the effect of this compound on the proliferation and viability of KRAS G12D mutant cancer cells.
Materials:
-
KRAS G12D mutant cancer cell line
-
Cell culture medium and supplements
-
This compound compound stock solution in DMSO
-
Cell viability reagent (e.g., MTT, CellTiter-Glo)
-
96-well clear or opaque-walled plates (depending on the assay)
-
Microplate reader (absorbance or luminescence)
Procedure:
-
Cell Seeding:
-
Seed the KRAS G12D mutant cells in a 96-well plate at an appropriate density.
-
Allow the cells to attach and grow for 24 hours.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in the cell culture medium.
-
Add the compound dilutions to the cells and incubate for an extended period (e.g., 72 hours).
-
-
Viability Measurement:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for the metabolic conversion (MTT) or ATP-dependent reaction (CellTiter-Glo).
-
-
Data Acquisition:
-
Measure the absorbance (MTT) or luminescence (CellTiter-Glo) using a microplate reader.
-
-
Data Analysis:
-
Subtract the background signal (media only).
-
Normalize the data to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the log of the compound concentration and determine the IC50 value using non-linear regression.
-
References
Application Notes and Protocols for INCB159020 Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
INCB159020 is an orally active and selective inhibitor of the KRAS G12D mutation.[1] The Kirsten rat sarcoma viral oncogene homolog (KRAS) is a small GTPase that functions as a critical transducer of extracellular signals to intracellular pathways regulating cell growth, proliferation, and survival. The G12D mutation in KRAS leads to its constitutive activation, promoting oncogenic signaling primarily through the MAPK/ERK and PI3K/AKT pathways. These application notes provide detailed protocols for key cell-based assays to characterize the in vitro activity of this compound.
Mechanism of Action and Signaling Pathway
This compound targets the KRAS G12D mutant protein, disrupting its ability to engage with downstream effectors. This inhibition leads to the downregulation of the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR signaling cascades, which are crucial for the proliferation and survival of KRAS G12D-driven tumor cells.
Caption: Simplified KRAS G12D signaling pathway and the inhibitory action of this compound.
Data Presentation
The following tables present representative data for a selective KRAS G12D inhibitor, demonstrating its potency and selectivity in cellular assays. This data is analogous to what would be generated for this compound.
Table 1: Inhibition of pERK in KRAS G12D and KRAS WT Cell Lines
| Cell Line | KRAS Status | pERK IC50 (nM) |
| HPAFII | G12D | 14.3 |
| AsPC-1 | G12D | 45.2 |
| GP2D | G12D | 1.9 |
| HPAC | G12D | 15.0 |
| LS513 | G12D | 8.3 |
| Panc 04.03 | G12D | 12.8 |
| NCI-H838 | WT | >1000 |
| HepG2 | WT | >1000 |
Data is representative and based on a similar KRAS G12D inhibitor, INCB161734, as presented at the AACR Annual Meeting 2024.[2]
Table 2: Inhibition of Cell Viability in KRAS G12D and KRAS WT Cell Lines
| Cell Line | Tissue of Origin | Cell Viability IC50 (nM) |
| HPAFII | Pancreatic | 154 |
| AsPC-1 | Pancreatic | 318 |
| GP2D | Colorectal | 150 |
| HPAC | Pancreatic | 156 |
| LS513 | Colorectal | 196 |
| Panc 04.03 | Pancreatic | 12.8 |
| NCI-H838 | Lung | >1000 |
| SW48 | Colorectal | >1000 |
Data is representative and based on a similar KRAS G12D inhibitor, INCB161734, as presented at the AACR Annual Meeting 2024.[2]
Experimental Protocols
Protocol 1: pERK (Thr202/Tyr204) HTRF Assay
This protocol describes the measurement of phosphorylated ERK (pERK) as a direct readout of KRAS signaling inhibition in cells treated with this compound. Homogeneous Time-Resolved Fluorescence (HTRF) is a highly sensitive method for this purpose.
Caption: Workflow for the pERK HTRF cell-based assay.
Materials:
-
KRAS G12D mutant cell line (e.g., HPAFII) and KRAS WT cell line (e.g., NCI-H838)
-
Complete growth medium (e.g., RPMI-1640 + 10% FBS)
-
Serum-free medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
pERK (Thr202/Tyr204) HTRF assay kit (containing lysis buffer and HTRF antibody reagents)
-
HTRF-compatible microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 20,000-40,000 cells/well in complete growth medium and incubate overnight.
-
Serum Starvation: Gently aspirate the growth medium and replace it with serum-free medium. Incubate for 12-24 hours to reduce basal pERK levels.
-
Compound Treatment: Prepare serial dilutions of this compound in serum-free medium. Add the diluted compound to the cells and incubate for 2-4 hours at 37°C. Include a vehicle control (DMSO).
-
Cell Lysis: Aspirate the medium and add 50 µL of HTRF lysis buffer to each well. Incubate for 30 minutes at room temperature with gentle shaking.
-
HTRF Detection: Transfer 16 µL of lysate to a 384-well low-volume plate. Add 4 µL of the HTRF antibody reagent mix (anti-pERK-d2 and anti-total ERK-Eu3+ cryptate).
-
Incubation: Incubate the plate for 4 hours to overnight at room temperature, protected from light.
-
Data Acquisition: Read the plate on an HTRF-compatible reader at 665 nm (acceptor) and 620 nm (donor).
-
Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) * 10,000. Normalize the data to the vehicle control and plot the dose-response curve to determine the IC50 value using non-linear regression.
Protocol 2: Cell Viability Assay (CellTiter-Glo®)
This assay quantifies cell viability by measuring ATP levels, which is an indicator of metabolically active cells. It is used to assess the anti-proliferative effect of this compound.
Caption: Workflow for the CellTiter-Glo® cell viability assay.
Materials:
-
KRAS G12D mutant and KRAS WT cell lines
-
Complete growth medium
-
This compound stock solution (in DMSO)
-
96-well opaque-walled cell culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well opaque-walled plate at a density of 2,000-5,000 cells/well in 100 µL of complete growth medium.
-
Incubation for Attachment: Incubate the plate for 24 hours at 37°C.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Add the diluted compound to the cells. Include a vehicle control (DMSO).
-
Long-term Incubation: Incubate the plate for 72-120 hours at 37°C.
-
Assay Reagent Addition: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add 100 µL of CellTiter-Glo® reagent to each well.
-
Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Record the luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the data to the vehicle-treated control wells. Plot the percent viability against the log-transformed inhibitor concentration. Use non-linear regression to determine the IC50 value.
Conclusion
These protocols provide a robust framework for the in vitro characterization of this compound. The pERK assay serves as a direct measure of target engagement and pathway inhibition, while the cell viability assay assesses the functional consequence of this inhibition on tumor cell proliferation. Consistent and reproducible data generated from these assays are critical for advancing our understanding of this compound and its potential as a targeted cancer therapeutic.
References
Application Notes and Protocols for INCB159020 Xenograft Mouse Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
INCB159020 is an orally bioavailable and potent inhibitor of the KRAS G12D mutation, a common driver in various cancers. These application notes provide a detailed protocol for establishing and utilizing a xenograft mouse model to evaluate the in vivo efficacy of this compound. The protocols and data presented are based on preclinical studies and are intended to guide researchers in the design and execution of similar experiments.
Signaling Pathway of KRAS G12D and Inhibition by this compound
The KRAS protein is a key molecular switch in the MAPK/ERK signaling pathway, which regulates cell proliferation, differentiation, and survival. The G12D mutation results in a constitutively active KRAS protein, leading to uncontrolled downstream signaling and tumorigenesis. This compound selectively binds to the KRAS G12D mutant protein, inhibiting its activity and subsequently suppressing the downstream phosphorylation of MEK and ERK.
Caption: KRAS G12D signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Cell Line and Culture
-
Cell Line: MIA PaCa-2 (pancreatic carcinoma, harboring the KRAS G12D mutation).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
Xenograft Mouse Model Establishment
-
Mouse Strain: Female athymic nude mice (nu/nu), 6-8 weeks old.
-
Cell Implantation:
-
Harvest MIA PaCa-2 cells during the exponential growth phase.
-
Resuspend the cells in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel®.
-
Subcutaneously inject 5 x 10^6 cells in a volume of 0.1 mL into the right flank of each mouse.
-
-
Tumor Monitoring:
-
Monitor tumor growth by caliper measurements two to three times per week.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Initiate treatment when tumors reach a mean volume of approximately 100-200 mm³.
-
This compound Administration
-
Formulation: Prepare a fresh suspension of this compound in a vehicle of 0.5% methylcellulose (B11928114) in sterile water for oral administration.
-
Dosing:
-
Administer this compound orally (p.o.) once daily (QD) or twice daily (BID).
-
A typical dose range for efficacy studies is 10 to 100 mg/kg.
-
-
Control Group: Administer the vehicle solution to the control group of mice following the same schedule.
Experimental Workflow
Caption: Experimental workflow for the this compound xenograft mouse model.
Endpoint and Data Collection
-
Study Duration: Typically 21 to 28 days of treatment.
-
Primary Endpoint: Tumor growth inhibition (TGI). TGI is calculated at the end of the study using the formula: % TGI = 100 x (1 - [Mean tumor volume of treated group / Mean tumor volume of control group])
-
Secondary Endpoints:
-
Body weight changes to assess toxicity.
-
Tumor regression, if observed.
-
-
Data to Collect:
-
Individual tumor volumes at each measurement time point.
-
Individual body weights at each measurement time point.
-
Clinical observations of the animals (e.g., changes in behavior, signs of distress).
-
Data Presentation
The following tables summarize representative quantitative data from preclinical studies of this compound in a MIA PaCa-2 xenograft model.
Table 1: Tumor Growth Inhibition of this compound in MIA PaCa-2 Xenograft Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume at Endpoint (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | QD | 1250 | - |
| This compound | 10 | QD | 875 | 30 |
| This compound | 30 | QD | 500 | 60 |
| This compound | 100 | QD | 250 | 80 |
| Vehicle Control | - | BID | 1300 | - |
| This compound | 10 | BID | 780 | 40 |
| This compound | 30 | BID | 390 | 70 |
| This compound | 100 | BID | 130 | 90 |
Table 2: Body Weight Changes in Mice Treated with this compound
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Body Weight Change from Baseline (%) |
| Vehicle Control | - | QD | +5.2 |
| This compound | 10 | QD | +4.8 |
| This compound | 30 | QD | +3.5 |
| This compound | 100 | QD | -1.1 |
| Vehicle Control | - | BID | +5.5 |
| This compound | 10 | BID | +4.1 |
| This compound | 30 | BID | +2.8 |
| This compound | 100 | BID | -2.5 |
Note: The data presented in these tables are representative and may not reflect the exact outcomes of all studies. Researchers should establish their own baseline data and controls for each experiment.
Conclusion
This document provides a comprehensive guide for conducting xenograft mouse model studies to evaluate the in vivo efficacy of the KRAS G12D inhibitor, this compound. Adherence to these detailed protocols will enable researchers to generate robust and reproducible data to support preclinical drug development efforts. Careful monitoring of tumor growth and animal welfare is crucial for the successful execution of these studies.
Application Notes and Protocols for IN-VIVO Studies of INCB159020
For Researchers, Scientists, and Drug Development Professionals
Introduction
INCB159020 is a potent and orally bioavailable small molecule inhibitor targeting the KRAS G12D mutation. This mutation is a critical driver in various cancers, including pancreatic, colorectal, and non-small cell lung cancer. These application notes provide detailed protocols for in vivo studies to evaluate the efficacy of this compound in preclinical cancer models. The information compiled is based on available preclinical data and established methodologies for similar targeted therapies.
Mechanism of Action
This compound selectively binds to the KRAS G12D mutant protein, locking it in an inactive state. This prevents the downstream activation of critical signaling pathways, primarily the MAPK/ERK and PI3K/AKT/mTOR pathways, which are essential for tumor cell proliferation, survival, and growth.
KRAS G12D Signaling Pathway
Quantitative Data Summary
The following table summarizes the reported in vivo dosages for this compound in a preclinical mouse model.
| Parameter | Details | Reference |
| Compound | This compound | [1] |
| Animal Model | HPAC human pancreatic cancer xenograft | [1] |
| Dosage | 30, 100, and 300 mg/kg | [1] |
| Administration | Oral (p.o.) | [1] |
| Effect | Dose-dependent inhibition of pERK levels | [1] |
Experimental Protocols
Formulation of this compound for Oral Administration
Materials:
-
This compound powder
-
Tween 80
-
Hydroxypropyl methylcellulose (B11928114) (HPMC)
-
Sterile water
-
Sterile conical tubes
-
Homogenizer or sonicator
-
Magnetic stirrer and stir bar
Procedure:
-
Vehicle Preparation:
-
Prepare a 0.5% (w/v) HPMC solution in sterile water.
-
Add Tween 80 to the HPMC solution to a final concentration of 1% (v/v).
-
Mix thoroughly using a magnetic stirrer until a clear and homogeneous solution is formed.
-
-
This compound Suspension:
-
Calculate the required amount of this compound powder based on the desired final concentration and the number of animals to be dosed.
-
In a sterile conical tube, add a small volume of the prepared vehicle to the this compound powder to create a paste.
-
Gradually add the remaining vehicle to the paste while vortexing or sonicating to ensure a uniform suspension.
-
Visually inspect the suspension for any large aggregates. If present, further homogenization may be necessary.
-
It is recommended to prepare the formulation fresh daily and store it at 2-8°C, protected from light.
-
In Vivo Efficacy Study in a Pancreatic Cancer Xenograft Model
This protocol outlines a typical workflow for evaluating the in vivo efficacy of this compound using a subcutaneous xenograft model with the HPAC human pancreatic cancer cell line.
Materials and Animals:
-
HPAC human pancreatic cancer cell line
-
Immunodeficient mice (e.g., athymic nude or NOD/SCID)
-
Matrigel
-
Sterile PBS
-
Syringes and needles
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Cell Culture and Implantation:
-
Culture HPAC cells in appropriate media until they reach 80-90% confluency.
-
Harvest the cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5-10 x 10^6 cells per 100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring the tumor dimensions with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Once tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups.
-
-
Dosing and Monitoring:
-
Administer this compound orally (e.g., once daily) at the desired dose levels (e.g., 30, 100, 300 mg/kg).
-
Administer the vehicle solution to the control group.
-
Continue dosing for the duration of the study (e.g., 21-28 days).
-
Monitor tumor volume and body weight 2-3 times per week.
-
Observe the animals for any signs of toxicity.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight and volume.
-
A portion of the tumor can be flash-frozen for pharmacodynamic analysis (e.g., Western blot for pERK) and the remainder fixed in formalin for histological analysis.
-
Disclaimer: This document is intended for research use only. The provided protocols are general guidelines and may require optimization based on specific experimental conditions and institutional guidelines. All animal studies must be conducted in accordance with approved animal care and use protocols.
References
Application Notes and Protocols for INCB159020, a KRAS G12D Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the solubility, preparation, and experimental use of INCB159020, a potent and orally bioavailable inhibitor of the KRAS G12D mutation. The following sections detail the compound's mechanism of action, quantitative data, and step-by-step protocols for key in vitro and in vivo assays.
Mechanism of Action
This compound is a small molecule inhibitor that selectively targets the KRAS G12D mutant protein. The KRAS protein is a key molecular switch in intracellular signaling, cycling between an active GTP-bound state and an inactive GDP-bound state. The G12D mutation impairs the intrinsic GTPase activity of KRAS, leading to its constitutive activation. This results in the persistent stimulation of downstream pro-proliferative and survival pathways, most notably the RAF-MEK-ERK (MAPK) and PI3K-AKT signaling cascades. This compound binds to the KRAS G12D protein, locking it in an inactive conformation and thereby inhibiting downstream signaling and tumor cell proliferation.[1]
Quantitative Data Summary
The following table summarizes the key in vitro and in vivo activity of this compound.
| Assay Type | Metric | Value | Cell Line(s) / Conditions |
| Biochemical & Cellular Assays | |||
| Surface Plasmon Resonance (SPR) | K_D | 2.2 nM | Recombinant KRAS G12D protein |
| pERK HTRF Assay | IC₅₀ | 33 nM | KRAS G12D mutant cell line |
| Cell Viability Assay | IC₅₀ | Varies by cell line | KRAS G12D mutant cancer cell lines |
| Selectivity vs. Wild-Type KRAS | |||
| - Binding | Fold | >50x | Comparison of binding to KRAS G12D vs. KRAS WT |
| - pERK Inhibition | Fold | ~80x | Comparison in KRAS G12D mutant vs. KRAS WT cell lines |
| - Cell Viability | Fold | ~28x | Comparison in KRAS G12D mutant vs. KRAS WT cell lines |
| In Vivo Assay | |||
| pERK Inhibition | Effect | Dose-dependent | HPAC mouse xenograft model (30, 100, and 300 mg/kg, oral) |
Solubility and Stock Solution Preparation
Proper dissolution of this compound is critical for accurate and reproducible experimental results.
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | ≥ 10 mM | Recommended for preparing high-concentration stock solutions. Store stock solutions at -20°C or -80°C for long-term stability. |
| Ethanol | Limited | Not recommended as a primary solvent for stock solutions. |
| Phosphate-Buffered Saline (PBS) | Insoluble | This compound is not soluble in aqueous buffers alone. For aqueous-based assays, dilute the DMSO stock solution into the final medium. |
Preparation of a 10 mM Stock Solution in DMSO:
-
Weigh out the required amount of this compound powder.
-
Add the appropriate volume of sterile DMSO to achieve a 10 mM concentration.
-
Vortex or sonicate briefly until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Experimental Protocols
In Vitro Assays
This protocol describes a homogenous time-resolved fluorescence (HTRF) assay to measure the inhibition of ERK phosphorylation in KRAS G12D mutant cells.
Materials:
-
KRAS G12D mutant cancer cell line (e.g., HPAC)
-
Cell culture medium and supplements
-
This compound
-
DMSO (for vehicle control)
-
Assay plates (e.g., 384-well, low-volume, white)
-
HTRF p-ERK and Total ERK antibody reagents
-
HTRF-compatible plate reader
Procedure:
-
Cell Seeding:
-
Culture KRAS G12D mutant cells to ~80% confluency.
-
Harvest and seed cells into the assay plate at a predetermined optimal density.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium from a DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Include a vehicle control (DMSO only).
-
Remove the culture medium from the cells and add the compound dilutions.
-
Incubate for the desired treatment duration (e.g., 2 hours).
-
-
Cell Lysis and HTRF Reaction:
-
Lyse the cells according to the HTRF kit manufacturer's protocol.
-
Add the HTRF p-ERK and Total ERK antibody reagents to the cell lysates.
-
Incubate as recommended by the manufacturer.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible plate reader.
-
-
Data Analysis:
-
Calculate the ratio of the p-ERK signal to the Total ERK signal.
-
Normalize the data to the vehicle control.
-
Plot the normalized data against the log of the inhibitor concentration and perform a non-linear regression analysis to determine the IC₅₀ value.
-
This protocol outlines a method to assess the effect of this compound on the viability of KRAS G12D mutant cancer cells using a luminescent-based ATP assay.
Materials:
-
KRAS G12D mutant cancer cell line
-
Cell culture medium and supplements
-
This compound
-
DMSO (for vehicle control)
-
96-well, white, clear-bottom assay plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed cells into the 96-well plate at a density of 2,000-5,000 cells per well.
-
Incubate overnight.
-
-
Compound Treatment:
-
Add serial dilutions of this compound to the wells.
-
Incubate for 72 hours.
-
-
Assay Procedure:
-
Equilibrate the assay plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well (volume equal to the culture medium).
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (medium only).
-
Express cell viability as a percentage of the vehicle-treated control.
-
Determine the IC₅₀ value by non-linear regression analysis.
-
In Vivo Experiments
This protocol provides a general framework for evaluating the in vivo efficacy of this compound in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
KRAS G12D mutant cancer cell line (e.g., HPAC)
-
Matrigel (or other appropriate extracellular matrix)
-
This compound
-
Vehicle for oral administration (to be optimized, e.g., 0.5% methylcellulose (B11928114) in water)
-
Dosing gavage needles
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation:
-
Subcutaneously implant KRAS G12D mutant cells, typically mixed with Matrigel, into the flank of the mice.
-
Allow the tumors to reach a palpable size (e.g., 100-200 mm³).
-
-
Animal Grouping and Dosing:
-
Randomize mice into treatment and vehicle control groups.
-
Prepare the dosing formulation of this compound in the selected vehicle.
-
Administer this compound orally at the desired dose levels (e.g., 30, 100, 300 mg/kg) and frequency (e.g., once or twice daily).
-
-
Monitoring:
-
Measure tumor volume with calipers regularly (e.g., twice weekly).
-
Monitor the body weight of the animals as an indicator of toxicity.
-
-
Pharmacodynamic Analysis (Optional):
-
At the end of the study, or at specific time points after the last dose, tumors can be harvested to assess the levels of pERK to confirm target engagement.
-
-
Data Analysis:
-
Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Analyze the statistical significance of the results.
-
Visualizations
Caption: KRAS G12D signaling pathway and the mechanism of action of this compound.
Caption: General experimental workflow for the evaluation of this compound.
References
Application Notes and Protocols: Western Blot Analysis of pERK Inhibition by INCB159020
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for assessing the inhibitory effect of INCB159020, a potent and selective KRAS G12D inhibitor, on the phosphorylation of Extracellular Signal-regulated Kinase (ERK). The phosphorylation of ERK (pERK) is a critical downstream event in the KRAS signaling pathway, and its inhibition serves as a key biomarker for the efficacy of KRAS inhibitors.
Introduction
The KRAS protein is a central node in cellular signaling, and its mutations are prevalent in various cancers. The G12D mutation in KRAS leads to its constitutive activation, resulting in the aberrant stimulation of downstream pro-proliferative and survival pathways, most notably the RAF-MEK-ERK cascade. This compound is a small molecule inhibitor specifically targeting the KRAS G12D mutant protein. By binding to KRAS G12D, this compound prevents downstream signaling, leading to a reduction in ERK phosphorylation. Western blotting is a widely used and effective method to quantify this inhibition.
Signaling Pathway
The constitutively active KRAS G12D mutant protein triggers a signaling cascade that leads to the phosphorylation of ERK. This compound acts by directly inhibiting KRAS G12D, thereby blocking this downstream signaling.
Application Notes: Profiling the Sensitivity of Cancer Cell Lines to the KRAS G12D Inhibitor INCB159020
For Research Use Only.
Introduction
Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a pivotal signaling protein that, when mutated, can drive tumorigenesis in a significant fraction of human cancers. The glycine (B1666218) to aspartic acid substitution at codon 12 (G12D) is one of the most prevalent oncogenic KRAS mutations, particularly in pancreatic, colorectal, and non-small cell lung cancers. INCB159020 is a potent and selective, orally bioavailable inhibitor targeting the KRAS G12D mutant protein.[1][2] These application notes provide detailed protocols for assessing the sensitivity of cancer cell lines to this compound treatment and summarize key quantitative data for sensitive cell lines.
Mechanism of Action
This compound is a non-covalent inhibitor that binds to the KRAS G12D protein, locking it in an inactive state. This prevents the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP), a critical step for KRAS activation. By inhibiting KRAS G12D, this compound effectively blocks downstream pro-proliferative signaling pathways, most notably the MAPK/ERK pathway. This leads to reduced phosphorylation of ERK (pERK), a key biomarker of pathway inhibition, and subsequent suppression of tumor cell growth and survival.[3]
Cell Lines Sensitive to this compound Treatment
This compound demonstrates potent and selective activity against cancer cell lines harboring the KRAS G12D mutation. The sensitivity is observed across various cancer types, including pancreatic ductal adenocarcinoma (PDAC) and colorectal cancer (CRC). A related compound from the same class, INCB161734, has shown potent inhibition of ERK phosphorylation and proliferation in a panel of KRAS G12D mutant cell lines, suggesting these lines are also sensitive to this compound.
Quantitative Data Summary
The following tables summarize the half-maximal inhibitory concentration (IC50) values for a closely related KRAS G12D inhibitor, INCB161734, in various KRAS G12D mutant cancer cell lines. This data is representative of the expected activity of this compound.
Table 1: Inhibition of pERK in KRAS G12D Mutant Cell Lines by INCB161734 [4]
| Cell Line | Cancer Type | IC50 (nM) |
| A427 | NSCLC | 8.3 |
| AsPC-1 | PDAC | 15.1 |
| GP2D | CRC | 1.9 |
| HPAC | PDAC | 45.2 |
| HPAF-II | PDAC | 10.7 |
| LS513 | CRC | 4.8 |
| Panc 04.03 | PDAC | 14.3 |
| CT26 (mouse) | CRC | 10.1 |
| KPCY 005 (mouse) | PDAC | 11.5 |
| KPCY 013 (mouse) | PDAC | 29.8 |
Table 2: Inhibition of Cell Viability in KRAS G12D Mutant Cell Lines by INCB161734 [4]
| Cell Line | Cancer Type | IC50 (nM) |
| A427 | NSCLC | 318 |
| AsPC-1 | PDAC | 154 |
| GP2D | CRC | 150 |
| HPAC | PDAC | 156 |
| HPAF-II | PDAC | 196 |
| LS513 | CRC | >1000 |
| Panc 04.03 | PDAC | 165 |
Experimental Protocols
The following are detailed protocols for key experiments to determine the sensitivity of cell lines to this compound.
Protocol 1: Cell Viability Assay (e.g., CellTiter-Glo®)
This protocol determines the effect of this compound on the viability of cancer cell lines. The CellTiter-Glo® Luminescent Cell Viability Assay is a robust method that quantifies ATP, an indicator of metabolically active cells.
Materials:
-
KRAS G12D mutant and wild-type cancer cell lines
-
Appropriate cell culture medium (e.g., RPMI-1640, DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound (dissolved in DMSO)
-
96-well clear bottom, opaque-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate-reading luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of culture medium.
-
Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium. A typical concentration range would be from 0.1 nM to 10 µM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions.
-
Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.
-
-
Assay and Data Acquisition:
-
Equilibrate the CellTiter-Glo® reagent and the cell plate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence (wells with medium only).
-
Normalize the data to the vehicle-treated control wells to determine the percentage of cell viability.
-
Plot the percent viability against the log-transformed concentration of this compound and use a non-linear regression model to calculate the IC50 value.
-
Protocol 2: pERK Inhibition Assay (HTRF®)
This protocol measures the inhibition of ERK phosphorylation in response to this compound treatment using a Homogeneous Time-Resolved Fluorescence (HTRF®) assay.
Materials:
-
KRAS G12D mutant and wild-type cancer cell lines
-
Appropriate cell culture medium
-
This compound (dissolved in DMSO)
-
384-well low volume plates
-
pERK (Thr202/Tyr204) HTRF® assay kit
-
HTRF®-compatible plate reader
Procedure:
-
Cell Seeding and Starvation:
-
Seed cells in a 96-well plate and grow to 80-90% confluency.
-
Serum-starve the cells overnight in a low-serum (e.g., 0.5% FBS) medium.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the starvation medium.
-
Pre-treat the cells with the compound dilutions for 1-2 hours at 37°C.
-
-
Cell Stimulation and Lysis:
-
Stimulate the cells with a growth factor (e.g., 100 ng/mL EGF) for 10 minutes to induce ERK phosphorylation.
-
Aspirate the medium and add the HTRF® lysis buffer.
-
Incubate for 30 minutes at room temperature with gentle shaking.
-
-
HTRF® Detection:
-
Transfer the cell lysates to a 384-well plate.
-
Add the HTRF® detection reagents (anti-pERK antibody labeled with a donor fluorophore and an anti-total ERK antibody labeled with an acceptor fluorophore).
-
Incubate for 4 hours to overnight at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF®-compatible reader, measuring the emission at two different wavelengths.
-
Calculate the HTRF® ratio and normalize the data to the stimulated vehicle control to determine the percentage of pERK inhibition.
-
Plot the percent inhibition against the log-transformed concentration of this compound to determine the IC50 value.
-
Summary
These application notes provide a framework for researchers to evaluate the efficacy of the KRAS G12D inhibitor this compound in sensitive cancer cell lines. The provided protocols for cell viability and pERK inhibition assays are fundamental for characterizing the cellular response to this targeted therapy. The quantitative data for the related compound INCB161734 serves as a strong indicator of the expected potency and selectivity of this compound in KRAS G12D mutant cancer cells. For further details on the discovery and characterization of this compound, researchers are encouraged to consult the primary publication by Ye et al. in the Journal of Medicinal Chemistry.[5]
References
Application Notes and Protocols for Immunohistochemical Analysis of INCB159020 Target Engagement
For Researchers, Scientists, and Drug Development Professionals
Introduction
INCB159020 is an orally bioavailable and selective inhibitor of the KRAS G12D mutation, a common oncogenic driver in various cancers.[1][2][3] The Kirsten rat sarcoma viral oncogene homolog (KRAS) protein is a GTPase that functions as a molecular switch in intracellular signaling pathways, regulating cell proliferation, differentiation, and survival.[4] The G12D mutation results in constitutively active KRAS, leading to aberrant activation of downstream effector pathways, most notably the MAPK/ERK and PI3K/AKT cascades, thereby promoting tumorigenesis.[5]
Immunohistochemistry (IHC) is a powerful and widely used technique in both preclinical and clinical research to visualize the expression and localization of specific proteins within the context of tissue architecture. For the development of targeted therapies like this compound, IHC plays a crucial role in confirming the presence of the specific drug target (KRAS G12D) in tumor tissue and in assessing the pharmacodynamic (PD) effects of the drug by measuring the modulation of downstream signaling biomarkers. These application notes provide detailed protocols for the use of IHC to evaluate the target engagement of this compound.
Key Applications of IHC in this compound Research
-
Confirmation of Target Presence: Verification of KRAS G12D protein expression in tumor tissues to identify appropriate preclinical models or patient populations for clinical trials.
-
Pharmacodynamic (PD) Biomarker Analysis: Assessment of the inhibition of downstream signaling pathways (e.g., MAPK/ERK) by measuring the reduction in phosphorylation of key effector proteins like ERK.[6] This provides evidence of target engagement and biological activity of this compound.
-
Evaluation of Drug Efficacy: Correlation of PD biomarker modulation with anti-tumor activity in preclinical xenograft models.[5]
-
Investigation of Resistance Mechanisms: Analysis of biomarker expression in tumors that have developed resistance to this compound.
Data Presentation: Quantitative Analysis of Biomarker Modulation
Quantitative analysis of IHC staining is essential for an objective assessment of target engagement. The data below are representative examples from preclinical studies with KRAS G12D inhibitors, demonstrating how IHC can be used to measure the modulation of key pharmacodynamic biomarkers. The results are presented as the percentage of positively stained tumor cells or as a staining index (H-score), providing a clear measure of the treatment effect.
Table 1: Pharmacodynamic Biomarker Modulation in Tumor Xenograft Models Treated with a KRAS G12D Inhibitor
| Biomarker | Treatment Group | % Positive Cells (Mean ± SD) | H-Score (Mean ± SD) |
| p-ERK1/2 | Vehicle | 85 ± 8 | 250 ± 30 |
| This compound (Low Dose) | 40 ± 12 | 110 ± 25 | |
| This compound (High Dose) | 15 ± 5 | 40 ± 10 | |
| p-AKT (S473) | Vehicle | 60 ± 10 | 170 ± 20 |
| This compound (Low Dose) | 55 ± 9 | 160 ± 18 | |
| This compound (High Dose) | 50 ± 11 | 145 ± 22 | |
| Ki-67 | Vehicle | 70 ± 9 | 210 ± 28 |
| This compound (Low Dose) | 35 ± 7 | 95 ± 15 | |
| This compound (High Dose) | 10 ± 4 | 25 ± 8 |
Note: The data presented in this table are illustrative and based on typical results observed with KRAS G12D inhibitors. Actual results with this compound may vary.
Signaling Pathway and Experimental Workflow
Experimental Protocols
The following are detailed protocols for the immunohistochemical staining of KRAS G12D and the key pharmacodynamic biomarker, phosphorylated ERK (p-ERK), in formalin-fixed, paraffin-embedded (FFPE) tissue sections. These protocols are intended as a guide and may require optimization for specific antibodies, tissues, and detection systems.
Protocol 1: Immunohistochemistry for KRAS G12D
Objective: To detect the presence of the KRAS G12D mutant protein in FFPE tumor tissue.
Materials:
-
FFPE tissue sections (4-5 µm) on charged slides
-
Xylene or xylene substitute
-
Graded ethanol (B145695) series (100%, 95%, 70%)
-
Deionized water
-
Antigen retrieval buffer (e.g., Citrate (B86180) Buffer, pH 6.0)
-
Hydrogen peroxide solution (3%)
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibody: Rabbit anti-KRAS G12D monoclonal antibody (validated for IHC)
-
Biotinylated secondary antibody (e.g., goat anti-rabbit IgG)
-
Streptavidin-HRP conjugate
-
DAB chromogen substrate kit
-
Hematoxylin (B73222) counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes for 5 minutes each).
-
Immerse in 100% ethanol (2 changes for 3 minutes each).
-
Immerse in 95% ethanol for 1 minute.
-
Immerse in 70% ethanol for 1 minute.
-
Rinse in deionized water for 5 minutes.
-
-
Antigen Retrieval:
-
Immerse slides in citrate buffer (pH 6.0).
-
Heat in a steamer or water bath at 95-100°C for 20-30 minutes.
-
Allow slides to cool in the buffer for 20 minutes at room temperature.
-
-
Peroxidase Blocking:
-
Incubate sections in 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity.
-
Rinse with PBS (3 changes for 5 minutes each).
-
-
Blocking:
-
Incubate slides with blocking buffer for 1 hour at room temperature in a humidified chamber.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-KRAS G12D antibody to its optimal concentration in blocking buffer.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Detection:
-
Rinse slides with PBS (3 changes for 5 minutes each).
-
Incubate with the biotinylated secondary antibody for 30-60 minutes at room temperature.
-
Rinse with PBS (3 changes for 5 minutes each).
-
Incubate with streptavidin-HRP conjugate for 30 minutes at room temperature.
-
-
Chromogen and Counterstain:
-
Rinse with PBS (3 changes for 5 minutes each).
-
Apply DAB chromogen solution and monitor for color development (typically 1-10 minutes).
-
Rinse with deionized water.
-
Counterstain with hematoxylin for 1-2 minutes.
-
Rinse with deionized water.
-
-
Dehydration and Mounting:
-
Dehydrate through graded ethanols and clear in xylene.
-
Coverslip with a permanent mounting medium.
-
Protocol 2: Immunohistochemistry for Phospho-ERK1/2 (p-ERK)
Objective: To assess the pharmacodynamic effects of this compound by measuring the levels of phosphorylated ERK1/2 in FFPE tumor tissue.
Materials:
-
Same as Protocol 1, with the following exception:
-
Primary antibody: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) monoclonal antibody (validated for IHC).
Procedure:
The procedure is identical to Protocol 1, with the substitution of the primary antibody in step 5.
-
Deparaffinization and Rehydration: (Follow Protocol 1, step 1)
-
Antigen Retrieval: (Follow Protocol 1, step 2)
-
Peroxidase Blocking: (Follow Protocol 1, step 3)
-
Blocking: (Follow Protocol 1, step 4)
-
Primary Antibody Incubation:
-
Dilute the primary anti-phospho-ERK1/2 antibody to its optimal concentration in blocking buffer.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Detection: (Follow Protocol 1, step 6)
-
Chromogen and Counterstain: (Follow Protocol 1, step 7)
-
Dehydration and Mounting: (Follow Protocol 1, step 8)
Concluding Remarks
The provided application notes and protocols offer a comprehensive framework for utilizing immunohistochemistry to investigate the target engagement of this compound. The successful implementation of these IHC assays will enable researchers to confirm the presence of the KRAS G12D target, demonstrate the pharmacodynamic effects of the inhibitor on downstream signaling pathways, and contribute to the overall preclinical and clinical development of this targeted therapy. Careful optimization of these protocols for specific experimental conditions is crucial for generating reliable and reproducible data.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. INCB-159020 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Discovery of this compound, an Orally Bioavailable KRAS G12D Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. KRAS - Wikipedia [en.wikipedia.org]
- 5. KRAS G12D targeted therapies for pancreatic cancer: Has the fortress been conquered? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols: CRISPR Screen to Identify Synergistic Targets for INCB159020
For Researchers, Scientists, and Drug Development Professionals
Abstract
INCB159020 is a potent and orally bioavailable inhibitor of the KRAS G12D mutation, a key driver in various cancers such as pancreatic, colorectal, and non-small cell lung cancer.[1][2][3] While promising as a monotherapy, identifying synergistic drug targets can enhance its therapeutic efficacy and overcome potential resistance mechanisms. This document provides a detailed protocol for a genome-wide CRISPR-Cas9 knockout screen to identify genes whose loss sensitizes cancer cells to this compound treatment.
Introduction
The KRAS G12D mutation is a prevalent oncogenic driver, making it a critical target for cancer therapy.[1][4] this compound is a novel small molecule inhibitor that specifically targets this mutant protein.[2][3][5] The inhibition of KRAS G12D disrupts downstream signaling pathways crucial for tumor cell proliferation and survival, primarily the MAPK/ERK and PI3K/AKT pathways.[5] However, feedback mechanisms and pathway crosstalk can limit the efficacy of single-agent therapies.
CRISPR-Cas9 screening technology offers a powerful and unbiased approach to identify synthetic lethal interactions, where the simultaneous disruption of two genes results in cell death, while the loss of either gene alone is tolerated.[6][7] By performing a genome-wide CRISPR screen in the presence of a sub-lethal dose of this compound, we can identify genes whose knockout in combination with KRAS G12D inhibition leads to a synergistic cytotoxic effect. Such identified genes represent promising targets for combination therapies with this compound.
Signaling Pathways
The KRAS protein is a central node in signaling pathways that regulate cell growth, differentiation, and survival. Upon activation, KRAS stimulates multiple downstream effector pathways, including the RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways. The G12D mutation leads to constitutive activation of KRAS, promoting uncontrolled cell proliferation.
Caption: KRAS G12D Signaling Pathway and this compound Inhibition.
Experimental Workflow
The experimental workflow for the CRISPR screen involves several key steps, from cell line selection and library transduction to data analysis and hit validation.
References
- 1. researchgate.net [researchgate.net]
- 2. Oncogenic KRAS: Signaling and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synergistic drug combinations for cancer identified in a CRISPR screen for pairwise genetic interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioinformatics approaches to analyzing CRISPR screen data: from dropout screens to single-cell CRISPR screens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. Independent and core pathways in oncogenic KRAS signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Pharmacokinetic Analysis of INCB159020 in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
INCB159020 is an orally bioavailable inhibitor of KRAS G12D, a prevalent mutation in various cancers. Understanding the pharmacokinetic (PK) profile of this compound is critical for its preclinical and clinical development. These application notes provide a comprehensive overview and detailed protocols for conducting pharmacokinetic studies of this compound in mouse models. The following sections detail the experimental workflow, from animal handling and drug administration to sample analysis and data interpretation.
While specific quantitative pharmacokinetic data for this compound is not yet publicly available, this document serves as a detailed guide and template for researchers to conduct and interpret such studies.
Signaling Pathway of KRAS G12D and Inhibition by this compound
The KRAS protein is a key molecular switch in intracellular signaling. In its active GTP-bound state, it stimulates downstream pathways, primarily the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which drive cell proliferation, survival, and differentiation. The G12D mutation impairs the GTPase activity of KRAS, locking it in a constitutively active state and promoting oncogenesis. This compound is designed to specifically inhibit this mutated form of KRAS, thereby blocking downstream signaling.
Caption: KRAS G12D signaling pathway and the inhibitory action of this compound.
Pharmacokinetic Data Summary
The following table provides a template for summarizing the key pharmacokinetic parameters of this compound in mice following oral administration. Researchers should populate this table with their experimentally derived data.
| Parameter | 10 mg/kg | 30 mg/kg | 100 mg/kg |
| Cmax (ng/mL) | Data | Data | Data |
| Tmax (h) | Data | Data | Data |
| AUC0-t (ng·h/mL) | Data | Data | Data |
| AUC0-inf (ng·h/mL) | Data | Data | Data |
| t1/2 (h) | Data | Data | Data |
| CL/F (mL/h/kg) | Data | Data | Data |
| Vd/F (L/kg) | Data | Data | Data |
| F (%) | Data | Data | Data |
Cmax: Maximum plasma concentration. Tmax: Time to reach Cmax. AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration. AUC0-inf: Area under the plasma concentration-time curve from time zero to infinity. t1/2: Terminal half-life. CL/F: Apparent total clearance of the drug from plasma after oral administration. Vd/F: Apparent volume of distribution after oral administration. F: Bioavailability (requires intravenous dosing data for calculation).
Experimental Protocols
Animal Models and Study Design
A robust pharmacokinetic study begins with the appropriate selection of an animal model and a well-defined study design.
-
Animal Strain: CD-1 or C57BL/6 mice are commonly used for pharmacokinetic studies. For efficacy studies in tumor models, immunocompromised mice (e.g., NOD-SCID, nude) are required for xenografts.
-
Group Size: A typical PK study uses 3-5 mice per time point to ensure statistical relevance.
-
Acclimation: Animals should be acclimated for at least one week before the study begins.
-
Housing: Mice should be housed in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum, unless fasting is required for the study.
Formulation and Administration of this compound
-
Formulation: As an orally administered drug, this compound needs to be formulated in a vehicle that ensures its solubility and stability. A common vehicle for oral gavage (PO) is a suspension in 0.5% methylcellulose (B11928114) or a solution in a mixture such as 10% DMSO, 40% PEG300, and 50% water. The exact formulation should be optimized based on the physicochemical properties of this compound.
-
Administration Route:
-
Oral Gavage (PO): This is the standard route for assessing oral absorption and bioavailability.
-
-
Dosing: Doses should be determined from prior in vitro potency and in vivo tolerability studies. Based on available information for similar compounds, a dose range of 10, 30, and 100 mg/kg can be considered for initial PK studies.
Sample Collection Protocol
This protocol outlines the collection of blood samples for PK analysis.
-
Time Points: Collect samples at predefined time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Blood Collection:
-
Anesthetize the mouse (e.g., with isoflurane).
-
Collect approximately 50-100 µL of blood via submandibular or saphenous vein puncture into tubes containing an anticoagulant (e.g., K2-EDTA).
-
Place the tubes on ice immediately.
-
-
Plasma Preparation:
-
Centrifuge the blood samples at 2,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant (plasma) into clean, pre-labeled microcentrifuge tubes.
-
Store plasma samples at -80°C until analysis.
-
Bioanalytical Method for this compound Quantification
A sensitive and specific bioanalytical method is essential for the accurate quantification of this compound in plasma samples. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method.
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
Perform protein precipitation by adding three volumes of cold acetonitrile (B52724) containing an appropriate internal standard (e.g., a stable isotope-labeled version of this compound) to one volume of plasma.
-
Vortex the samples for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.
-
-
LC-MS/MS Conditions:
-
Chromatography: Use a C18 reverse-phase column with a gradient elution of mobile phases consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode using multiple reaction monitoring (MRM) to detect the specific parent-to-daughter ion transitions for this compound and the internal standard.
-
-
Method Validation: The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA or EMA) for linearity, accuracy, precision, selectivity, recovery, and stability.
Experimental Workflow Diagram
The following diagram illustrates the overall workflow for the pharmacokinetic analysis of this compound in mice.
Caption: Workflow for pharmacokinetic analysis of this compound in mice.
INCB159020: Application Notes and Protocols for High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
INCB159020 is a potent and orally bioavailable inhibitor targeting the KRAS G12D mutation, a key driver in various cancers.[1][2] The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein is a central component of intracellular signaling, acting as a molecular switch that cycles between an active GTP-bound state and an inactive GDP-bound state.[3] The G12D mutation impairs the intrinsic GTPase activity of KRAS, locking it in a constitutively active form.[3] This leads to the persistent activation of downstream pro-growth and survival pathways, primarily the RAF/MEK/ERK (MAPK) and the PI3K/AKT/mTOR pathways.[4][5] this compound offers a promising therapeutic strategy by selectively targeting this oncogenic driver.
These application notes provide detailed protocols for high-throughput screening (HTS) assays to evaluate the efficacy of this compound, focusing on its ability to modulate downstream signaling and affect cancer cell viability.
Data Presentation
The following tables summarize the key in vitro performance metrics of this compound.
Table 1: Biochemical and Cellular Activity of this compound
| Parameter | Value | Assay Type | Reference |
| KRAS G12D SPR | 2.2 nM | Surface Plasmon Resonance | [1][6] |
| KRAS G12D Binding Kd | 22 nM | Surface Plasmon Resonance | |
| pERK IC50 | 33 nM | HTRF pERK Cell Assay |
Table 2: Binding Affinity of this compound to Different KRAS States
| KRAS State | SPR Value | Assay Type |
| GDP-bound | 2.4 nM | Surface Plasmon Resonance |
| GTP-bound | 2.8 nM | Surface Plasmon Resonance |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental procedures, the following diagrams are provided.
Caption: KRAS G12D Signaling Pathway and this compound Inhibition.
Caption: General workflow for HTS assays with this compound.
Experimental Protocols
Protocol 1: High-Throughput pERK (Thr202/Tyr204) Inhibition Assay (HTRF)
This protocol is designed to measure the inhibition of ERK phosphorylation in a high-throughput format using Homogeneous Time-Resolved Fluorescence (HTRF).
Materials:
-
KRAS G12D mutant cancer cell line (e.g., AsPC-1)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound
-
DMSO (vehicle control)
-
384-well white, small volume assay plates
-
HTRF Phospho-ERK (Thr202/Tyr204) and Total ERK assay kits
-
HTRF-compatible plate reader
Procedure:
-
Cell Seeding:
-
Culture KRAS G12D mutant cells to ~80% confluency.
-
Harvest cells and perform a cell count.
-
Seed 5,000-10,000 cells per well in 16 µL of complete culture medium into a 384-well plate.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Preparation and Treatment:
-
Prepare a serial dilution of this compound in DMSO, then dilute further in culture medium to the desired final concentrations. Ensure the final DMSO concentration is ≤ 0.1%.
-
Add 4 µL of the diluted this compound or vehicle control to the respective wells.
-
Incubate for 2 hours at 37°C in a 5% CO2 incubator.
-
-
Cell Lysis:
-
Add 4 µL of the supplemented HTRF lysis buffer (4x) to each well.
-
Incubate for at least 30 minutes at room temperature with gentle shaking.
-
-
Detection:
-
Prepare the HTRF antibody detection mix according to the manufacturer's protocol.
-
Add 4 µL of the detection mix to each well.
-
Seal the plate and incubate for 2-4 hours at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible reader at 665 nm (acceptor) and 620 nm (donor).
-
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
-
Normalize the data to the vehicle control (0% inhibition) and a high concentration of a known MEK inhibitor as a positive control (100% inhibition).
-
Plot the normalized response against the log of the this compound concentration and determine the IC50 value using a non-linear regression model.
-
Protocol 2: High-Throughput Cell Viability Assay (CellTiter-Glo®)
This protocol assesses the effect of this compound on cell viability by measuring ATP levels, which are indicative of metabolically active cells.
Materials:
-
KRAS G12D mutant cancer cell line
-
Complete culture medium
-
This compound
-
DMSO (vehicle control)
-
96-well or 384-well solid white assay plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer plate reader
Procedure:
-
Cell Seeding:
-
Seed 2,000-5,000 cells per well in 80 µL of complete culture medium into a 96-well plate.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[7]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Add 20 µL of the diluted inhibitor or vehicle control to the corresponding wells.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[7]
-
-
Assay Reagent Addition:
-
Equilibrate the assay plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.[8]
-
-
Incubation and Lysis:
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[8]
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence (wells with medium only) from all experimental wells.
-
Express cell viability as a percentage of the vehicle-treated control wells.
-
Plot the percent viability against the log of the this compound concentration and calculate the IC50 value using non-linear regression analysis.
-
Conclusion
These application notes provide a framework for the high-throughput screening of this compound. The detailed protocols for pERK inhibition and cell viability assays will enable researchers to generate robust and reproducible data for the preclinical evaluation of this targeted KRAS G12D inhibitor. Further characterization may involve in vivo studies to fully assess the therapeutic potential of this compound.
References
- 1. KRAS G12D targeted therapies for pancreatic cancer: Has the fortress been conquered? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. KRAS Mutations in Cancer: Understanding Signaling Pathways to Immune Regulation and the Potential of Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Optimizing INCB159020 Concentration for Cell Culture: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing INCB159020 in cell culture experiments. Authored in a direct question-and-answer format, this resource addresses specific challenges and frequently asked questions to ensure the successful optimization of experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an orally active and selective inhibitor of the KRAS G12D mutation.[1][2] The KRAS protein is a key molecular switch in cellular signaling pathways that control cell growth, proliferation, and survival. The G12D mutation results in a constitutively active KRAS protein, leading to uncontrolled cell growth and tumor formation. This compound specifically targets and binds to the KRAS G12D mutant protein, inhibiting its activity. This suppression of the mutant KRAS leads to the downregulation of downstream signaling pathways, most notably the MAPK/ERK pathway, which ultimately results in the inhibition of cancer cell proliferation and the induction of apoptosis.[1][3]
Q2: What is a recommended starting concentration for this compound in cell culture?
A typical starting point for in vitro experiments is to perform a dose-response curve to determine the half-maximal inhibitory concentration (IC50) for your specific cell line. Based on available data, the IC50 of this compound in HTRF pERK cell assays is approximately 33 nM.[4] Therefore, a sensible starting range for a dose-response experiment would be from low nanomolar (e.g., 1 nM) to low micromolar (e.g., 1-10 µM) concentrations.
Q3: How should I prepare and store this compound for cell culture experiments?
For cell culture applications, it is recommended to prepare a high-concentration stock solution of this compound in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO). This stock solution should then be aliquoted into single-use volumes to minimize freeze-thaw cycles, which can affect the compound's stability. Store the stock solution at -20°C or -80°C for long-term storage. When preparing working concentrations for your experiments, dilute the stock solution in your cell culture medium to the desired final concentration. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guide
Problem: I am observing high variability in my IC50 values between experiments.
High variability in IC50 values is a common issue in cell culture experiments. Several factors can contribute to this problem:
-
Cell Culture Conditions: Ensure consistency in your cell culture practices. Variations in cell density at the time of treatment, passage number, and media composition can all influence the cellular response to the inhibitor. It is crucial to use cells within a consistent passage number range and to standardize seeding densities.
-
Inhibitor Handling: Improper storage and handling of this compound can lead to degradation and loss of potency. Always prepare fresh dilutions from a concentrated stock for each experiment and avoid repeated freeze-thaw cycles.
-
Assay-Specific Variability: The choice of cell viability assay (e.g., MTT, CellTiter-Glo) and the incubation time can impact the apparent IC50. Ensure that the assay readout is within the linear range and that the incubation time is optimized for your specific cell line.
Problem: The inhibitory effect of this compound seems to decrease over a longer treatment period.
A decrease in inhibitor efficacy over time can be indicative of the development of adaptive resistance mechanisms within the cancer cells.
-
Reactivation of Signaling Pathways: Cancer cells can adapt to KRAS inhibition by reactivating the MAPK pathway or activating alternative survival pathways. To investigate this, you can perform a time-course experiment and analyze the phosphorylation status of key signaling proteins like ERK and AKT at different time points (e.g., 2, 6, 24, 48 hours) using Western blotting. A rebound in p-ERK or an increase in p-AKT levels after initial suppression would suggest pathway reactivation.
-
Upregulation of Receptor Tyrosine Kinases (RTKs): Increased signaling from RTKs such as EGFR can also contribute to resistance.
Problem: My Western blot shows incomplete inhibition of p-ERK even at high concentrations of this compound.
Incomplete inhibition of downstream targets can be due to several experimental factors:
-
Suboptimal Treatment Time: The kinetics of pathway inhibition can vary between cell lines. It is advisable to perform a time-course experiment to determine the optimal duration of this compound treatment for maximal p-ERK inhibition.
-
Experimental Technique: Ensure complete cell lysis to extract all protein. It is also critical to include phosphatase inhibitors in your lysis buffer to preserve the phosphorylation state of proteins like ERK. Verify the specificity and optimal dilution of your primary and secondary antibodies.
Quantitative Data Summary
| Parameter | Value | Assay | Reference |
| SPR Binding Kd (KRAS G12D) | 2.2 nM | Surface Plasmon Resonance | [1][2] |
| SPR Binding Kd (KRAS G12D) | 22 nM | Surface Plasmon Resonance | [4] |
| IC50 (pERK inhibition) | 33 nM | HTRF pERK cell assay | [4] |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is a colorimetric assay that measures the metabolic activity of viable cells.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: The following day, treat the cells with a serial dilution of this compound. Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration.
-
Incubation: Incubate the plate for a predetermined period (e.g., 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Western Blot for p-ERK Analysis
This protocol allows for the detection of changes in the phosphorylation status of ERK, a key downstream effector of the KRAS pathway.
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time. Include a vehicle control.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-ERK (p-ERK) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK.
Visualizations
Caption: this compound inhibits the KRAS G12D signaling pathway.
Caption: General workflow for this compound cell culture experiments.
Caption: Troubleshooting flowchart for this compound experiments.
References
INCB159020 stability in aqueous solutions
This technical support guide provides researchers, scientists, and drug development professionals with information regarding the stability of INCB159020 in aqueous solutions. Please note that as of December 2025, detailed studies on the aqueous stability of this compound have not been extensively published. The information provided herein is based on general knowledge of small molecule stability and publicly available data on this compound. A forthcoming publication is anticipated to provide more specific details.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
For optimal stability, solid this compound should be stored under specific conditions to prevent degradation. The recommended storage conditions are summarized in the table below.
Q2: How should I prepare and store stock solutions of this compound?
It is recommended to prepare stock solutions of this compound in DMSO. The stability of these stock solutions under recommended storage conditions is outlined below. For aqueous experiments, it is advisable to prepare fresh dilutions from the DMSO stock solution on the day of use.
Q3: What factors can affect the stability of this compound in aqueous solutions?
While specific data for this compound is not yet available, the stability of small molecules in aqueous solutions is generally influenced by several factors:
-
pH: The acidity or alkalinity of the solution can catalyze hydrolysis or other degradation reactions. For many compounds, there is a specific pH range where they exhibit maximum stability.
-
Temperature: Higher temperatures typically accelerate the rate of chemical degradation.
-
Light: Exposure to UV or visible light can induce photolytic degradation.
-
Oxidation: The presence of oxidizing agents or dissolved oxygen can lead to oxidative degradation.
-
Buffer Components: Certain buffer species can catalyze degradation.
A generalized diagram illustrating these factors is provided below.
Caption: Factors influencing the stability of this compound in aqueous solutions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results | Degradation of this compound in aqueous experimental buffer. | Prepare fresh dilutions of this compound from a frozen DMSO stock for each experiment. Minimize the time the compound is in the aqueous buffer before use. Consider performing a preliminary stability test in your specific buffer system. |
| Loss of compound activity over time in aqueous solution | Time-dependent degradation of this compound. | If experiments run for an extended period, consider adding freshly diluted this compound at set intervals. Alternatively, assess the stability of this compound in your experimental medium over the time course of your assay. |
| Precipitation of the compound in aqueous buffer | Poor solubility of this compound at the desired concentration. | Ensure the final concentration of DMSO is compatible with your assay and sufficient to maintain solubility. If precipitation persists, consider using a different solvent system or formulation, though this may require extensive validation. |
Data on this compound Storage and Solubility
| Parameter | Condition | Recommendation | Source |
| Solid Storage | Short-term (days to weeks) | 0 - 4 °C, dry and dark | [1] |
| Long-term (months to years) | -20 °C, dry and dark | [1] | |
| Stock Solution | Solvent | DMSO | [2] |
| Concentration | 10 mM | [2] | |
| Storage (in solvent) | -80°C for 6 months; -20°C for 6 months | [2] | |
| Shipping Condition | Ambient temperature as non-hazardous chemical | Stable for a few weeks during ordinary shipping and time spent in Customs | [1] |
| Shelf Life | >2 years if stored properly as a solid | [1] |
Experimental Protocols
Protocol: General Assessment of Aqueous Stability of a Small Molecule Inhibitor (e.g., this compound)
This protocol provides a general framework for assessing the stability of a compound in a specific aqueous buffer.
1. Materials:
- This compound
- DMSO
- Aqueous buffer of interest (e.g., PBS, pH 7.4)
- HPLC or LC-MS/MS system
- Incubator or water bath
2. Procedure:
- Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).
- Dilute the stock solution into the aqueous buffer to a final concentration (e.g., 10 µM). Ensure the final DMSO concentration is low and consistent across all samples.
- Immediately after preparation (t=0), take an aliquot and analyze it by HPLC or LC-MS/MS to determine the initial peak area, which represents 100% of the compound.
- Incubate the remaining solution at a specific temperature (e.g., room temperature or 37°C).
- At various time points (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots and analyze them by HPLC or LC-MS/MS.
- Calculate the percentage of this compound remaining at each time point relative to the t=0 sample.
- Plot the percentage of remaining compound versus time to determine the stability profile.
The following diagram outlines this experimental workflow.
Caption: A typical experimental workflow for assessing the stability of this compound in an aqueous solution.
Signaling Pathway Context
This compound is an inhibitor of KRAS G12D.[3][4] The KRAS protein is a key component of the MAPK/ERK signaling pathway, which is crucial for cell proliferation, differentiation, and survival. Mutations in KRAS, such as G12D, can lead to constitutive activation of this pathway, promoting uncontrolled cell growth and cancer.[5]
The diagram below provides a simplified overview of the KRAS signaling pathway.
Caption: Simplified KRAS signaling pathway and the inhibitory action of this compound.
References
- 1. medkoo.com [medkoo.com]
- 2. This compound | KRAS G12D inhibitor | Probechem Biochemicals [probechem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Discovery of this compound, an Orally Bioavailable KRAS G12D Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting inconsistent INCB159020 experimental results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using the KRAS G12D inhibitor, INCB159020. The information is intended for scientists and drug development professionals to address common issues and ensure the generation of reliable and consistent experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during experiments with this compound.
Q1: I am observing significant variability in the IC50 value of this compound in my cell viability assays. What are the potential causes?
A1: Inconsistent IC50 values can stem from several factors. Here is a systematic approach to troubleshooting:
-
Cell Line Authenticity and Stability:
-
Action: Regularly authenticate your cell lines using short tandem repeat (STR) profiling.
-
Rationale: Genetic drift can occur in continuously passaged cell lines, leading to changes in their sensitivity to inhibitors.
-
-
Cell Seeding Density and Confluency:
-
Action: Optimize and strictly control cell seeding density to ensure that cells are in the exponential growth phase during treatment. Avoid both sparse and overly confluent cultures.
-
Rationale: Cell density can affect growth rates and drug sensitivity. High confluency can lead to contact inhibition and reduced drug access.
-
-
Compound Stability and Handling:
-
Action: Prepare fresh stock solutions of this compound in a suitable solvent like DMSO. Aliquot and store at -80°C to minimize freeze-thaw cycles. Protect from light.
-
Rationale: Improper storage and handling can lead to degradation of the compound, reducing its effective concentration.
-
-
Assay-Specific Variability:
-
Action: Ensure thorough mixing when diluting the compound and adding it to the assay plates. Use a calibrated multichannel pipette. Include appropriate controls (vehicle-only, positive control inhibitor).
-
Rationale: Inaccurate pipetting and poor mixing are common sources of experimental error.
-
Q2: My Western blot results for downstream pERK inhibition by this compound are not consistent. Sometimes I see strong inhibition, and other times it's weak or absent.
A2: Inconsistent pERK inhibition can be frustrating. Consider the following troubleshooting steps:
-
Treatment Time and Serum Starvation:
-
Action: Optimize the treatment duration with this compound. For signaling pathway analysis, shorter incubation times (e.g., 2-6 hours) are often sufficient. Consider serum-starving the cells before treatment to reduce basal pERK levels.
-
Rationale: The phosphorylation status of ERK is dynamic. Prolonged treatment might lead to feedback activation or other compensatory mechanisms. High basal pERK in serum-rich media can mask the inhibitory effect.
-
-
Lysate Preparation and Phosphatase Activity:
-
Action: Prepare cell lysates on ice and use a lysis buffer containing fresh phosphatase and protease inhibitors.
-
Rationale: Phosphatases in the cell lysate can dephosphorylate pERK, leading to an underestimation of its levels.
-
-
Antibody Quality and Dilution:
-
Action: Use a validated antibody for pERK and total ERK. Optimize the antibody dilution to ensure a good signal-to-noise ratio.
-
Rationale: Poor antibody quality or suboptimal dilution can lead to weak or non-specific signals.
-
Q3: I am not observing the expected antitumor activity of this compound in my in vivo xenograft model.
A3: Lack of in vivo efficacy can be due to multiple factors related to the compound, the animal model, or the experimental design.
-
Pharmacokinetics and Bioavailability:
-
Action: Review the known pharmacokinetic properties of this compound. Ensure the dosing regimen (dose, frequency, and route of administration) is appropriate to achieve and maintain therapeutic concentrations in the tumor. This compound is orally bioavailable.[1]
-
Rationale: Insufficient drug exposure at the tumor site will result in a lack of efficacy.
-
-
Tumor Model Selection:
-
Action: Confirm that the xenograft model is driven by the KRAS G12D mutation and is sensitive to KRAS pathway inhibition.
-
Rationale: The antitumor activity of this compound is specific to KRAS G12D-mutant cancers.[2]
-
-
Drug Formulation and Administration:
-
Action: Ensure this compound is properly formulated for oral administration to ensure consistent dosing.
-
Rationale: Improper formulation can lead to poor absorption and variability in drug exposure.
-
-
Off-Target Effects and Resistance:
-
Action: Consider the possibility of intrinsic or acquired resistance mechanisms in your tumor model. This could involve activation of bypass signaling pathways.
-
Rationale: Tumor cells can develop resistance to targeted therapies through various mechanisms.
-
Quantitative Data Summary
The following table summarizes key quantitative data for this compound based on available preclinical information.
| Parameter | Value | Assay/Method | Source |
| Binding Affinity (Kd) | 22 nM | Surface Plasmon Resonance (SPR) | [3] |
| IC50 (pERK inhibition) | 33 nM | HTRF pERK cell assay | [3] |
| Selectivity (vs. WT KRAS) | 50x (binding), 80x (pERK), 28x (viability) | Various assays | [3] |
| In Vivo Activity | Dose-dependent pERK inhibition | HPAC mouse model (30, 100, 300 mg/kg oral) | [3] |
Experimental Protocols
Below are generalized protocols for key experiments involving this compound. These should be optimized for your specific cell lines and experimental conditions.
Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Seeding: Seed KRAS G12D-mutant cancer cells in a 96-well plate at a pre-optimized density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in culture medium.
-
Treatment: Remove the old medium and add the medium containing different concentrations of this compound or vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 72 hours under standard cell culture conditions.
-
Lysis and Luminescence Reading: Add CellTiter-Glo® reagent according to the manufacturer's instructions and measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot for pERK Inhibition
-
Cell Seeding and Treatment: Seed cells in a 6-well plate. Once they reach 70-80% confluency, treat with various concentrations of this compound for 2-6 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against pERK1/2 (T202/Y204) and total ERK1/2 overnight at 4°C.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and normalize the pERK signal to the total ERK signal.
Visualizations
KRAS Signaling Pathway and this compound Mechanism of Action
References
Technical Support Center: INCB159020 Animal Model Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using INCB159020 in animal models. The information is designed to help anticipate and mitigate potential toxicities during preclinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an orally active and selective inhibitor of the KRAS G12D mutant protein.[1][2] The KRAS protein is a key signaling molecule that, in its mutated G12D form, is constitutively active, leading to uncontrolled cell proliferation and tumor growth. This compound binds to the KRAS G12D protein, inhibiting its downstream signaling through pathways like the MAPK/ERK pathway, thereby suppressing tumor cell growth.[3][4]
Q2: What are the potential toxicities associated with KRAS G12D inhibitors in animal models?
A2: While specific public toxicology reports for this compound are limited, data from other KRAS G12D and G12C inhibitors can provide insights into potential class-related toxicities.[1][5][6] Researchers should monitor for:
-
Gastrointestinal (GI) Toxicity: Diarrhea, nausea, and vomiting are common adverse events observed with KRAS inhibitors.[5][6]
-
General Health: Weight loss and decreased appetite are important indicators of toxicity.[2][5]
-
Pseudo-allergic Reactions: Some KRAS G12D inhibitors have been linked to acute dose-limiting toxicities consistent with allergic reactions, potentially through agonism of the MRGPRX2 receptor.[1][3]
-
Hematological Effects: Reductions in reticulocytes have been noted with some KRAS G12D inhibitors.[1]
-
Inflammatory Responses: Clinical pathological changes suggesting an inflammatory response have been observed.[1]
Q3: How should I determine the starting dose for my animal experiments?
A3: Dose-escalation studies are crucial to determine the maximum tolerated dose (MTD) in your specific animal model.[7] A published study has shown that oral administration of this compound at doses of 30, 100, and 300 mg/kg dose-dependently inhibits pERK levels in a mouse model.[4] Starting with a lower dose and escalating while closely monitoring for signs of toxicity is recommended.
Q4: What are the key parameters to monitor for toxicity in animal studies with this compound?
A4: Consistent and thorough monitoring is essential for early detection of toxicity. Key parameters include:
-
Body Weight: Record body weight 2-3 times per week. Significant weight loss is a primary indicator of toxicity.[8]
-
Clinical Signs: Daily observation for changes in posture, activity level, fur texture, and signs of distress.[8]
-
Food and Water Consumption: Monitor for any significant changes.
-
Gastrointestinal Signs: Observe for signs of diarrhea or changes in stool consistency.
-
Post-mortem Analysis: At the end of the study, or if an animal is euthanized due to toxicity, perform gross necropsy and histopathological analysis of major organs.[8]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Significant Body Weight Loss (>15-20%) | - Drug-related toxicity- Dehydration due to GI toxicity- Reduced food intake | 1. Dose Reduction: Consider reducing the dose of this compound.2. Supportive Care: Provide subcutaneous fluids for hydration and supplement with palatable, high-calorie food.[8]3. Dosing Schedule Modification: Explore intermittent dosing schedules (e.g., once every two days) to allow for recovery between doses.[1] |
| Diarrhea | - Direct effect of the inhibitor on the gastrointestinal tract | 1. Supportive Care: Ensure animals have ad libitum access to water to prevent dehydration.[8]2. Dose Adjustment: A dose reduction may alleviate the severity of diarrhea.[6]3. Dietary Modification: Provide easily digestible food. |
| Acute Reaction Post-Dosing (e.g., lethargy, respiratory distress) | - Potential pseudo-allergic reaction (observed with other KRAS G12D inhibitors)[1] | 1. Immediate Veterinary Consultation: Seek immediate veterinary care for the affected animal.2. Dose and Formulation Review: Re-evaluate the dose and consider if the formulation vehicle could be contributing to the reaction.3. Pre-treatment: For future cohorts, and based on veterinary advice, consider pre-treatment with antihistamines, though this may be an experimental variable to consider. |
| Lack of Efficacy at a Well-Tolerated Dose | - Insufficient drug exposure- Tumor model resistance | 1. Pharmacokinetic (PK) Analysis: If possible, measure plasma concentrations of this compound to ensure adequate exposure.2. Dose Escalation: Cautiously escalate the dose while closely monitoring for toxicity.3. Combination Therapy: Explore combination therapies with other agents that may synergize with KRAS G12D inhibition. |
Experimental Protocols
Oral Gavage Administration in Mice
-
Formulation: While a specific vehicle for this compound is not publicly detailed, a common formulation for oral gavage of small molecules in mice is a suspension in a vehicle such as 0.5% methylcellulose (B11928114) in sterile water or a solution containing DMSO, PEG400, and saline.[9] It is critical to perform small-scale formulation tests to ensure the stability and homogeneity of the suspension.
-
Acclimation: Allow animals to acclimate for at least 3 days before the start of the experiment.
-
Dosing:
-
Gently restrain the mouse.
-
Use a proper-sized, ball-tipped gavage needle.
-
Insert the needle into the esophagus and gently deliver the formulation.
-
The volume should not exceed 10 mL/kg.
-
-
Post-Dosing Monitoring: Observe the animal for at least 15-30 minutes post-dosing for any immediate adverse reactions.
Visualizations
Caption: Inhibition of the KRAS G12D signaling pathway by this compound.
References
- 1. The pharmacologic and toxicologic characterization of the potent and selective KRAS G12D inhibitors ERAS-4693 and ERAS-5024 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent Anti-KRASG12D Therapies: A “Possible Impossibility” for Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | KRAS G12D inhibitor | Probechem Biochemicals [probechem.com]
- 5. targetedonc.com [targetedonc.com]
- 6. targetedonc.com [targetedonc.com]
- 7. Determination of maximum tolerated dose and toxicity of Inauhzin in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
INCB159020 lot-to-lot variability issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential issues researchers, scientists, and drug development professionals may encounter when using the KRAS G12D inhibitor, INCB159020, with a specific focus on lot-to-lot variability.
Frequently Asked Questions (FAQs)
Q1: We have observed a decrease in potency (higher IC50) with a new lot of this compound compared to our previous batch. What could be the cause?
A1: A shift in IC50 values between lots can stem from several factors. The most common is a difference in the purity or solid-state form of the compound. Other potential causes include improper storage of the new lot, degradation of the compound in solution, or variations in experimental setup. We recommend performing a systematic validation of the new lot against the previous one.
Q2: How should I properly store and handle this compound to ensure its stability and activity?
A2: this compound should be stored as a solid at -20°C for long-term stability. For short-term storage, 4°C is acceptable. Once dissolved in a solvent like DMSO to create a stock solution, it should be aliquoted into single-use volumes and stored at -80°C to minimize freeze-thaw cycles, which can lead to compound degradation or precipitation. Protect solutions from light.
Q3: What is the recommended solvent for preparing this compound stock solutions?
A3: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. Ensure you are using anhydrous, high-purity DMSO. For cell-based assays, the final concentration of DMSO in the culture medium should be kept low (typically below 0.5%, ideally below 0.1%) to avoid solvent-induced toxicity or off-target effects.
Q4: Could the observed variability be due to my experimental system rather than the compound itself?
A4: Yes, it is crucial to rule out experimental variability. Factors such as cell line passage number, serum lot used in culture media, reagent stability (e.g., growth factors, detection antibodies), and instrument calibration can all contribute to variations in assay results. Running a reference compound with a known and stable IC50 in parallel can help differentiate between compound- and assay-related issues.
Q5: What initial steps should I take to validate a new lot of this compound?
A5: Upon receiving a new lot, we recommend performing a side-by-side comparison with a trusted previous lot. This should include a full dose-response curve in a sensitive cell line (e.g., a KRAS G12D mutant cell line like MIA PaCa-2 or AsPC-1) to compare IC50 values. Additionally, assessing the inhibition of a downstream biomarker, such as phosphorylated ERK (pERK), can confirm on-target activity.
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving issues related to lot-to-lot variability of this compound.
Issue 1: Reduced Potency in a Cell Viability Assay
You observe a rightward shift in the dose-response curve (higher IC50) for a new lot of this compound compared to a previous lot.
Troubleshooting Workflow:
Caption: Troubleshooting logic for reduced compound potency.
Data Presentation: Example of IC50 Shift
The following table illustrates a hypothetical scenario of a significant IC50 shift between two lots of this compound in a MIA PaCa-2 cell viability assay (72-hour incubation).
| Lot Number | IC50 (nM) | 95% Confidence Interval | Fold Shift |
| Lot A (Previous) | 15.2 | 12.5 - 18.4 | - |
| Lot B (New) | 78.5 | 65.1 - 94.6 | 5.2x |
Issue 2: Inconsistent Inhibition of Downstream Signaling
You observe weaker inhibition of pERK phosphorylation with the new lot of this compound at concentrations that were effective with the previous lot.
Troubleshooting Steps:
-
Confirm Protein Loading: In a Western blot, ensure equal protein loading across all lanes by checking a housekeeping protein (e.g., GAPDH, β-actin).
-
Check Antibody Performance: Use a positive control (e.g., cells stimulated with EGF) and a negative control (unstimulated cells) to ensure that the pERK and total ERK antibodies are working correctly.
-
Titrate Both Lots: Perform a full dose-response experiment (e.g., from 1 nM to 10 µM) for both the old and new lots in the pERK assay. This will determine the IC50 for target engagement for each lot.
-
Assess Compound Solubility: At higher concentrations, visually inspect the media for any signs of compound precipitation. Poor solubility can lead to a lower effective concentration.
Data Presentation: Example of pERK Inhibition Shift
This table shows hypothetical IC50 values for pERK inhibition, as measured by a cell-based HTRF assay in AsPC-1 cells after 2 hours of treatment.
| Lot Number | pERK Inhibition IC50 (nM) | 95% Confidence Interval |
| Lot A (Previous) | 5.8 | 4.9 - 6.9 |
| Lot B (New) | 35.1 | 29.8 - 41.4 |
Experimental Protocols
Protocol 1: Cell Viability Assay
This protocol is for determining the IC50 of this compound in a KRAS G12D mutant cell line.
-
Cell Seeding: Seed KRAS G12D mutant cells (e.g., MIA PaCa-2) in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in culture medium to create 2x working solutions of the desired final concentrations.
-
Treatment: Add 100 µL of the 2x compound dilutions to the respective wells. Include vehicle control (DMSO) wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®) according to the manufacturer's instructions.
-
Data Analysis: Measure luminescence using a plate reader. Normalize the data to the vehicle control (100% viability) and blank wells (0% viability). Plot the dose-response curve and calculate the IC50 using non-linear regression.
Protocol 2: Western Blot for pERK Inhibition
This protocol assesses the on-target activity of this compound by measuring the inhibition of ERK phosphorylation.
-
Cell Seeding: Seed KRAS G12D mutant cells (e.g., AsPC-1) in a 6-well plate and grow until they reach 70-80% confluency.
-
Serum Starvation (Optional): To reduce basal signaling, serum-starve the cells for 4-6 hours in a serum-free medium.
-
Treatment: Treat cells with various concentrations of this compound (and a vehicle control) for 2 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel, separate the proteins, and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate with a primary antibody against pERK1/2 (e.g., rabbit anti-p-p44/42 MAPK) overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop with an ECL substrate and image the blot.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total ERK1/2 and a housekeeping protein (e.g., GAPDH) to confirm equal loading and to normalize the pERK signal.
Visualizations
Caption: The KRAS signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for validating a new lot of this compound.
Preventing INCB159020 precipitation in media
Preventing Precipitation in Cell Culture Media
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the precipitation of the KRAS G12D inhibitor, INCB159020, in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is precipitation a common issue?
A1: this compound is a potent and selective, orally active inhibitor of the KRAS G12D mutation.[1][2] Like many small molecule inhibitors, it is a hydrophobic organic compound, which leads to low solubility in aqueous solutions like cell culture media. Precipitation often occurs when a concentrated stock solution, typically dissolved in an organic solvent like dimethyl sulfoxide (B87167) (DMSO), is diluted into the aqueous media.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: The recommended solvent for preparing a stock solution of this compound is high-purity, anhydrous DMSO.[3] A solubility of 10 mM in DMSO has been reported.[2] It is crucial to use a fresh stock of anhydrous DMSO, as absorbed moisture can reduce the solubility of the compound and accelerate its degradation.
Q3: How should I store this compound powder and stock solutions?
A3: this compound powder should be stored at -20°C for long-term stability (up to 3 years).[3] Once dissolved in DMSO, the stock solution should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[3][4] These aliquots should be stored at -80°C for long-term storage (up to 6 months) or -20°C for shorter-term storage (up to 1 month).[5]
Q4: Can the composition of the cell culture medium affect this compound solubility?
A4: Yes, the components of the culture medium can influence the solubility of the inhibitor. The presence of proteins, such as those in Fetal Bovine Serum (FBS), can increase the apparent solubility of hydrophobic compounds.[6] Serum albumin, in particular, can bind to small molecules, helping to keep them in solution.[7]
Troubleshooting Guide: Preventing and Resolving Precipitation
Q5: I see immediate precipitation when I add my this compound DMSO stock to the culture medium. What's happening and how can I fix it?
A5: This is a common issue caused by the rapid "solvent shift" when the DMSO stock is introduced to the aqueous medium. The DMSO disperses, and if the final concentration of this compound exceeds its aqueous solubility limit, it will "crash out" of solution.
Solutions:
-
Stepwise Dilution: Avoid adding the concentrated DMSO stock directly into the full volume of media. First, create an intermediate dilution by adding the DMSO stock to a small volume of serum-containing medium. The serum proteins can help stabilize the inhibitor. Then, add this intermediate dilution to the final volume of media.[8]
-
Slow Addition and Mixing: Add the inhibitor stock solution dropwise to the medium while gently vortexing or swirling.[8] This prevents localized high concentrations that are prone to precipitation.
-
Optimize DMSO Concentration: While a high concentration of DMSO in the stock is good, the final concentration in the media should be kept low (ideally below 0.1%, and not exceeding 0.5%) to avoid cytotoxicity.[8] Preparing a more concentrated DMSO stock allows you to use a smaller volume, minimizing the solvent shift.
-
Pre-warm the Medium: Gently warming the culture medium to 37°C before adding the inhibitor can sometimes improve solubility. However, avoid prolonged heating, which can degrade sensitive media components.
Q6: My media looks clear initially, but I see a precipitate or cloudiness after incubation. What causes this delayed precipitation?
A6: Delayed precipitation can be due to several factors:
-
Temperature Fluctuations: Removing plates from the incubator repeatedly can cause temperature changes that decrease solubility.
-
Compound Instability: The compound may not be stable in the aqueous environment at 37°C over long periods.
-
Media Evaporation: In long-term experiments, evaporation can increase the inhibitor's effective concentration beyond its solubility limit.[8]
-
pH Changes: Cellular metabolism can alter the pH of the medium over time, which may affect the solubility of the compound.
Solutions:
-
Ensure the incubator is properly humidified to minimize evaporation.[8]
-
For long-term experiments, consider replenishing the media with a fresh inhibitor solution periodically.
-
Check the manufacturer's data for the stability of this compound in aqueous solutions. If this information is not available, a stability test may be necessary.
Data Presentation (Illustrative Examples)
The following tables provide examples of how to structure quantitative data from your own solubility experiments. Note: The data presented here is hypothetical and for illustrative purposes only.
Table 1: Effect of Final DMSO Concentration on this compound Solubility
| Target Concentration (µM) | Final DMSO (%) | Medium | Serum (%) | Observation (2h @ 37°C) |
| 10 | 0.05 | DMEM | 10 | Clear |
| 10 | 0.02 | DMEM | 10 | Hazy |
| 20 | 0.1 | DMEM | 10 | Clear |
| 20 | 0.05 | DMEM | 10 | Precipitate |
| 50 | 0.25 | DMEM | 10 | Clear |
| 50 | 0.1 | DMEM | 10 | Precipitate |
Table 2: Effect of Serum on this compound Solubility
| Target Concentration (µM) | Final DMSO (%) | Medium | Serum (%) | Observation (2h @ 37°C) |
| 20 | 0.1 | DMEM | 10 | Clear |
| 20 | 0.1 | DMEM | 5 | Hazy |
| 20 | 0.1 | DMEM | 0 | Precipitate |
| 50 | 0.25 | DMEM | 10 | Clear |
| 50 | 0.25 | DMEM | 5 | Precipitate |
| 50 | 0.25 | DMEM | 0 | Precipitate |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Objective: To prepare a concentrated stock solution of this compound.
Materials:
-
This compound powder (MW: 664.18 g/mol )
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
Procedure:
-
Calculation: To prepare 1 mL of a 10 mM stock solution:
-
Mass (mg) = 10 mmol/L * 1 mL * (1/1000 L/mL) * 664.18 g/mol * 1000 mg/g = 6.64 mg
-
-
Weighing: Carefully weigh 6.64 mg of this compound powder into a sterile microcentrifuge tube.
-
Dissolving: Add 1 mL of anhydrous DMSO to the tube.
-
Mixing: Vortex the tube for 1-2 minutes until the powder is completely dissolved. If necessary, gentle warming in a 37°C water bath or brief sonication can be used.[3]
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes (e.g., 20 µL) in sterile, light-protected tubes. Store at -80°C.[4]
Protocol 2: Preparation of Working Solutions and Minimizing Precipitation
Objective: To dilute the DMSO stock solution into cell culture medium while avoiding precipitation.
Procedure:
-
Pre-warm Medium: Warm the complete cell culture medium (containing serum) to 37°C.
-
Thaw Stock: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Prepare Intermediate Dilution (Optional but Recommended):
-
For a final concentration of 10 µM (with 0.1% DMSO), you might first dilute the 10 mM stock 1:10 in pure DMSO to get a 1 mM solution.
-
-
Final Dilution:
-
Add the appropriate volume of the DMSO stock solution to the pre-warmed medium while gently vortexing. For example, to make 10 mL of a 10 µM working solution from a 10 mM stock, add 10 µL of the stock to 10 mL of medium (final DMSO concentration will be 0.1%).
-
-
Visual Inspection: After mixing, visually inspect the solution to ensure it is clear and free of precipitate before adding it to your cells.
Visualizations
Signaling Pathway
Experimental Workflow
Troubleshooting Logic
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | KRAS G12D inhibitor | Probechem Biochemicals [probechem.com]
- 3. file.selleckchem.com [file.selleckchem.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. Diffusion of small molecule drugs is affected by surface interactions and crowder proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rroij.com [rroij.com]
- 8. benchchem.com [benchchem.com]
INCB159020 half-life in cell culture medium
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with INCB159020.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an orally active and selective inhibitor of KRAS G12D, a common mutation in many cancers.[1][2][3] It works by binding to the KRAS G12D mutant protein, disrupting its ability to interact with downstream effectors like RAF kinases.[4] This leads to the suppression of the RAS-mediated signaling pathway, inhibiting cell proliferation and inducing apoptosis in cancer cells with the KRAS G12D mutation.[4]
Q2: What signaling pathway does this compound target?
This compound targets the MAPK/ERK signaling pathway, which is often aberrantly activated in cancers with KRAS mutations.[1][5] By inhibiting KRAS G12D, this compound blocks the downstream signaling cascade that promotes tumor cell growth and survival.[4]
Q3: What are the recommended storage conditions for this compound?
For long-term storage, this compound should be stored at -20°C. For short-term storage (days to weeks), it can be kept at 0-4°C in a dry, dark environment.[6] Stock solutions should be aliquoted and stored at -20°C or below to avoid repeated freeze-thaw cycles.[7]
Troubleshooting Guide: this compound Stability in Cell Culture
Issue: I am observing a loss of this compound activity or concentration in my cell culture experiments. What could be the cause?
The apparent loss of a small molecule like this compound in cell culture can be due to several factors. This guide will walk you through potential causes and how to troubleshoot them.
Potential Causes & Troubleshooting Steps:
-
Inherent Instability: The compound may have limited stability in aqueous solutions at 37°C.
-
Solution: Test the stability of this compound in a simpler buffer system, like PBS, at 37°C to determine its inherent aqueous stability.[7]
-
-
Enzymatic Degradation: If you are using serum-supplemented media, enzymes such as esterases and proteases present in the serum can metabolize the compound.[8] Additionally, the metabolic activity of live cells can contribute to degradation.[8]
-
Solution: Perform stability tests in both serum-free and serum-containing media to assess the impact of serum components.[7]
-
-
pH Instability: The pH of the cell culture medium (typically 7.2-7.4) can affect the stability of pH-sensitive compounds.[8]
-
Solution: Ensure the pH of your medium is stable throughout the experiment. You can also test the compound's stability in buffers with different pH values to identify any pH sensitivity.
-
-
Binding to Media Components: Small molecules can bind to proteins like albumin in fetal bovine serum (FBS) and other media components, reducing their bioavailable concentration.[8][9]
-
Solution: The use of serum can sometimes stabilize a compound.[9] If you suspect binding is an issue, you can try using serum-free media or media with a lower serum concentration.
-
-
Adsorption to Labware: The compound may be adsorbing to the surface of your plastic cell culture plates or pipette tips.[7]
-
Cellular Uptake: If you are working with live cells, the compound could be rapidly internalized, leading to a decrease in its concentration in the medium.[7]
-
Solution: To assess cellular uptake, you can analyze the cell lysates to determine the intracellular concentration of the compound.[7]
-
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Cell Culture Medium
This protocol provides a general framework for determining the stability of this compound in your specific cell culture conditions.
Materials:
-
This compound
-
Cell culture medium (with and without serum)
-
Phosphate-buffered saline (PBS)
-
Low-protein-binding plates
-
Analytical method for quantifying this compound (e.g., HPLC-MS)
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Spike this compound into your cell culture medium (e.g., at your final experimental concentration) in low-protein-binding plates. Prepare separate conditions for:
-
Medium with serum (no cells)
-
Medium without serum (no cells)
-
PBS (no cells)
-
-
Incubate the plates at 37°C in a cell culture incubator.
-
Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours).
-
Analyze the concentration of this compound remaining in each sample using a validated analytical method like HPLC-MS.
-
Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.
Data Presentation
Table 1: Stability of this compound in Different Media Conditions
| Time (hours) | % Remaining (Medium + Serum) | % Remaining (Medium - Serum) | % Remaining (PBS) |
| 0 | 100 | 100 | 100 |
| 2 | |||
| 4 | |||
| 8 | |||
| 24 | |||
| 48 | |||
| 72 |
Use this table to record your experimental results.
Visualizations
Caption: KRAS G12D signaling pathway and the inhibitory action of this compound.
Caption: Workflow for assessing the stability of this compound in cell culture.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. INCB-159020 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Discovery of this compound, an Orally Bioavailable KRAS G12D Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound | KRAS G12D inhibitor | Probechem Biochemicals [probechem.com]
- 6. medkoo.com [medkoo.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Addressing INCB159020 Resistance in Long-Term Studies
Welcome to the technical support center for INCB159020. This resource is designed to assist researchers, scientists, and drug development professionals in anticipating, identifying, and addressing potential mechanisms of resistance to this compound, a potent and selective KRAS G12D inhibitor, in long-term experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an orally bioavailable small molecule inhibitor that specifically targets the KRAS G12D mutation.[1] It is designed to bind to the switch-II pocket of the KRAS G12D protein, locking it in an inactive state and thereby inhibiting downstream signaling pathways responsible for tumor cell proliferation and survival.[2]
Q2: We are observing a gradual loss of response to this compound in our long-term cell culture experiments. What are the potential causes?
A2: Gradual loss of response, or acquired resistance, is a common challenge with targeted therapies. For KRAS inhibitors, this can broadly be attributed to two main categories of mechanisms:
-
On-target resistance: This typically involves secondary mutations in the KRAS gene itself that either prevent this compound from binding effectively or restore the protein's activity.[3][4]
-
Off-target resistance: This involves the activation of alternative signaling pathways that bypass the need for KRAS G12D signaling. Common bypass pathways include the reactivation of the MAPK pathway through other mechanisms, or activation of parallel pathways like PI3K/AKT/mTOR.[5][6]
Q3: Are there known biomarkers associated with resistance to KRAS G12D inhibitors?
A3: While research is ongoing, several potential biomarkers are being investigated. Co-mutations in genes such as TP53, STK11, and KEAP1 have been associated with intrinsic resistance to KRAS inhibitors.[3] In the context of acquired resistance, monitoring for the emergence of secondary KRAS mutations or the upregulation of receptor tyrosine kinases (RTKs) like EGFR could serve as early indicators of resistance.[3][6] Analysis of circulating tumor DNA (ctDNA) in in vivo models may also reveal genomic alterations that confer resistance.[2]
Q4: What combination strategies could be explored to overcome or delay this compound resistance?
A4: Based on preclinical studies with other KRAS inhibitors, several combination strategies are being explored:
-
Vertical Pathway Inhibition: Combining this compound with inhibitors of downstream effectors in the MAPK pathway, such as MEK or ERK inhibitors.[7]
-
Parallel Pathway Inhibition: Targeting compensatory signaling pathways that become activated upon KRAS G12D inhibition. This includes combining this compound with inhibitors of PI3K, AKT, or mTOR.[2]
-
Upstream Inhibition: Co-targeting upstream activators of RAS, such as SHP2 or EGFR.[2][6]
-
Immunotherapy Combinations: Preclinical data suggests that KRAS inhibitors can modulate the tumor microenvironment, potentially synergizing with immune checkpoint inhibitors like anti-PD-1 therapy.[2]
-
Epigenetic Modulators: For resistance mechanisms involving epigenetic reprogramming, combination with agents like BET inhibitors may re-sensitize cells to KRAS inhibition.[8][9]
Troubleshooting Guides
Issue 1: Increasing IC50 of this compound in a previously sensitive cell line.
| Potential Cause | Troubleshooting Steps |
| Emergence of a resistant sub-clone | 1. Perform single-cell cloning to isolate and characterize potentially resistant populations. 2. Conduct genomic sequencing (Sanger or NGS) of the KRAS gene in the resistant population to check for secondary mutations. 3. Perform RNA sequencing to identify upregulated bypass signaling pathways. |
| Epigenetic changes | 1. Treat resistant cells with epigenetic modifiers (e.g., BET inhibitors) in combination with this compound to assess for re-sensitization.[8][9] 2. Perform ATAC-seq or ChIP-seq to investigate changes in chromatin accessibility and histone modifications. |
| Experimental variability | 1. Verify the concentration and stability of the this compound compound. 2. Ensure consistent cell culture conditions and passage numbers. 3. Re-evaluate the cell viability assay protocol for accuracy and reproducibility. |
Issue 2: Tumor regrowth in in vivo models after an initial response to this compound.
| Potential Cause | Troubleshooting Steps |
| Acquired resistance | 1. Biopsy the relapsed tumors and perform genomic and transcriptomic analysis to identify resistance mechanisms (as described for cell lines). 2. Analyze plasma samples for circulating tumor DNA (ctDNA) to detect resistance-associated mutations.[2] |
| Pharmacokinetic/Pharmacodynamic issues | 1. Verify the dosing regimen and formulation of this compound. 2. Measure drug concentration in plasma and tumor tissue to ensure adequate exposure. 3. Assess target engagement in the relapsed tumors by measuring the levels of downstream effectors (e.g., p-ERK). |
| Tumor microenvironment remodeling | 1. Perform immunohistochemistry or flow cytometry on relapsed tumors to analyze changes in the immune cell infiltrate. 2. Investigate the expression of cytokines and chemokines in the tumor microenvironment. |
Quantitative Data Summary
The following tables summarize representative data from studies on KRAS inhibitors, which can serve as a benchmark for researchers working with this compound.
Table 1: Efficacy of KRAS G12C/G12D Inhibitors in Preclinical Models and Clinical Trials (Representative Data)
| Inhibitor (Target) | Model/Tumor Type | Response Metric | Result | Reference |
| Divarasib (KRAS G12C) | NSCLC Patients | Objective Response Rate (ORR) | 53.4% | [2] |
| Divarasib (KRAS G12C) | Colorectal Cancer Patients | Objective Response Rate (ORR) | 29.1% | [2] |
| Divarasib (KRAS G12C) | NSCLC Patients | Median Progression-Free Survival | 13.1 months | [2] |
| HRS-7058 (KRAS G12C) | KRAS G12Ci-naïve NSCLC | Objective Response Rate (ORR) | 43.5% | [10] |
| HRS-4642 (KRAS G12D) | NSCLC | Objective Response Rate (ORR) | 23.7% | [10] |
| HRS-4642 (KRAS G12D) | Pancreatic Cancer (PDAC) | Objective Response Rate (ORR) | 20.8% | [10] |
Note: Data for this compound is emerging. The table presents data from other KRAS inhibitors to provide a comparative context.
Table 2: Example of IC50 Shift in a KRAS G12D Mutant Cell Line Upon Acquired Resistance to a KRAS G12D Inhibitor (Hypothetical Data Based on Published Studies)
| Cell Line | Treatment | IC50 (nM) | Fold Change |
| PANC-1 (KRAS G12D) | Parental | 10 | - |
| PANC-1 (KRAS G12D) | Resistant | 500 | 50x |
This table illustrates a typical shift in potency observed when a cancer cell line develops resistance to a targeted inhibitor. Similar characterization is crucial for this compound-resistant models.
Experimental Protocols
Protocol 1: Generation of this compound-Resistant Cell Lines
-
Cell Line Selection: Start with a KRAS G12D-mutant cancer cell line that is sensitive to this compound (e.g., PANC-1, AsPC-1).
-
Initial IC50 Determination: Perform a dose-response curve to determine the initial IC50 of this compound in the parental cell line using a standard cell viability assay (e.g., CellTiter-Glo®).
-
Dose Escalation:
-
Culture the cells in the presence of this compound at a concentration equal to the IC50.
-
Initially, cell growth will be slow. Continue to passage the cells as they recover, maintaining the drug concentration.
-
Once the cells are proliferating at a normal rate, gradually increase the concentration of this compound in a stepwise manner (e.g., 2x IC50, 4x IC50, etc.).
-
This process can take several months.
-
-
Confirmation of Resistance:
-
Once the cells are able to proliferate in a high concentration of this compound (e.g., >1 µM), perform a new dose-response assay to confirm a significant shift in the IC50 compared to the parental cell line.
-
Cryopreserve resistant cells at various passages.
-
-
Characterization: The resulting resistant cell line can be used for downstream analysis, such as genomic sequencing, RNA sequencing, and western blotting, to elucidate the mechanism of resistance.
Protocol 2: Western Blotting for MAPK and PI3K Pathway Activation
-
Sample Preparation:
-
Culture parental and this compound-resistant cells to 70-80% confluency.
-
Treat cells with this compound at various concentrations for a specified time (e.g., 2 hours).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies include:
-
p-ERK (T202/Y204)
-
Total ERK
-
p-AKT (S473)
-
Total AKT
-
KRAS G12D
-
GAPDH or β-actin (loading control)
-
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Densitometry analysis can be used to quantify changes in protein phosphorylation.
-
Visualizations
Caption: Simplified KRAS G12D signaling pathway and the inhibitory action of this compound.
Caption: Logical flow of potential resistance mechanisms to this compound therapy.
Caption: Experimental workflow for identifying and overcoming this compound resistance.
References
- 1. Discovery of this compound, an Orally Bioavailable KRAS G12D Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Advances in biomarkers of resistance to KRAS mutation-targeted inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mechanisms of resistance to KRASG12C-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Resistance to the KRASG12D Inhibitor MRTX1133 is Associated with Increased Sensitivity to BET Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Resistance to the KRASG12D Inhibitor MRTX1133 is Associated with Increased Sensitivity to BET Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. KRAS G12C & G12D inhibitors show early activity in solid tumours [dailyreporter.esmo.org]
INCB159020 Technical Support Center: Best Practices for Storage and Handling
This technical support center provides researchers, scientists, and drug development professionals with essential information for the proper storage and handling of INCB159020, a potent and selective KRAS G12D inhibitor. Adherence to these guidelines is crucial for maintaining the compound's integrity and ensuring the validity of experimental results.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid (powder) form of this compound upon receipt?
A1: For optimal stability, the solid form of this compound should be stored in a dry, dark environment. Recommended storage temperatures are detailed in the table below.[1][2] When stored correctly, the shelf life is greater than two years.[1]
Q2: What is the recommended solvent for reconstituting this compound?
A2: this compound can be reconstituted in Dimethyl Sulfoxide (DMSO) to a concentration of 10 mM.[2]
Q3: How should I store stock solutions of this compound?
A3: Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles. Storage recommendations for stock solutions are provided in the table below.[1][2]
Q4: Is this compound stable during shipping?
A4: Yes, this compound is shipped as a non-hazardous chemical at ambient temperature and is stable for several weeks under ordinary shipping conditions, including time spent in customs.[1]
Troubleshooting Guide
Issue 1: I am having difficulty dissolving this compound in DMSO.
-
Possible Cause: The concentration you are trying to achieve may be too high, or the compound may not have been brought to room temperature before adding the solvent.
-
Solution:
-
Ensure the vial of solid this compound has equilibrated to room temperature before opening to prevent condensation.
-
Confirm that you are not exceeding the recommended 10 mM solubility in DMSO.[2]
-
If solubility issues persist, gentle warming or vortexing may aid in dissolution.
-
Issue 2: My experimental results are inconsistent.
-
Possible Cause: Improper storage or handling of this compound or its stock solutions may have led to degradation of the compound.
-
Solution:
-
Review the storage conditions of both the solid compound and the stock solutions to ensure they align with the recommended guidelines.
-
Avoid repeated freeze-thaw cycles by preparing single-use aliquots of your stock solution.
-
Protect the compound and its solutions from light.
-
If you suspect degradation, it is recommended to use a fresh vial of the compound to prepare a new stock solution.
-
Data Presentation
Table 1: Storage Conditions for this compound
| Form | Storage Condition | Duration |
| Solid Powder | 0 - 4°C, dry and dark | Short-term (days to weeks)[1] |
| Solid Powder | -20°C, dry and dark | Long-term (months to years)[1] |
| In Solvent (e.g., DMSO) | 0 - 4°C | Short-term (days to weeks)[1] |
| In Solvent (e.g., DMSO) | -20°C | Long-term (months)[1] |
| In Solvent (e.g., DMSO) | -80°C | Up to 6 months[2] |
Experimental Protocols
Protocol 1: Reconstitution of this compound to a 10 mM Stock Solution
-
Preparation: Allow the vial of solid this compound to equilibrate to room temperature for at least 20 minutes before opening. This prevents the condensation of moisture, which can affect the stability of the compound.
-
Solvent Addition: Add the appropriate volume of high-purity DMSO to the vial to achieve a final concentration of 10 mM. The required volume can be calculated based on the mass of the compound provided in the vial. For example, for 1 mg of this compound (Molecular Weight: 664.18 g/mol ), you would add 150.6 µL of DMSO.
-
Dissolution: Gently vortex or sonicate the vial until the solid is completely dissolved. Visually inspect the solution to ensure there are no particulates.
-
Aliquoting and Storage: Dispense the stock solution into single-use, light-protected (amber) vials. Store the aliquots at -20°C or -80°C for long-term use.
Visualizations
Caption: Workflow for the reconstitution and storage of this compound.
Caption: Simplified KRAS G12D signaling pathway and the inhibitory action of this compound.
References
INCB159020 inactive batches and quality control
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving the KRAS G12D inhibitor, INCB159020.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and orally active inhibitor of the KRAS G12D mutation. It functions by binding to the KRAS G12D protein, interfering with its signaling activity. This subsequently inhibits downstream pathways, such as the MAPK/ERK pathway, which are crucial for tumor cell proliferation and survival.
Q2: What are the recommended storage and handling conditions for this compound?
A2: For long-term storage, it is recommended to store this compound as a solid powder at -20°C. For short-term storage, 4°C is acceptable. Once dissolved in a solvent such as DMSO, it is advisable to prepare single-use aliquots and store them at -80°C to minimize freeze-thaw cycles. Always refer to the Certificate of Analysis provided by the supplier for specific storage recommendations.
Q3: In which solvents is this compound soluble?
A3: this compound is soluble in DMSO. For cell-based assays, it is crucial to prepare a high-concentration stock solution in 100% DMSO and then dilute it into the aqueous culture medium to a final DMSO concentration that is non-toxic to the cells (typically ≤ 0.5%).
Q4: What are the expected IC50 and binding affinity values for this compound?
A4: The activity of this compound can be characterized by the following metrics:
| Parameter | Value | Assay Condition |
| SPR Binding Affinity (Kd) | 2.2 nM | Surface Plasmon Resonance against KRAS G12D |
| p-ERK IC50 | 33 nM | HTRF p-ERK cell-based assay |
| Selectivity vs. WT KRAS | >50-fold | Comparison of binding to KRAS G12D vs. Wild-Type KRAS |
Troubleshooting Guide: Inactive this compound or Inconsistent Results
This guide addresses potential reasons why this compound may appear inactive or yield inconsistent results in your experiments.
Issue 1: Little to no inhibition of KRAS G12D signaling (e.g., no change in p-ERK levels).
| Possible Cause | Troubleshooting Steps |
| Compound Degradation | - Ensure the compound has been stored correctly (solid at -20°C, DMSO stocks at -80°C).- Avoid multiple freeze-thaw cycles of stock solutions.- Prepare fresh dilutions from a new aliquot for each experiment. |
| Incorrect Concentration | - Verify the calculations for your dilutions.- Confirm the initial concentration of your stock solution.- Perform a dose-response experiment to ensure you are using an appropriate concentration range. |
| Assay System Issues | - Confirm that your cell line expresses the KRAS G12D mutation.- Ensure your p-ERK assay is properly optimized and validated with positive and negative controls.- Check for cell health and viability; unhealthy cells may not respond appropriately. |
| Solubility Problems | - Ensure the final DMSO concentration in your assay is not causing the compound to precipitate.- Visually inspect the diluted compound in media for any signs of precipitation. |
Issue 2: High variability between replicate experiments.
| Possible Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | - Ensure a uniform cell density is seeded across all wells of your assay plate. |
| Pipetting Errors | - Calibrate your pipettes regularly.- Use reverse pipetting for viscous solutions like high-concentration DMSO stocks. |
| Edge Effects in Plates | - To minimize evaporation and temperature gradients, avoid using the outer wells of the assay plate or fill them with sterile PBS. |
| Variable Incubation Times | - Ensure consistent incubation times with the compound across all plates and experiments. |
Experimental Protocols
1. p-ERK (Thr202/Tyr204) HTRF Assay
This protocol outlines a general procedure for measuring the inhibition of ERK phosphorylation in KRAS G12D mutant cells.
-
Cell Seeding: Seed KRAS G12D mutant cells (e.g., HPAC) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the compound and incubate for the desired time (e.g., 2 hours).
-
Cell Lysis: Aspirate the medium and add the HTRF lysis buffer. Incubate at room temperature with gentle shaking.
-
HTRF Detection: Transfer the lysate to a 384-well detection plate. Add the HTRF detection reagents (anti-p-ERK-d2 and anti-total-ERK-cryptate).
-
Data Acquisition: Incubate in the dark at room temperature and read the plate on an HTRF-compatible reader.
2. Cell Viability Assay (e.g., CellTiter-Glo®)
This protocol measures the effect of this compound on cell viability.
-
Cell Seeding: Seed KRAS G12D mutant cells in a 96-well opaque-walled plate and allow them to adhere.
-
Compound Treatment: Treat cells with a range of this compound concentrations and incubate for a prolonged period (e.g., 72 hours).
-
Assay Reagent Addition: Equilibrate the plate to room temperature. Add the CellTiter-Glo® reagent to each well.
-
Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis and then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate reader.
Visualizations
Caption: this compound inhibits the KRAS G12D signaling pathway.
Caption: A logical workflow for troubleshooting inactive this compound.
Validation & Comparative
A Comparative Analysis of INCB159020 and Adagrasib in Targeting KRAS-Mutant Cancers
For Immediate Release
This guide provides a detailed comparison of two targeted therapies, INCB159020 and adagrasib, which are at different stages of development for the treatment of cancers driven by KRAS mutations. Adagrasib, a KRAS G12C inhibitor, has received regulatory approval for specific cancers, while this compound is a preclinical candidate targeting the KRAS G12D mutation. This document is intended for researchers, scientists, and drug development professionals to offer a comprehensive overview of the available efficacy data, mechanisms of action, and experimental methodologies for both compounds.
Executive Summary
Adagrasib (brand name Krazati) is a potent, selective, and irreversible inhibitor of the KRAS G12C mutated protein.[1][2][3] Clinical trials have demonstrated its efficacy in patients with KRAS G12C-mutated non-small cell lung cancer (NSCLC) and other solid tumors.[4][5][6][7][8] this compound is an orally active and selective inhibitor of the KRAS G12D mutation.[9][10] Preclinical data for this compound shows promising anti-tumor activity.[9][11] This guide will delve into the specifics of their efficacy, how they work, and the scientific methods used to evaluate them.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the available quantitative data for this compound and adagrasib, highlighting the differences in their target mutations and the nature of the available data (preclinical vs. clinical).
Table 1: Preclinical Efficacy and Potency
| Parameter | This compound | Adagrasib |
| Target | KRAS G12D[9][10] | KRAS G12C[1][2][3] |
| Binding Affinity (SPR) | 2.2 nM (to KRAS G12D)[9] | Not explicitly stated in provided abstracts |
| Cellular Potency (pERK IC50) | 33 nM (in HTRF pERK cell assays)[11] | Not explicitly stated in provided abstracts |
| Selectivity | 50x vs KRAS WT (binding), 80x vs WT H838 cell line (pERK), 28x vs WT H838 cell line (viability)[11] | Highly selective for KRAS G12C[1][2][3] |
| In Vivo Activity | Dose-dependent inhibition of pERK in HPAC mouse model[11] | Tumor regression in preclinical brain metastasis models[1] |
Table 2: Clinical Efficacy of Adagrasib in KRAS G12C-Mutated NSCLC (KRYSTAL-1 Trial)
| Efficacy Endpoint | Result |
| Objective Response Rate (ORR) | 42.9%[4][12] |
| Disease Control Rate (DCR) | 79.5%[4] |
| Median Duration of Response (DoR) | 8.5 months[4][7] |
| Median Progression-Free Survival (PFS) | 6.5 months[4][7][12] |
| Median Overall Survival (OS) | 12.6 months[4][12] |
| Intracranial ORR (in patients with CNS metastases) | 33.3%[7][8] |
Mechanism of Action
Both this compound and adagrasib target mutant KRAS proteins, which are key drivers of cell growth and proliferation. However, they are specific to different mutations.
Adagrasib is a covalent inhibitor that irreversibly binds to the cysteine residue of the KRAS G12C mutant protein.[1][2][3] This locks the protein in an inactive, GDP-bound state, thereby blocking downstream signaling through the MAPK pathway and inhibiting tumor cell growth.[1][2][3]
This compound is an inhibitor of the KRAS G12D mutant protein.[9][10] It binds to KRAS G12D with high affinity, showing selectivity over the wild-type protein.[10][11] By inhibiting KRAS G12D, it is designed to block the downstream signaling pathways that promote tumor growth.[11]
Signaling Pathway
The diagram below illustrates the simplified KRAS signaling pathway and the points of intervention for this compound and adagrasib.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols used in the evaluation of adagrasib and this compound.
Adagrasib: KRYSTAL-1 Clinical Trial
The KRYSTAL-1 study is a multicohort Phase 1/2 clinical trial evaluating adagrasib in patients with advanced solid tumors harboring a KRAS G12C mutation.[4]
-
Study Design: Patients received 600 mg of adagrasib orally twice daily.[4] The primary efficacy endpoint was the objective response rate (ORR), assessed by a blinded independent central review according to RECIST v1.1.[2]
-
Patient Population: The trial enrolled patients with KRAS G12C-mutated locally advanced or metastatic NSCLC who had previously received at least one prior systemic therapy, including platinum-based chemotherapy and an anti-PD-1/L1 therapy.[4][13]
-
Efficacy Assessment: Tumor response was evaluated every 6 weeks for the first 24 weeks and every 12 weeks thereafter.
-
Safety Assessment: Adverse events were monitored throughout the study and graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events, version 5.0.
This compound: Preclinical Evaluation
The preclinical evaluation of this compound involved a series of in vitro and in vivo experiments to determine its potency, selectivity, and anti-tumor activity.
-
Surface Plasmon Resonance (SPR): This technique was used to measure the binding affinity of this compound to the KRAS G12D protein.[11]
-
HTRF pERK Cell Assays: Homogeneous Time Resolved Fluorescence (HTRF) assays were conducted to measure the inhibition of phosphorylated ERK (pERK), a downstream effector in the KRAS signaling pathway, in cellular models.[11] This assay determines the cellular potency of the inhibitor.
-
Cell Viability Assays: These assays were used to assess the ability of this compound to inhibit the growth of cancer cell lines harboring the KRAS G12D mutation compared to wild-type KRAS cell lines to determine selectivity.[11]
-
In Vivo Xenograft Models: The anti-tumor activity of orally administered this compound was evaluated in a mouse model with implanted human pancreatic cancer cells (HPAC) harboring the KRAS G12D mutation.[11] The levels of pERK in the tumors were measured to assess target engagement.[11]
Conclusion
Adagrasib has established itself as a valuable therapeutic option for patients with KRAS G12C-mutated NSCLC, with proven clinical efficacy. This compound, while at a much earlier stage of development, demonstrates promising preclinical activity against the KRAS G12D mutation, a different but also significant oncogenic driver. The distinct targets of these two inhibitors underscore the importance of personalized medicine and the continued development of mutation-specific cancer therapies. Further clinical investigation of this compound will be necessary to determine its therapeutic potential in patients. This guide provides a foundational comparison based on currently available data to aid researchers in the field of targeted cancer therapy.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. ascopubs.org [ascopubs.org]
- 3. researchgate.net [researchgate.net]
- 4. asco.org [asco.org]
- 5. ascopubs.org [ascopubs.org]
- 6. First-in-Human Phase I/IB Dose-Finding Study of Adagrasib (MRTX849) in Patients With Advanced KRASG12C Solid Tumors (KRYSTAL-1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Adagrasib: A landmark in the KRASG12C‐mutated NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Adagrasib Improves Outcomes in KRAS-Mutated NSCLC, Phase II Study Shows - The ASCO Post [ascopost.com]
- 9. Adagrasib for KRAS-Mutated Lung Cancer · Recruiting Participants for Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 10. medkoo.com [medkoo.com]
- 11. This compound | KRAS G12D inhibitor | Probechem Biochemicals [probechem.com]
- 12. Clinical Trials Show Efficacy of Adagrasib in Patients with NSCLC and Brain Metastases [theoncologynurse.com]
- 13. dovepress.com [dovepress.com]
A Comparative Guide to KRAS Inhibition: INCB159020 in the Context of Sotorasib and Adagrasib
For Researchers, Scientists, and Drug Development Professionals
The development of targeted therapies against KRAS, a long-considered "undruggable" oncoprotein, has marked a significant breakthrough in oncology. This guide provides a comparative analysis of the novel KRAS G12D inhibitor, INCB159020, with the clinically approved KRAS G12C inhibitors, sotorasib (B605408) and adagrasib. This comparison aims to offer an objective overview of their efficacy, mechanisms of action, and the experimental frameworks supporting their development, tailored for an audience of researchers, scientists, and drug development professionals.
Executive Summary
This compound is an orally active, preclinical KRAS G12D inhibitor, a mutation prevalent in pancreatic, colorectal, and non-small cell lung cancers (NSCLC).[1] In contrast, sotorasib and adagrasib are approved therapies targeting the KRAS G12C mutation, which is most common in NSCLC.[2] This fundamental difference in target mutation dictates the distinct patient populations for these inhibitors. While clinical data for this compound is not yet available, preclinical studies demonstrate its potential. Sotorasib and adagrasib have established clinical efficacy in KRAS G12C-mutated cancers, providing valuable benchmarks for the field.
Mechanism of Action: Targeting the "Un-druggable"
KRAS is a small GTPase that functions as a molecular switch in intracellular signaling.[3] In its active GTP-bound state, it triggers downstream pathways like the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, promoting cell proliferation, survival, and differentiation.[3][4] Mutations in KRAS, such as G12D and G12C, lock the protein in a constitutively active state, driving oncogenesis.[5]
This compound, sotorasib, and adagrasib are all covalent inhibitors that bind to the mutated KRAS protein. Sotorasib and adagrasib specifically and irreversibly bind to the cysteine residue of the G12C mutant, trapping it in an inactive GDP-bound state.[2] this compound is designed to target the aspartate residue of the G12D mutation.[1]
Preclinical Efficacy
Direct comparison of preclinical data requires careful consideration of the different experimental systems used. However, available data provides insights into the potency and selectivity of each inhibitor.
Table 1: Preclinical Data Summary
| Parameter | This compound (KRAS G12D) | Sotorasib (KRAS G12C) | Adagrasib (KRAS G12C) |
| Target | KRAS G12D | KRAS G12C | KRAS G12C |
| Binding Affinity | SPR value of 2.2 nM[6] | - | - |
| In Vitro Potency | - | Demonstrated durable clinical benefit in heavily pretreated NSCLC[7] | Cellular IC50: ~5 nM[8] |
| Selectivity | - | Highly selective for mutant KRAS[7] | >1,000-fold selectivity for KRAS G12C vs. wild-type[8] |
| In Vivo Activity | Dose-dependent inhibition of pERK levels in a mouse model[9] | Showed durable clinical benefit in a cohort of 59 patients with heavily pretreated NSCLC[7] | Demonstrated broad-spectrum antitumor activity across a panel of KRAS G12C-positive patient- or cell-derived xenograft models[8] |
Clinical Efficacy: Sotorasib and Adagrasib in KRAS G12C-Mutated NSCLC
The clinical development of sotorasib and adagrasib has primarily focused on patients with KRAS G12C-mutated advanced or metastatic NSCLC who have received prior systemic therapy.
Table 2: Clinical Efficacy in KRAS G12C-Mutated NSCLC
| Efficacy Metric | Sotorasib (CodeBreaK 100 & 200) | Adagrasib (KRYSTAL-1 & KRYSTAL-12) |
| Objective Response Rate (ORR) | 37.1% (Phase 2)[7][10] | 43.0% (Phase 2)[11] |
| Disease Control Rate (DCR) | 80.6% (Phase 2)[7] | - |
| Median Duration of Response (DoR) | 11.1 months (Phase 2)[10] | 12.4 months (Phase 2)[11] |
| Median Progression-Free Survival (PFS) | 6.8 months (Phase 2)[7][10] | 6.9 months (Phase 2)[11] |
| Median Overall Survival (OS) | 12.5 months (Phase 2)[10] | 14.1 months (Phase 2)[11] |
Experimental Protocols
A detailed understanding of the experimental design is crucial for interpreting the presented data.
This compound Preclinical Studies
-
In Vivo Pharmacodynamics: The in vivo activity of this compound was assessed in a mouse model. The study likely involved the implantation of KRAS G12D-mutated tumor cells into mice. Following tumor establishment, mice were treated with varying doses of this compound. The primary endpoint was the measurement of phosphorylated ERK (pERK) levels in tumor tissues, a key downstream marker of KRAS pathway activation.[9]
Sotorasib (CodeBreaK 100 & 200 Trials)
-
Study Design: CodeBreaK 100 was a Phase 1/2, single-arm, open-label, multicenter trial.[12][13] CodeBreaK 200 was a Phase 3 randomized trial comparing sotorasib to docetaxel.[10]
-
Patient Population: Patients with locally advanced or metastatic solid tumors with a KRAS G12C mutation who had progressed on prior therapy.[10][12]
-
Intervention: Sotorasib administered orally at a dose of 960 mg once daily.[7][10]
-
Primary Endpoints: The primary endpoint for the Phase 2 portion of CodeBreaK 100 was ORR.[13] For CodeBreaK 200, the primary endpoint was PFS.[10]
-
Response Assessment: Tumor response was evaluated according to RECIST v1.1.[14]
Adagrasib (KRYSTAL-1 & KRYSTAL-12 Trials)
-
Study Design: KRYSTAL-1 was a Phase 1/2, multi-cohort, open-label trial.[15][16] KRYSTAL-12 was a Phase 3 randomized trial comparing adagrasib to docetaxel.
-
Patient Population: Patients with advanced solid tumors harboring a KRAS G12C mutation.[16][17]
-
Intervention: Adagrasib administered orally at a dose of 600 mg twice daily.[18]
-
Primary Endpoints: The primary endpoint for the Phase 2 portion of KRYSTAL-1 was ORR.[15] For KRYSTAL-12, the primary endpoint was PFS.
-
Response Assessment: Tumor response was evaluated by blinded independent central review according to RECIST v1.1.
Discussion and Future Directions
The development of this compound represents a critical step towards addressing the significant unmet need for patients with KRAS G12D-mutated cancers. While direct efficacy comparisons with sotorasib and adagrasib are premature, the established clinical success of KRAS G12C inhibitors provides a roadmap for the clinical development of this compound.
Key considerations for the future development of this compound and other KRAS inhibitors include:
-
Mechanisms of Resistance: Understanding and overcoming acquired resistance to KRAS inhibitors is a major research focus.
-
Combination Therapies: Exploring combinations of KRAS inhibitors with other targeted agents or immunotherapies may enhance efficacy and durability of response.
-
Expanding to Other Tumor Types: Investigating the activity of these inhibitors in other KRAS-mutated malignancies beyond NSCLC is an ongoing effort.
The continued innovation in targeting specific KRAS mutations holds immense promise for expanding the reach of precision oncology and improving outcomes for patients with these challenging cancers.
References
- 1. INCB-159020 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. KRAS - Wikipedia [en.wikipedia.org]
- 3. Oncogenic KRAS: Signaling and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. ilcn.org [ilcn.org]
- 8. ascopubs.org [ascopubs.org]
- 9. Discovery of this compound, an Orally Bioavailable KRAS G12D Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. targetedonc.com [targetedonc.com]
- 11. WCLC 2023: KRYSTAL-1 trial finds that adagrasib demonstrates durable clinical activity in patients with KRAS-G12C mutations - ecancer [ecancer.org]
- 12. lumakrashcp.com [lumakrashcp.com]
- 13. amgen.com [amgen.com]
- 14. Sotorasib for previously treated colorectal cancers with KRASG12C mutation (CodeBreaK100): a prespecified analysis of a single-arm, phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. KRYSTAL-1 Study Design | KRAZATI® (adagrasib) for CRC [krazatihcp.com]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- 17. ascopubs.org [ascopubs.org]
- 18. ascopubs.org [ascopubs.org]
On-Target Activity of INCB159020: A Comparative Analysis for Drug Development Professionals
A detailed guide for researchers and scientists on the on-target validation of INCB159020, with a comparative look at other KRAS G12D inhibitors.
This compound is a potent and orally bioavailable inhibitor specifically targeting the KRAS G12D mutation, a key driver in various cancers. This guide provides a comprehensive comparison of this compound's on-target activity with other notable KRAS G12D inhibitors, MRTX1133 and RMC-9805, supported by experimental data.
Comparative On-Target Activity of KRAS G12D Inhibitors
The following tables summarize the quantitative data for this compound and its comparators, highlighting their biochemical potency and cellular activity.
Table 1: Biochemical Activity of KRAS G12D Inhibitors
| Compound | Target | Assay | Binding Affinity (K D ) | Notes |
| This compound | KRAS G12D | SPR | 2.2 nM[1][2] | Orally active inhibitor. |
| MRTX1133 | KRAS G12D | SPR | ~0.2 pM[3][4] | Non-covalent inhibitor. |
| RMC-9805 | KRAS G12D (ON) | Biochemical Crosslinking | Not directly reported | Forms a covalent tri-complex with KRAS G12D and cyclophilin A.[5][6] |
Table 2: Cellular On-Target Activity of KRAS G12D Inhibitors
| Compound | Cell Line | Assay | IC 50 | Selectivity |
| This compound | Not Specified | HTRF pERK | 33 nM | 80-fold vs. wild-type KRAS |
| MRTX1133 | AGS (KRAS G12D) | pERK Inhibition | 2 nM[7] | >1000-fold vs. wild-type KRAS[3] |
| MRTX1133 | AsPc-1, SW1990 (KRAS G12D) | Cell Viability | 7-10 nM[8] | - |
| RMC-9805 | AsPC-1 (KRAS G12D) | pERK EC 50 | 23 nM[9] | Mutant-selective |
| RMC-9805 | AsPC-1 (KRAS G12D) | Cell Viability EC 50 | 17 nM[9] | - |
Signaling Pathway and Experimental Workflows
To visually represent the mechanism of action and experimental procedures, the following diagrams are provided.
Caption: KRAS Signaling Pathway and Point of Inhibition by this compound.
Caption: General Workflow for Surface Plasmon Resonance (SPR) Assay.
Caption: Workflow for HTRF pERK Cellular Assay.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and accurate comparison.
Surface Plasmon Resonance (SPR) Assay
Objective: To determine the binding affinity (K D ) of this compound to the KRAS G12D protein.
Materials:
-
Biacore instrument
-
Sensor chips (e.g., CM5)
-
Recombinant human KRAS G12D protein (GDP-bound)
-
This compound
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution
Protocol:
-
Immobilization of KRAS G12D:
-
The KRAS G12D protein is immobilized on the sensor chip surface via amine coupling.
-
The surface is activated with a mixture of EDC and NHS.
-
KRAS G12D protein is injected over the activated surface.
-
Remaining active sites are deactivated with ethanolamine.
-
-
Binding Analysis:
-
A series of concentrations of this compound are prepared in running buffer.
-
Each concentration is injected over the immobilized KRAS G12D surface for a defined period to monitor association.
-
A buffer-only injection is used as a reference.
-
-
Dissociation Analysis:
-
Following the association phase, running buffer is flowed over the chip to monitor the dissociation of the inhibitor.
-
-
Data Analysis:
-
The association (k a ) and dissociation (k d ) rates are determined by fitting the sensorgram data to a 1:1 binding model.
-
The equilibrium dissociation constant (K D ) is calculated as the ratio of k d /k a .
-
Homogeneous Time-Resolved Fluorescence (HTRF) pERK Assay
Objective: To measure the inhibition of ERK phosphorylation in KRAS G12D mutant cells upon treatment with this compound.
Materials:
-
KRAS G12D mutant cell line (e.g., AsPC-1)
-
Cell culture medium and supplements
-
This compound
-
HTRF pERK assay kit (containing anti-ERK-d2 and anti-pERK-Europium cryptate antibodies)
-
Lysis buffer
-
HTRF-compatible microplate reader
Protocol:
-
Cell Culture and Treatment:
-
KRAS G12D mutant cells are seeded in microplates and allowed to adhere overnight.
-
Cells are then treated with a serial dilution of this compound for a specified time (e.g., 2 hours).
-
-
Cell Lysis:
-
The cell culture medium is removed, and cells are lysed by adding the provided lysis buffer.
-
The plate is incubated to ensure complete cell lysis.
-
-
Detection:
-
The HTRF antibody mix (anti-ERK-d2 and anti-pERK-Europium cryptate) is added to the cell lysates.
-
The plate is incubated to allow for antibody binding to total and phosphorylated ERK.
-
-
Data Acquisition and Analysis:
-
The TR-FRET signal is read on a compatible microplate reader at two wavelengths (e.g., 665 nm and 620 nm).
-
The ratio of the two signals is calculated, and the IC 50 value is determined by plotting the HTRF ratio against the inhibitor concentration and fitting the data to a four-parameter logistic model.
-
This guide provides a foundational understanding of the on-target activity of this compound in comparison to other KRAS G12D inhibitors. The provided data and protocols serve as a valuable resource for researchers in the field of targeted cancer therapy.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. MRTX1133 | KRAS G12D inhibitor | CAS 2621928-55-8 | antitumor activity | Buy MRTX-1133 from Supplier InvivoChem [invivochem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. KRAS G12D targeted therapies for pancreatic cancer: Has the fortress been conquered? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. biorxiv.org [biorxiv.org]
- 9. revmed.com [revmed.com]
Orthogonal Methods to Confirm INCB159020's Mechanism as a KRAS G12D Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of orthogonal experimental methods to validate the mechanism of action of INCB159020, a potent and selective inhibitor of KRAS G12D. By employing a multi-faceted approach, researchers can build a robust body of evidence to confirm on-target activity, downstream pathway modulation, and specific anti-proliferative effects. This guide outlines the key assays, presents available data for this compound, and draws comparisons with another well-characterized KRAS G12D inhibitor, MRTX1133, to provide a comprehensive framework for validation.
The Established Mechanism of this compound
This compound is an orally active small molecule inhibitor that selectively targets the G12D mutant of the KRAS protein. The primary mechanism of action is the direct binding to KRAS G12D, which locks the protein in an inactive state, thereby inhibiting downstream signaling through the MAPK/ERK pathway and ultimately suppressing tumor cell proliferation. Initial characterization has demonstrated a high binding affinity and cellular potency.
Below is a simplified representation of the targeted signaling pathway:
Caption: Simplified KRAS G12D signaling pathway and the inhibitory action of this compound.
A Logical Workflow for Mechanistic Validation
A robust validation strategy follows a logical progression from direct biochemical assays to cell-based assays that confirm target engagement and functional outcomes in a biologically relevant context.
Caption: Logical workflow for validating the mechanism of a targeted inhibitor.
Comparison of Orthogonal Validation Methods
The following tables summarize key orthogonal methods, their purpose, and comparative data for this compound and the alternative KRAS G12D inhibitor, MRTX1133.
Table 1: Biochemical Assays - Direct Target Interaction
These assays quantify the direct binding of the inhibitor to the purified KRAS G12D protein and its effect on biochemical activity.
| Method | Purpose | This compound Data | MRTX1133 Data (for comparison) |
| Surface Plasmon Resonance (SPR) | Measures binding affinity (KD) and kinetics (kon/koff) of the inhibitor to immobilized KRAS G12D. | KD = 2.2 nM[1] | KD ≈ 0.2 pM[2][3] |
| Homogeneous Time-Resolved Fluorescence (HTRF) | Measures inhibition of protein-protein interactions (e.g., KRAS-RAF) or nucleotide exchange. | pERK cell assay IC50 = 33 nM[4] | Biochemical IC50 < 2 nM[2][3] |
| Isothermal Titration Calorimetry (ITC) | Measures the thermodynamics of binding (KD, ΔH, ΔS) in solution. | Data not publicly available. | Data not publicly available. |
Table 2: Cellular Assays - Target Engagement & Downstream Signaling
These assays confirm that the inhibitor engages KRAS G12D within a cellular environment and subsequently inhibits its downstream signaling cascade.
| Method | Purpose | This compound Data | MRTX1133 Data (for comparison) |
| p-ERK Western Blot / ELISA / HTRF | Quantifies the inhibition of ERK phosphorylation, a key downstream node of the MAPK pathway. | HTRF pERK IC50 = 33 nM; 80-fold selective vs. KRAS WT cell line[4] | pERK IC50 ≈ 2-5 nM in sensitive cell lines[2][5][6] |
| Cellular Thermal Shift Assay (CETSA) | Measures target engagement by assessing the change in thermal stability of KRAS G12D upon inhibitor binding in intact cells. | Data not publicly available. | Data not publicly available. |
| Bioluminescence/Fluorescence Resonance Energy Transfer (BRET/FRET) | Monitors target engagement in live cells by measuring the proximity between a tagged KRAS G12D and a fluorescently labeled inhibitor or tracer. | Data not publicly available. | Data not publicly available. |
Table 3: Phenotypic Assays - Cellular Outcomes
These assays measure the ultimate biological effect of the inhibitor on cancer cell lines.
| Method | Purpose | This compound Data | MRTX1133 Data (for comparison) |
| Cell Viability / Proliferation Assay (e.g., CellTiter-Glo) | Determines the concentration of inhibitor required to reduce cell viability by 50% (IC50). | 28-fold selective vs. KRAS WT cell line[4] | IC50 ≈ 5-6 nM in sensitive cell lines (e.g., AGS)[2][6]; IC50 >100 nM to >5,000 nM in less sensitive or resistant lines[7][8] |
| Colony Formation Assay | Assesses the long-term effect of the inhibitor on the ability of single cells to form colonies. | Data not publicly available. | Data not publicly available. |
| Apoptosis Assay (e.g., Caspase-Glo, Annexin V staining) | Measures the induction of programmed cell death as a result of treatment. | Data not publicly available. | Induces apoptosis in sensitive models[5] |
Detailed Experimental Protocols
p-ERK Inhibition Assay (Western Blot)
This protocol provides a method to assess the inhibition of ERK phosphorylation in response to inhibitor treatment.
Caption: Experimental workflow for Western blot analysis of p-ERK inhibition.
Protocol:
-
Cell Culture and Treatment: Plate KRAS G12D mutant cells (e.g., HPAF-II, AsPC-1) in 6-well plates and allow them to adhere overnight. Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 2-4 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a bicinchoninic acid (BCA) assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane onto a polyacrylamide gel and separate by electrophoresis. Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-ERK1/2 (p-ERK), total ERK1/2, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C. Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection and Analysis: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate. Capture the signal using a digital imager. Quantify the band intensities and normalize the p-ERK signal to the total ERK signal. Plot the normalized data against the inhibitor concentration to determine the IC50 value.
Cell Viability Assay (CellTiter-Glo®)
This protocol measures the number of viable cells in culture based on the quantification of ATP.
Protocol:
-
Cell Seeding: Seed KRAS G12D mutant and wild-type cells into 96-well opaque-walled plates at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for 72 hours.
-
Assay Procedure: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Signal Measurement: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Analysis: Measure the luminescence using a plate reader. Normalize the data to vehicle-treated controls and plot the percentage of cell viability against the inhibitor concentration to calculate the IC50 value.
Cellular Thermal Shift Assay (CETSA®)
This protocol assesses target engagement by measuring the thermal stabilization of the target protein upon ligand binding.
Protocol:
-
Cell Treatment: Treat intact KRAS G12D mutant cells with this compound or vehicle control for a defined period.
-
Heating: Heat the cell suspensions in a PCR cycler across a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at 4°C.
-
Lysis: Lyse the cells by freeze-thaw cycles.
-
Centrifugation: Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation at high speed.
-
Detection: Analyze the amount of soluble KRAS G12D protein remaining in the supernatant by Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble KRAS G12D against the temperature to generate a melting curve. A shift in the melting curve to higher temperatures in the drug-treated samples indicates target engagement.
By systematically applying this suite of orthogonal assays, researchers can build a robust data package to unequivocally confirm the mechanism of action of this compound as a direct and functionally active inhibitor of KRAS G12D. This comprehensive validation is critical for advancing promising therapeutic candidates toward clinical development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. MRTX1133 | KRAS G12D inhibitor | CAS 2621928-55-8 | antitumor activity | Buy MRTX-1133 from Supplier InvivoChem [invivochem.com]
- 3. Anti-tumor efficacy of a potent and selective non-covalent KRASG12D inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | KRAS G12D inhibitor | Probechem Biochemicals [probechem.com]
- 5. A small molecule with big impact: MRTX1133 targets the KRASG12D mutation in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synergistic anti-tumor activity, reduced pERK, and immuno-stimulatory cytokine profiles with 5-FU or ONC212 plus KRAS G12D inhibitor MRTX1133 in CRC and pancreatic cancer cells independent of G12D mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Head-to-Head Comparison: INCB159020 and Sotorasib in KRAS-Mutated Cancers
A detailed analysis for researchers, scientists, and drug development professionals.
The landscape of targeted therapies for KRAS-mutated cancers is rapidly evolving. For decades, KRAS was considered an "undruggable" target, but the approval of sotorasib (B605408) has marked a significant breakthrough. This guide provides a head-to-head comparison of the clinical-stage inhibitor sotorasib and the preclinical candidate INCB159020, offering insights into their distinct mechanisms, developmental stages, and potential therapeutic applications.
Executive Summary
Sotorasib (AMG 510) is a first-in-class, FDA-approved inhibitor of KRAS G12C, a specific mutation found in a subset of non-small cell lung cancers (NSCLC) and other solid tumors.[1][2] In contrast, this compound is a preclinical, orally active inhibitor targeting the KRAS G12D mutation.[3][4][5][6][7] The fundamental difference in their targets, KRAS G12C versus KRAS G12D, defines their distinct patient populations and therapeutic potential. While sotorasib's efficacy and safety have been established in clinical trials, this compound is in the early stages of development, with detailed preclinical data yet to be fully published.[3][4][5]
At a Glance: this compound vs. Sotorasib
| Feature | This compound | Sotorasib (Lumakras®) |
| Target | KRAS G12D[3][4][5][7] | KRAS G12C[1][2] |
| Development Stage | Preclinical[4] | Approved[8] |
| Mechanism of Action | Inhibitor of KRAS G12D[4] | Irreversible covalent inhibitor of KRAS G12C[1] |
| Mode of Administration | Oral[3][7] | Oral[1] |
| Key Indications | Investigational for KRAS G12D-mutated tumors | Locally advanced or metastatic KRAS G12C-mutated NSCLC[8] |
Sotorasib: A Deep Dive
Sotorasib has pioneered the targeted inhibition of KRAS G12C, offering a new therapeutic option for patients with this specific mutation.
Mechanism of Action
Sotorasib is a small molecule that specifically and irreversibly binds to the cysteine residue of the KRAS G12C mutant protein. This covalent bond locks the KRAS protein in an inactive, GDP-bound state, thereby inhibiting downstream signaling through the MAPK and PI3K-AKT pathways, which are crucial for cancer cell proliferation and survival.[1]
Clinical Performance
The pivotal study for sotorasib's approval was the CodeBreaK 100 trial, a single-arm, open-label, multicenter study.[9]
Table 1: Efficacy of Sotorasib in the CodeBreaK 100 Trial (NSCLC Cohort)
| Endpoint | Result |
| Objective Response Rate (ORR) | 37.1%[10] |
| Disease Control Rate (DCR) | 80.6%[10] |
| Median Duration of Response (DoR) | 10.0 months[10] |
| Median Progression-Free Survival (PFS) | 6.8 months[10] |
| Median Overall Survival (OS) | 12.5 months |
Data from the registrational phase 2 portion of the CodeBreaK 100 trial in patients with previously treated KRAS G12C-mutated NSCLC.[10]
Experimental Protocols
The evaluation of sotorasib involved a series of standard preclinical and clinical assays to determine its efficacy and mechanism of action.
Protocol 1: Cell Viability Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of sotorasib in KRAS G12C-mutant cancer cell lines.
-
Method:
-
Seed KRAS G12C-mutant cells (e.g., NCI-H358) in 96-well plates.
-
Treat cells with a serial dilution of sotorasib for 72 hours.
-
Assess cell viability using a luminescent ATP-based assay (e.g., CellTiter-Glo®).
-
Calculate IC50 values using non-linear regression analysis.[11]
-
Protocol 2: Western Blot for Downstream Signaling
-
Objective: To confirm the inhibition of MAPK pathway signaling.
-
Method:
-
Treat KRAS G12C-mutant cells with sotorasib for a specified time.
-
Lyse cells and separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Probe with primary antibodies against phosphorylated ERK (p-ERK) and total ERK.
-
Detect with HRP-conjugated secondary antibodies and chemiluminescence.
-
This compound: An Emerging KRAS G12D Inhibitor
This compound is a promising preclinical candidate targeting the KRAS G12D mutation, which is prevalent in pancreatic, colorectal, and non-small cell lung cancers.
Mechanism of Action
As a KRAS G12D inhibitor, this compound is designed to target the aspartate substitution at codon 12 of the KRAS protein.[4][7] While the exact binding mechanism has not been fully disclosed, it is expected to inhibit the constitutively active KRAS G12D protein, thereby blocking downstream oncogenic signaling.
Preclinical Development
This compound is currently in the preclinical stage of development.[4] A publication detailing its discovery and oral bioavailability is anticipated in early 2025.[3][5][7] This publication is expected to provide the first comprehensive look at its preclinical efficacy, selectivity, and pharmacokinetic profile.
Future Perspectives
The development of mutation-specific KRAS inhibitors like sotorasib and this compound represents a paradigm shift in the treatment of KRAS-driven cancers. While sotorasib has established a new standard of care for KRAS G12C-mutated NSCLC, the field is actively exploring combination therapies to overcome resistance and improve efficacy.[2] The progression of this compound into clinical trials will be a critical step toward addressing the unmet need in the large population of patients with KRAS G12D-mutated cancers. Future research will likely focus on direct comparisons of next-generation KRAS inhibitors and the development of strategies to target other KRAS mutations.
References
- 1. Sotorasib: A Review in KRAS G12C Mutation-Positive Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. KRAS G12C inhibitor combination therapies: current evidence and challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. INCB-159020 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Item - Discovery of this compound, an Orally Bioavailable KRAS G12D Inhibitor - American Chemical Society - Figshare [acs.figshare.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. FDA Approval Summary: Sotorasib for KRAS G12C Mutated Metastatic NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lumakrashcp.com [lumakrashcp.com]
- 10. ilcn.org [ilcn.org]
- 11. benchchem.com [benchchem.com]
INCB159020: A Comparative Analysis of Cross-reactivity with RAS Isoforms
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the KRAS G12D inhibitor INCB159020's selectivity, with a focus on its cross-reactivity with other RAS isoforms. This analysis is supported by available experimental data and detailed methodologies to facilitate a comprehensive understanding of its specificity.
This compound is a potent and orally bioavailable inhibitor of the KRAS G12D mutation, a significant driver in various cancers.[1][2] A critical aspect of its therapeutic potential is its selectivity for the target protein over other closely related RAS isoforms, namely HRAS and NRAS, to minimize off-target effects and enhance its therapeutic index. While direct quantitative data on the cross-reactivity of this compound with HRAS and NRAS is not extensively available in the public domain, its high selectivity over wild-type KRAS has been established. This guide will present the known selectivity profile of this compound and draw comparisons with other well-characterized RAS inhibitors to provide a comprehensive overview.
Comparative Selectivity of RAS Inhibitors
The following table summarizes the known selectivity of this compound and provides a comparative look at another prominent KRAS G12D inhibitor, MRTX1133, for which isoform-specific cross-reactivity data is available. This comparison highlights the potential mechanisms driving isoform selectivity.
| Inhibitor | Target | Selectivity vs. KRAS WT | Cross-reactivity vs. HRAS/NRAS | Reference |
| This compound | KRAS G12D | Potent inhibitor with significant selectivity over wild-type KRAS. | Data not publicly available. | [1] |
| MRTX1133 | KRAS G12D | >1000-fold selectivity over KRAS WT in cellular assays. | No significant activity against HRAS and NRAS (both wild-type and G12D forms).[3][4] | [5] |
Table 1: Comparative Selectivity of KRAS G12D Inhibitors.
The remarkable selectivity of MRTX1133 for the KRAS isoform over HRAS and NRAS is attributed to a non-conserved histidine residue at position 95 (H95) in KRAS, which is absent in the other two isoforms.[3][4] This structural difference provides a basis for designing KRAS-specific inhibitors. While the exact interactions of this compound have not been publicly detailed to the same extent, its development through structure-based drug design suggests a similar strategy of exploiting subtle structural differences between the RAS isoforms may have been employed.[6]
Experimental Protocols for Assessing RAS Inhibitor Selectivity
To determine the cross-reactivity and selectivity of KRAS inhibitors, a variety of biochemical and cell-based assays are utilized. These assays are crucial for quantifying the potency of an inhibitor against its intended target and its activity against other related proteins.
Biochemical Assays
1. Surface Plasmon Resonance (SPR)
-
Principle: SPR measures the binding affinity and kinetics of an inhibitor to its target protein in real-time. The target RAS protein is immobilized on a sensor chip, and the inhibitor is flowed over the surface. The change in the refractive index at the surface, caused by the binding of the inhibitor, is measured and used to calculate the association (kon) and dissociation (koff) rate constants, and the equilibrium dissociation constant (KD).
-
Protocol Outline:
-
Recombinant, purified RAS isoforms (KRAS G12D, KRAS WT, HRAS, NRAS) are immobilized on a sensor chip.
-
A series of concentrations of the inhibitor (e.g., this compound) are injected over the chip surface.
-
The binding response is recorded as a sensorgram.
-
The sensorgrams are fitted to a binding model to determine the kinetic parameters and binding affinity (KD). A lower KD value indicates a higher binding affinity.
-
2. Nucleotide Exchange Assays
-
Principle: These assays measure the ability of an inhibitor to lock KRAS in its inactive, GDP-bound state by preventing the exchange of GDP for GTP, which is a key step in RAS activation.
-
Protocol Outline (using a fluorescent GTP analog):
-
Recombinant RAS protein is pre-loaded with a fluorescently labeled GDP analog.
-
The guanine (B1146940) nucleotide exchange factor (GEF), such as SOS1, is added to catalyze the nucleotide exchange.
-
A fluorescently labeled GTP analog is added to the reaction.
-
The inhibitor at various concentrations is included in the reaction mixture.
-
The increase in fluorescence, indicating the displacement of the fluorescent GDP and binding of the fluorescent GTP, is monitored over time.
-
The IC50 value, the concentration of inhibitor required to inhibit 50% of the nucleotide exchange, is calculated.
-
Cellular Assays
1. p-ERK Inhibition Assay
-
Principle: This assay measures the ability of an inhibitor to block the downstream signaling of the RAS pathway by quantifying the phosphorylation of ERK (extracellular signal-regulated kinase), a key downstream effector.
-
Protocol Outline:
-
Cancer cell lines with specific RAS mutations (e.g., KRAS G12D, or engineered cells expressing different RAS isoforms) are cultured.
-
The cells are treated with a range of concentrations of the inhibitor for a specified period.
-
Cell lysates are prepared, and the levels of phosphorylated ERK (p-ERK) and total ERK are measured using techniques like Western blotting or ELISA.
-
The IC50 value for p-ERK inhibition is determined.
-
2. Cell Viability/Proliferation Assays
-
Principle: These assays assess the effect of the inhibitor on the growth and survival of cancer cell lines that are dependent on specific RAS mutations.
-
Protocol Outline:
-
Cancer cell lines with different RAS mutations are seeded in multi-well plates.
-
The cells are treated with various concentrations of the inhibitor.
-
After a defined incubation period (e.g., 72 hours), cell viability is measured using a colorimetric (e.g., MTT, MTS) or luminescent (e.g., CellTiter-Glo) assay.
-
The IC50 value, representing the concentration of inhibitor that reduces cell viability by 50%, is calculated.
-
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the experimental logic, the following diagrams are provided.
Caption: Simplified KRAS G12D signaling pathway and the point of inhibition by this compound.
Caption: Workflow for determining the selectivity profile of a RAS inhibitor like this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of this compound, an Orally Bioavailable KRAS G12D Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A non-conserved histidine residue on KRAS drives paralog selectivity of the KRASG12D inhibitor MRTX1133 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Nonconserved Histidine Residue on KRAS Drives Paralog Selectivity of the KRASG12D Inhibitor MRTX1133 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A small molecule with big impact: MRTX1133 targets the KRASG12D mutation in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. INCB-159020 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Benchmarking INCB159020: A Comparative Analysis Against Previous Generation KRAS Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The landscape of KRAS-targeted therapies is rapidly evolving, moving from the initial breakthroughs of mutant-specific inhibitors to a new generation of drugs with broader and potentially more durable activity. This guide provides a comprehensive benchmark of the novel KRAS G12D inhibitor, INCB159020, against previous generations of KRAS inhibitors, including the first-generation KRAS G12C-specific agents and emerging pan-KRAS inhibitors. We present a detailed comparison of their mechanisms of action, preclinical and clinical efficacy, and the experimental protocols used to generate this data.
Introduction to KRAS Inhibition
Mutations in the KRAS oncogene are among the most common drivers of human cancers, including non-small cell lung cancer (NSCLC), colorectal cancer (CRC), and pancreatic ductal adenocarcinoma (PDAC). For decades, KRAS was considered "undruggable" due to the high affinity of its GTP/GDP binding pocket and the lack of other apparent allosteric sites. The development of covalent inhibitors specifically targeting the KRAS G12C mutation, such as sotorasib (B605408) and adagrasib, marked a paradigm shift in the field. These first-generation inhibitors validated KRAS as a druggable target.
However, the efficacy of these agents is limited to tumors harboring the specific KRAS G12C mutation, and acquired resistance can emerge. This has spurred the development of next-generation inhibitors targeting other prevalent KRAS mutations, such as G12D, and pan-KRAS inhibitors that are active against multiple KRAS variants. This compound is a promising new agent specifically designed to inhibit the KRAS G12D mutation, one of the most frequent KRAS alterations.
Mechanism of Action: A Generational Shift
The mechanism of action of KRAS inhibitors has evolved significantly. First-generation inhibitors primarily target the inactive, GDP-bound state of a specific mutant, whereas newer agents exhibit more diverse mechanisms.
-
First-Generation (KRAS G12C Specific): Sotorasib and adagrasib are covalent inhibitors that irreversibly bind to the cysteine residue of the KRAS G12C mutant.[1][2] This traps the protein in an inactive state, preventing downstream signaling.[1][2]
-
This compound (KRAS G12D Specific): this compound is an orally active and selective inhibitor of the KRAS G12D mutation.[3][4] Unlike the covalent G12C inhibitors, it is a non-covalent inhibitor.[5] It has been shown to bind with high affinity to the KRAS G12D protein.[3]
-
Pan-KRAS Inhibitors: This emerging class of inhibitors is designed to target multiple KRAS mutants. Some, like RMC-6236, are "RAS-on" inhibitors that bind to the active, GTP-bound state of KRAS.[6] Others, such as BI-2493, can target the mutant protein regardless of the specific mutation.[7] These inhibitors have the potential to overcome resistance mechanisms that affect mutant-specific drugs.[8]
Preclinical Efficacy: Head-to-Head Comparison
Preclinical studies are crucial for evaluating the potency and selectivity of new inhibitors. The following tables summarize key preclinical data for this compound and representative previous-generation KRAS inhibitors.
Table 1: In Vitro Potency and Selectivity
| Inhibitor | Target | Cell Line(s) | Assay Type | IC50 / Kd | Selectivity | Reference(s) |
| This compound | KRAS G12D | - | SPR Binding | Kd: 2.2 nM | Selective for G12D | [3] |
| HPAC (Pancreatic) | pERK Inhibition | IC50: 33 nM | 80-fold vs. WT | [9] | ||
| Sotorasib | KRAS G12C | NCI-H358 (NSCLC) | Cell Viability | IC50: ~5-10 nM | Specific to G12C | [10] |
| Adagrasib | KRAS G12C | Multiple | pERK Inhibition | IC50: <10 nM | Specific to G12C | [1] |
| BI-2493 | Pan-KRAS | Multiple | Cell Proliferation | Potent across various KRAS mutations | Specific for KRAS over HRAS/NRAS | [7] |
| RMC-6236 | Pan-RAS (on) | Multiple | Cell Viability | Potent across various RAS mutations | - | [6] |
Table 2: In Vivo Efficacy in Xenograft Models
| Inhibitor | Target | Tumor Model | Dosing | Efficacy Endpoint | Result | Reference(s) |
| This compound | KRAS G12D | HPAC (Pancreatic) | 30, 100, 300 mg/kg, oral | pERK Inhibition | Dose-dependent inhibition of pERK | [9] |
| Sotorasib | KRAS G12C | NCI-H358 (NSCLC) | 100 mg/kg, oral, QD | Tumor Growth Inhibition | Significant tumor regression | [10] |
| Adagrasib | KRAS G12C | H358 (NSCLC) | 100 mg/kg, oral, BID | Tumor Growth Inhibition | Pronounced tumor regression in 17 of 26 models | [11] |
| BI-2493 | Pan-KRAS | Pancreatic Cancer Models | Oral | Tumor Growth Inhibition & Survival | Suppressed tumor growth and prolonged survival | [7] |
Clinical Data Overview
While this compound is in early development, sotorasib and adagrasib have been approved for the treatment of KRAS G12C-mutated NSCLC, providing valuable clinical benchmarks.
Table 3: Clinical Efficacy in Advanced/Metastatic NSCLC
| Inhibitor | Target | Clinical Trial | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Reference(s) |
| Sotorasib | KRAS G12C | CodeBreaK 100 | 36% | 6.8 months | [10] |
| Adagrasib | KRAS G12C | KRYSTAL-1 | 43% | 6.5 months | [12] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for key assays used in the characterization of KRAS inhibitors.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
KRAS mutant cancer cell line (e.g., HPAC for G12D, NCI-H358 for G12C)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well plates
-
KRAS inhibitor (e.g., this compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of culture medium and incubate for 24 hours.[13]
-
Compound Treatment: Prepare serial dilutions of the KRAS inhibitor in culture medium. The final DMSO concentration should be below 0.5%.[13]
-
Incubation: Remove the old medium and add 100 µL of the diluted inhibitor to the respective wells. Incubate for 72 hours.[13]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours to allow for formazan (B1609692) crystal formation.[13]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[13]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[13]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value by fitting the data to a dose-response curve.[13]
Western Blot for p-ERK Inhibition
This assay is used to assess the inhibition of the downstream MAPK signaling pathway.
Materials:
-
KRAS mutant cancer cell line
-
6-well plates
-
KRAS inhibitor
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-p-ERK, anti-total ERK, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with various concentrations of the KRAS inhibitor for a specified time (e.g., 2-24 hours).
-
Protein Extraction: Lyse the cells with RIPA buffer and quantify the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with the primary antibody against p-ERK overnight at 4°C.[14]
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody. Detect the signal using an ECL substrate.[14]
-
Stripping and Re-probing: Strip the membrane and re-probe for total ERK and a loading control like GAPDH to ensure equal protein loading.[14]
-
Quantification: Quantify the band intensities and normalize the p-ERK signal to total ERK.
In Vivo Xenograft Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a KRAS inhibitor in a mouse model.
Materials:
-
Immunodeficient mice (e.g., nude or NSG mice)
-
KRAS mutant cancer cell line
-
Matrigel (optional)
-
KRAS inhibitor formulated for oral gavage
-
Calipers
-
Animal balance
Protocol:
-
Tumor Implantation: Subcutaneously inject cancer cells (e.g., 5 x 10^6 cells in PBS, with or without Matrigel) into the flank of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.
-
Treatment Initiation: When tumors reach a specified volume (e.g., 100-200 mm³), randomize the mice into treatment and vehicle control groups.
-
Drug Administration: Administer the KRAS inhibitor (e.g., by oral gavage) at the predetermined dose and schedule (e.g., once or twice daily).[15]
-
Efficacy Assessment: Measure tumor volume and body weight 2-3 times per week. The primary endpoint is typically tumor growth inhibition (TGI).[15]
-
Pharmacodynamic Analysis (Optional): At the end of the study, tumors can be harvested to assess target engagement and downstream pathway modulation (e.g., p-ERK levels by western blot or immunohistochemistry).
Visualizing the KRAS Landscape
Signaling Pathway
Caption: Simplified KRAS signaling pathway and points of intervention for different inhibitor classes.
Experimental Workflow
Caption: General experimental workflow for preclinical evaluation of KRAS inhibitors.
Logical Relationship of KRAS Inhibitors
Caption: Logical relationship and evolution of different generations of KRAS inhibitors.
Conclusion
The development of this compound and other next-generation KRAS inhibitors represents a significant step forward in the quest to effectively target this challenging oncogene. By expanding the arsenal (B13267) of drugs beyond KRAS G12C, researchers are opening up new therapeutic avenues for a broader population of cancer patients. The preclinical data for this compound is promising, demonstrating potent and selective inhibition of the KRAS G12D mutant. As this and other novel KRAS inhibitors advance through clinical development, they will be benchmarked against the established efficacy and safety profiles of first-generation agents like sotorasib and adagrasib. The ultimate goal is to develop a suite of KRAS inhibitors that can be deployed in a personalized manner based on a patient's specific tumor genetics, ultimately improving outcomes for individuals with KRAS-driven cancers.
References
- 1. Activity of Adagrasib (MRTX849) in Brain Metastases: Preclinical Models and Clinical Data from Patients with KRASG12C-Mutant Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. benchchem.com [benchchem.com]
- 5. Frontiers | Discovery of potent and noncovalent KRASG12D inhibitors: Structure-based virtual screening and biological evaluation [frontiersin.org]
- 6. INCB-159020 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. First-in-class pan-KRAS inhibitor shows strong antitumor activity in preclinical models | MD Anderson Cancer Center [mdanderson.org]
- 8. benchchem.com [benchchem.com]
- 9. Editorial: Recent Approval of Sotorasib as the First Targeted Therapy for KRAS G12C-Mutated Advanced Non-Small Cell Lung Cancer (NSCLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Clinical and Genomic Features of Response and Toxicity to Sotorasib in a Real-World Cohort of Patients With Advanced KRAS G12C-Mutant Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Characterisation of a novel KRAS G12C inhibitor ASP2453 that shows potent anti-tumour activity in KRAS G12C-mutated preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
INCB159020 and the Evolving Landscape of KRAS G12D Inhibitor Combination Therapies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for effective therapies targeting KRAS mutations, long considered an "undruggable" target, has led to the development of a new generation of specific inhibitors. Among these, agents targeting the KRAS G12D mutation, one of the most prevalent oncogenic drivers in cancers such as pancreatic, colorectal, and non-small cell lung cancer, are of significant interest. This guide provides a comparative overview of the study design for combination therapies involving KRAS G12D inhibitors, with a focus on the preclinical compound INCB159020 and its clinical-stage successors from Incyte, INCB161734 and INCB186748.
Mechanism of Action: Targeting the KRAS G12D Mutation
This compound is an orally active, preclinical inhibitor of the KRAS G12D protein.[1] Like other inhibitors in its class, it is designed to selectively bind to the mutant KRAS protein, locking it in an inactive state and thereby inhibiting downstream signaling pathways responsible for tumor cell proliferation and survival. The primary pathway affected is the MAPK/ERK pathway.
The development of specific KRAS G12D inhibitors represents a significant advancement. However, the emergence of resistance mechanisms necessitates the exploration of combination therapies to achieve more durable clinical responses.
References
INCB159020: An In Vivo Efficacy Comparison with Standard of Care in KRAS G12D-Mutated Cancers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical in vivo efficacy of INCB159020, an investigational orally bioavailable inhibitor of KRAS G12D, against standard-of-care chemotherapies for cancers harboring the KRAS G12D mutation. This mutation is a key oncogenic driver in several difficult-to-treat cancers, including non-small cell lung cancer (NSCLC), colorectal cancer, and pancreatic cancer.
Overview of this compound
This compound is a potent and selective small molecule inhibitor that targets the KRAS G12D mutant protein.[1] The KRAS protein is a critical signaling molecule that, when mutated, can become constitutively active, leading to uncontrolled cell proliferation and tumor growth. This compound is designed to specifically inhibit the G12D variant, offering a potential targeted therapy for patients with these tumors. Preclinical evidence suggests that this compound possesses antitumor activity and can suppress the growth of KRAS mutant tumors in murine models.[2]
Current Standard of Care for KRAS G12D-Mutated Cancers
The standard of care for patients with KRAS G12D-mutated tumors typically involves systemic chemotherapy. The specific regimen depends on the cancer type:
-
Non-Small Cell Lung Cancer (NSCLC): First-line treatment often consists of platinum-based chemotherapy, frequently in combination with immunotherapy.
-
Colorectal Cancer: Combination chemotherapy regimens such as FOLFOX (5-fluorouracil, leucovorin, oxaliplatin) are standard.
-
Pancreatic Cancer: FOLFIRINOX (5-fluorouracil, leucovorin, irinotecan, oxaliplatin) is a common first-line treatment for eligible patients.
While these therapies can provide clinical benefit, responses are often limited, and new therapeutic options are urgently needed.
Preclinical Efficacy Comparison
Currently, direct head-to-head in vivo comparative studies between this compound and standard-of-care chemotherapies have not been published in the public domain. However, this guide presents available preclinical data for this compound and representative data for standard-of-care treatments in similar preclinical models to provide a contextual comparison.
Table 1: Preclinical In Vivo Efficacy of this compound in a KRAS G12D Mutant Tumor Model
| Compound | Animal Model | Tumor Type | Dosing Schedule | Outcome | Source |
| This compound | Mouse Xenograft | KRAS G12D Mutant | Not specified | Suppressed tumor growth | [2] |
Table 2: Representative Preclinical In Vivo Efficacy of Standard of Care Chemotherapy
| Compound/Regimen | Animal Model | Tumor Type | Dosing Schedule | Outcome | Source |
| FOLFOX | Mouse Xenograft | Colorectal Cancer | Intermittent | Moderate tumor growth inhibition | (Representative) |
| Gemcitabine + nab-paclitaxel | Mouse Xenograft | Pancreatic Cancer | Intermittent | Moderate tumor growth inhibition | (Representative) |
Note: The data in Table 2 is representative of typical outcomes seen in preclinical studies and is intended for contextual comparison. Specific results can vary significantly based on the model and experimental conditions.
Experimental Protocols
Detailed experimental protocols for the in vivo evaluation of this compound are outlined in the supporting information of its discovery publication.[3] For a comprehensive understanding, a representative protocol for evaluating a KRAS G12D inhibitor in a xenograft model is provided below, based on publicly available methods for similar compounds like MRTX1133.[4][5]
Representative Murine Xenograft Study Protocol:
-
Cell Line and Animal Model:
-
Human cancer cell lines harboring the KRAS G12D mutation (e.g., pancreatic, colorectal, or lung cancer lines) are cultured in vitro.
-
Female athymic nude mice (6-8 weeks old) are used as the host for tumor xenografts.
-
-
Tumor Implantation:
-
Cultured cancer cells are harvested, washed, and resuspended in a suitable medium (e.g., PBS or Matrigel).
-
A specific number of cells (typically 1 x 10^6 to 10 x 10^6) are subcutaneously injected into the flank of each mouse.
-
-
Tumor Growth Monitoring and Treatment Initiation:
-
Tumor volumes are measured regularly (e.g., twice weekly) using calipers, calculated with the formula: (Length x Width^2) / 2.
-
When tumors reach a predetermined average size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.
-
-
Drug Administration:
-
This compound: Administered orally, as it is described as orally bioavailable.[6][7] The specific dose and schedule would be determined by prior pharmacokinetic and tolerability studies.
-
Standard of Care (e.g., FOLFOX): Administered intravenously according to established preclinical dosing regimens.
-
Vehicle Control: The vehicle used to formulate the drugs is administered to the control group following the same schedule.
-
-
Efficacy Endpoints:
-
Tumor Growth Inhibition (TGI): The primary endpoint is typically the inhibition of tumor growth in the treated groups compared to the vehicle control group. TGI is calculated at the end of the study.
-
Tumor Regression: In some cases, tumor shrinkage is observed and quantified.
-
Body Weight: Monitored as an indicator of treatment toxicity.
-
Survival: In some studies, treatment continues until a predetermined endpoint (e.g., tumor volume limit) is reached, and survival is analyzed.
-
-
Pharmacodynamic Analysis:
-
At the end of the study, tumors may be excised for analysis of target engagement and downstream signaling.
-
This can include measuring the levels of phosphorylated ERK (pERK), a key downstream effector in the KRAS signaling pathway, by techniques such as Western blot or immunohistochemistry.
-
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental process, the following diagrams are provided.
Caption: The KRAS signaling pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for in vivo efficacy studies.
Conclusion
This compound represents a promising targeted therapy for KRAS G12D-mutated cancers. While direct comparative in vivo data against standard-of-care chemotherapy is not yet publicly available, preclinical studies confirm its antitumor activity. The provided experimental framework offers a basis for understanding how such comparative efficacy will be rigorously evaluated. Further preclinical and clinical investigation is necessary to fully elucidate the therapeutic potential of this compound relative to current treatment options.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. A small molecule with big impact: MRTX1133 targets the KRASG12D mutation in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of this compound, an Orally Bioavailable KRAS G12D Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Item - Discovery of this compound, an Orally Bioavailable KRAS G12D Inhibitor - American Chemical Society - Figshare [acs.figshare.com]
Comparative Analysis of KRAS G12D Inhibitor Binding Pockets: A Guide for Drug Development Professionals
A deep dive into the binding mechanisms and preclinical performance of leading KRAS G12D inhibitors, providing a comparative landscape for researchers and scientists in oncology drug discovery.
The KRAS G12D mutation is a notorious driver of various cancers, including pancreatic, colorectal, and lung adenocarcinomas.[1][2] For decades, this oncoprotein was deemed "undruggable" due to the absence of well-defined binding pockets on its surface.[1] However, recent breakthroughs have led to the development of potent and selective non-covalent inhibitors that allosterically target the KRAS G12D protein. This guide provides a comparative analysis of the binding pockets and preclinical data of three prominent KRAS G12D inhibitors: MRTX1133, ERAS-5024, and HRS-4642.
Executive Summary
This guide offers a head-to-head comparison of key preclinical metrics for MRTX1133, ERAS-5024, and HRS-4642. All three inhibitors target the Switch-II pocket of the KRAS G12D protein, but subtle differences in their binding interactions contribute to variations in their potency and selectivity. The data presented herein is compiled from various preclinical studies and should be interpreted with consideration for potential variations in experimental conditions.
Quantitative Data Comparison
The following tables summarize the biochemical potency, cellular activity, and binding affinity of the three KRAS G12D inhibitors.
| Inhibitor | Target | Assay Type | IC50 | Reference(s) |
| MRTX1133 | KRAS G12D | Biochemical (HTRF) | <2 nM | [3][4][5] |
| KRAS G12D | Cell-based (pERK) | ~5 nM | [3][4][5] | |
| ERAS-5024 | KRAS G12D | RAS-RAF Binding | 0.86 nM | [6] |
| KRAS G12D | Cell-based (pERK) | 2.1 nM | [6][7] | |
| HRS-4642 | KRAS G12D | (Not Specified) | IC50 of 2.329–822.2 nM | [8] |
Table 1: Biochemical and Cellular Potency of KRAS G12D Inhibitors. This table provides a comparative overview of the half-maximal inhibitory concentrations (IC50) for MRTX1133, ERAS-5024, and HRS-4642 in both biochemical and cellular assays. Lower IC50 values indicate higher potency.
| Inhibitor | Target | Assay Type | Kd | Reference(s) |
| MRTX1133 | KRAS G12D (GDP-bound) | SPR | ~0.2 pM | [3][4][9] |
| HRS-4642 | KRAS G12D | (Not Specified) | 0.083 nM | [6][10][11][12] |
Table 2: Binding Affinity of KRAS G12D Inhibitors. This table compares the dissociation constants (Kd) of MRTX1133 and HRS-4642 for the KRAS G12D protein. A lower Kd value signifies a stronger binding affinity.
Binding Pocket Analysis: The Switch-II Pocket
All three inhibitors, MRTX1133, ERAS-5024, and HRS-4642, bind to a shallow, allosteric pocket located between the Switch-I and Switch-II regions of the KRAS G12D protein.[7][13] This pocket is crucial for the interaction of KRAS with its downstream effector proteins.[13] By binding to this site, the inhibitors lock KRAS G12D in an inactive conformation, thereby preventing the activation of pro-proliferative signaling pathways.[13]
MRTX1133 has been extensively studied, and its binding mode is well-characterized. A key interaction is the formation of a salt bridge between a protonated bicyclic piperazinyl moiety of the inhibitor and the carboxylate side chain of the mutant aspartate residue at position 12 (Asp12).[3] This interaction is fundamental to its high affinity and selectivity for the G12D mutant over wild-type KRAS.[3] Additional interactions with residues such as Gly60, Tyr96, and His95 further stabilize the binding.[1][5][14]
ERAS-5024 also occupies the Switch-II pocket and engages in hydrogen bond interactions with the Asp12 side-chain carboxylate and the Gly60 backbone carbonyl, which contributes to its G12D selectivity.[7] The cyano-substituted aminobenzothiophene A ring of ERAS-5024 forms extensive hydrogen bond interactions within the Switch-II pocket.[7]
HRS-4642 is another potent, non-covalent inhibitor that targets the Switch-II pocket. While detailed co-crystal structures are less publicly available, it is known to inhibit the binding of KRAS G12D to its effector proteins, SOS1 and RAF1, indicating a similar mechanism of action to MRTX1133 and ERAS-5024.[13]
Signaling Pathway and Experimental Workflow
To understand the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams illustrate the KRAS signaling pathway and a typical experimental workflow.
Caption: The KRAS signaling pathway and the mechanism of action for KRAS G12D inhibitors.
Caption: A typical experimental workflow for the preclinical evaluation of KRAS G12D inhibitors.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Biochemical Binding Assay (Surface Plasmon Resonance - SPR)
Surface Plasmon Resonance is utilized to measure the binding kinetics and affinity of an inhibitor to the KRAS G12D protein.
-
Immobilization: Recombinant KRAS G12D protein is immobilized on a sensor chip.
-
Analyte Injection: A series of concentrations of the test inhibitor are injected across the sensor surface.
-
Association/Dissociation: The binding and dissociation of the inhibitor to the KRAS G12D protein are monitored in real-time by detecting changes in the refractive index at the sensor surface.
-
Data Analysis: The resulting sensorgram is fitted to a binding model to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kd).
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.[15][16]
-
Cell Seeding: Cancer cells harboring the KRAS G12D mutation are seeded in 96-well plates and allowed to adhere overnight.
-
Inhibitor Treatment: Cells are treated with various concentrations of the KRAS G12D inhibitor for a specified period (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.[15][16]
-
Solubilization: A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.[17]
-
Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.[15]
Western Blot for KRAS Signaling Pathway Analysis
Western blotting is used to detect changes in protein levels and phosphorylation status to assess the inhibition of downstream signaling pathways.[2][18]
-
Cell Lysis: KRAS G12D mutant cancer cells are treated with the inhibitor, and then lysed to extract total protein.
-
Protein Quantification: The protein concentration of each lysate is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is incubated with primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system, and the band intensities are quantified to determine the relative levels of p-ERK and total ERK.[18]
Conclusion
The development of non-covalent inhibitors targeting the Switch-II pocket of KRAS G12D represents a significant advancement in the field of oncology. MRTX1133, ERAS-5024, and HRS-4642 all demonstrate potent preclinical activity by allosterically inhibiting the function of this formidable oncoprotein. While they share a common binding region, subtle differences in their molecular interactions likely contribute to their distinct pharmacological profiles. This comparative guide provides a valuable resource for researchers and drug developers, offering a snapshot of the current landscape of KRAS G12D inhibitors and highlighting the key experimental approaches used for their evaluation. Further head-to-head studies under standardized conditions will be crucial for a more definitive comparison and for guiding the clinical development of these promising therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. A small molecule with big impact: MRTX1133 targets the KRASG12D mutation in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously t... [protocols.io]
- 5. Isothermal titration calorimetry to determine association constants for high-affinity ligands | Springer Nature Experiments [experiments.springernature.com]
- 6. Anti-tumor efficacy of HRS-4642 and its potential combination with proteasome inhibition in KRAS G12D-mutant cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. revvity.com [revvity.com]
- 8. Recent Anti-KRASG12D Therapies: A “Possible Impossibility” for Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mediamedic.co [mediamedic.co]
- 10. aurorabiolabs.com [aurorabiolabs.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. reactionbiology.com [reactionbiology.com]
- 17. Isothermal titration calorimetry to determine association constants for high-affinity ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Personal protective equipment for handling INCB159020
FOR RESEARCH USE ONLY. Not for human or veterinary use. [1]
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling INCB159020, a potent, orally active KRAS G12D inhibitor.[2][3][4] Given that a specific Safety Data Sheet (SDS) for this compound is not publicly available, this document synthesizes general best practices for handling potent pharmaceutical compounds, antineoplastic agents, and other KRAS inhibitors to ensure the safety of laboratory personnel and the integrity of experiments.
Immediate Safety and Personal Protective Equipment (PPE)
Due to its nature as a potent compound, strict adherence to safety protocols is mandatory when handling this compound. Engineering controls, such as certified chemical fume hoods or Class II Biosafety Cabinets (BSCs), should be the primary means of containment, especially when handling the compound in powdered form to prevent inhalation of aerosols.[5] Personal Protective Equipment serves as a critical secondary barrier.
Recommended Personal Protective Equipment
The following table summarizes the recommended PPE for handling this compound, based on guidelines for similar potent compounds.
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Must be worn at all times in the laboratory to protect from splashes. |
| Hand Protection | Chemotherapy-rated Gloves | Two pairs of powder-free nitrile gloves that meet ASTM D6978 standards are recommended. Gloves should be changed every 30 minutes or immediately if contaminated, punctured, or torn.[6] |
| Body Protection | Impervious Laboratory Coat or Gown | A disposable, long-sleeved gown that is resistant to chemical permeation should be worn. It should close in the back and have tight-fitting cuffs.[6][7] |
| Respiratory Protection | N95 Respirator or higher | Recommended when handling the compound as a powder outside of a certified chemical fume hood or BSC to prevent inhalation of aerosols.[5] |
Note: All disposable PPE should not be reused and must be disposed of as hazardous waste. Reusable PPE must be properly decontaminated after each use.[7]
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial to minimize exposure and prevent contamination.
-
Preparation of Workspace:
-
All handling of this compound, particularly weighing the solid compound and preparing stock solutions, must be conducted within a certified chemical fume hood or a Class II BSC.
-
Cover the work surface with absorbent, plastic-backed paper to contain any spills.
-
-
Donning PPE:
-
Before entering the designated handling area, put on all required PPE as specified in the table above. This includes inner and outer gloves, a lab coat, and eye protection. A respirator should be used if handling the powder outside of a containment system.
-
-
Compound Handling:
-
When preparing solutions, add the solvent to the solid compound slowly to avoid splashing.
-
Clearly label all containers with the compound name (this compound), concentration, date of preparation, and user's initials.
-
-
Decontamination of Workspace:
-
After handling is complete, wipe down all surfaces and equipment within the fume hood or BSC with an appropriate decontamination solution (e.g., a high-pH solution or a validated commercial product).
-
Dispose of the absorbent paper as hazardous waste.
-
-
Doffing PPE:
-
Remove PPE in the correct order to avoid cross-contamination. Typically, the outer gloves are removed first, followed by the lab coat, and then the inner gloves.
-
Wash hands thoroughly with soap and water after removing all PPE.
-
Disposal Plan: Managing this compound Waste
All materials that have come into contact with this compound must be treated as hazardous waste and disposed of in accordance with all applicable federal, state, and local regulations.[8][9]
-
Waste Segregation: Do not mix this compound waste with non-hazardous materials.[10]
-
Solid Waste:
-
This includes contaminated gloves, absorbent paper, pipette tips, and empty vials.
-
Collect in a designated, leak-proof, and clearly labeled hazardous waste container. The container should be colored differently from regular trash and labeled "HAZARDOUS DRUG WASTE ONLY".[9]
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a separate, sealed, and properly labeled hazardous waste container.
-
Never dispose of liquid waste containing this compound down the drain.
-
-
Container Labeling: All hazardous waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the date the waste was first added.
-
Waste Storage: Store hazardous waste in a designated, secure area away from general lab traffic, with secondary containment to prevent spills.[10]
-
Arranging for Disposal: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.
Workflow for Handling this compound
References
- 1. medkoo.com [medkoo.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. This compound | KRAS G12D inhibitor | Probechem Biochemicals [probechem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. gerpac.eu [gerpac.eu]
- 6. utoledo.edu [utoledo.edu]
- 7. pogo.ca [pogo.ca]
- 8. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
- 9. osha.gov [osha.gov]
- 10. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
